4-Oxohexanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-5(7)3-4-6(8)9/h2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJBDOUIEHLLEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20912252 | |
| Record name | 4-Oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20912252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1117-74-4 | |
| Record name | 4-Oxohexanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20912252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Oxohexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Oxohexanoic Acid: A Technical Guide to its Natural Occurrence and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxohexanoic acid, a C6 oxo-fatty acid, is a metabolite that has been identified in both microbial and plant species. While its precise biological role and biosynthetic pathway are not yet fully elucidated, its chemical structure suggests potential involvement in fatty acid metabolism and cellular signaling. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound, proposes a hypothetical biosynthetic pathway based on established biochemical principles, and offers detailed experimental protocols for its detection and quantification.
Natural Occurrence
This compound has been identified as a metabolite in the bacterium Escherichia coli (strain K12, MG1655) and has also been reported in the common bean, Phaseolus vulgaris.[1] However, to date, there is a lack of quantitative data in the scientific literature regarding the concentrations of this compound in these or any other organisms.
Table 1: Natural Occurrence of this compound
| Organism | Species/Strain | Tissue/Cellular Location | Quantitative Data | Reference |
| Bacterium | Escherichia coli K12, MG1655 | Metabolome | Not Reported | [1] |
| Plant | Phaseolus vulgaris | Not Specified | Not Reported | [1] |
Hypothetical Biosynthesis of this compound
The biosynthetic pathway of this compound has not been experimentally determined. However, based on its structure and known metabolic pathways, a hypothetical route can be proposed, likely originating from hexanoic acid or its activated form, hexanoyl-CoA. The key transformation is the introduction of a ketone group at the C-4 position.
Two plausible enzymatic reactions could catalyze this oxidation:
-
Dehydrogenation: A dehydrogenase could catalyze the oxidation of 4-hydroxyhexanoic acid to this compound. This would require a preceding hydroxylation step at the C-4 position of hexanoic acid.
-
Direct Oxidation: A monooxygenase, such as a cytochrome P450 enzyme, could directly oxidize the C-4 position of hexanoic acid to form the ketone.[2][3][4] While cytochrome P450s are not found in E. coli, they are present in plants and could be involved in the biosynthesis in Phaseolus vulgaris.[5] In bacteria, other types of oxidoreductases could perform a similar function.
Below is a diagram illustrating a hypothetical biosynthetic pathway.
Experimental Protocols
The analysis of this compound from biological matrices typically involves extraction, derivatization, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS). The following protocols are adapted from established methods for organic acid analysis and can be applied to the study of this compound.[6][7][8]
Extraction of this compound
a) From Bacterial Cultures (e.g., E. coli)
-
Harvest bacterial cells by centrifugation.
-
Quench metabolism by rapidly resuspending the cell pellet in a cold solvent mixture (e.g., 60% ethanol).
-
Lyse the cells using methods such as bead beating or sonication.
-
Centrifuge the lysate to remove cell debris.
-
The supernatant containing the metabolites can be further purified using solid-phase extraction (SPE) with a strong anion exchange cartridge to isolate the organic acids.[6][7]
b) From Plant Tissues (e.g., Phaseolus vulgaris)
-
Freeze plant tissue in liquid nitrogen and grind to a fine powder.
-
Extract the powder with a suitable solvent, such as a mixture of methanol, water, and chloroform, to separate polar and non-polar metabolites.
-
The polar phase containing the organic acids is collected and dried.
Derivatization for GC-MS Analysis
To increase volatility and thermal stability for GC-MS analysis, this compound requires a two-step derivatization process.[9][10][11]
-
Oximation: The keto group is protected by reacting the dried extract with a solution of methoxyamine hydrochloride in pyridine. This step prevents enolization and the formation of multiple derivatives.[9][10]
-
Silylation: The carboxylic acid group is converted to a trimethylsilyl (TMS) ester by adding a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[9]
GC-MS Analysis
The derivatized sample is then injected into a GC-MS system.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar column, such as a DB-5ms or equivalent, is suitable for separating the derivatized organic acids.
-
Injector: Splitless injection is often used for trace analysis.
-
Oven Program: A temperature gradient is used to separate the compounds, for example, starting at a low temperature (e.g., 70°C) and ramping up to a high temperature (e.g., 300°C).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Acquisition Mode: Full scan mode is used for identification, and selected ion monitoring (SIM) mode can be used for sensitive quantification.
-
The following diagram outlines the general experimental workflow for the analysis of this compound.
Quantitative Data
As of the writing of this guide, there is no published quantitative data on the concentration of this compound in any biological system. The experimental protocols provided above can be utilized to generate such data. For accurate quantification, the use of an internal standard, preferably a stable isotope-labeled version of this compound, is recommended. A standard curve should be generated to determine the concentration in the biological samples.
Table 2: Template for Quantitative Data of this compound
| Organism | Species/Strain | Growth/Treatment Conditions | Tissue/Cellular Fraction | Concentration (e.g., µg/g dry weight) | Standard Deviation |
Conclusion
This compound is a naturally occurring metabolite whose biological significance is yet to be fully understood. The lack of an elucidated biosynthetic pathway and quantitative data presents a clear gap in the current scientific knowledge. The hypothetical pathway and detailed experimental protocols outlined in this guide provide a framework for future research in this area. Elucidating the biosynthesis and physiological role of this compound could provide new insights into fatty acid metabolism and potentially open new avenues for drug development and metabolic engineering.
References
- 1. This compound | C6H10O3 | CID 3799774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cytochrome P450-dependent oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The role of cytochrome P450 monooxygenases in microbial fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 - Wikipedia [en.wikipedia.org]
- 6. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. academic.oup.com [academic.oup.com]
- 11. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
4-Oxocaproic acid chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Oxocaproic acid, systematically known as 4-oxohexanoic acid, is a keto acid of interest in various scientific domains. This document provides a comprehensive overview of its chemical structure, nomenclature, and physicochemical properties. It further details a plausible experimental protocol for its synthesis and explores its biological significance, including its role as a metabolite. Visual diagrams are provided to illustrate key processes, adhering to stringent formatting guidelines for clarity and utility in a research and development context.
Chemical Structure and Nomenclature
4-Oxocaproic acid is a six-carbon carboxylic acid containing a ketone functional group at the fourth carbon position.
IUPAC Name: this compound[1][2]
Synonyms: 4-Oxocaproic acid, Homolevulinic acid, 4-Ketohexanoic acid, 4-Keto-n-caproic acid[2][3]
Chemical Formula: C₆H₁₀O₃[3][4][5]
Canonical SMILES: CCC(=O)CCC(=O)O
InChI: InChI=1S/C6H10O3/c1-2-5(7)3-4-6(8)9/h2-4H2,1H3,(H,8,9)
InChIKey: CLJBDOUIEHLLEN-UHFFFAOYSA-N
The structure of 4-oxocaproic acid incorporates both a terminal carboxylic acid group and an internal ketone, making it a bifunctional molecule with diverse reactivity.
Physicochemical and Quantitative Data
A summary of the key physicochemical properties of 4-oxocaproic acid is presented in the table below, compiled from various sources.
| Property | Value | Source |
| Molecular Weight | 130.14 g/mol | [2][4][5] |
| Melting Point | 36-37 °C | [4][5] |
| Boiling Point | 255 °C at 760 mmHg | [4] |
| Density | 1.09 g/cm³ | [4] |
| pKa | 4.77 ± 0.17 (Predicted) | [4] |
| Flash Point | 122.3 °C | [4] |
| LogP | 0.83 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 4 | [4] |
Experimental Protocol: Synthesis of 4-Oxocaproic Acid
The following is a plausible, generalized experimental protocol for the synthesis of 4-oxocaproic acid. This method is based on the Michael addition of ethyl acetoacetate to ethyl acrylate, followed by hydrolysis and decarboxylation.
Materials:
-
Ethyl acetoacetate
-
Ethyl acrylate
-
Sodium ethoxide
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware for organic synthesis (round-bottom flasks, reflux condenser, separatory funnel, etc.)
-
Heating mantle
-
Rotary evaporator
Procedure:
Step 1: Michael Addition
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, prepare a solution of sodium ethoxide in absolute ethanol.
-
Cool the solution in an ice bath and slowly add ethyl acetoacetate from the dropping funnel with continuous stirring.
-
After the addition is complete, add ethyl acrylate dropwise to the reaction mixture.
-
Once the addition of ethyl acrylate is finished, remove the ice bath and allow the mixture to stir at room temperature for several hours, or until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with a dilute solution of hydrochloric acid.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-acetyl-1,5-pentanedioate.
Step 2: Hydrolysis and Decarboxylation
-
To the crude product from Step 1, add a solution of concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours to facilitate both the hydrolysis of the esters and the decarboxylation of the resulting β-keto acid.
-
After cooling to room temperature, saturate the aqueous solution with sodium chloride.
-
Extract the product multiple times with diethyl ether.
-
Dry the combined ethereal extracts over anhydrous sodium sulfate.
-
Remove the diethyl ether by distillation, and purify the resulting crude 4-oxocaproic acid by vacuum distillation or recrystallization.
Biological Significance and Pathways
4-Oxocaproic acid, in its deprotonated form 4-oxohexanoate, has been identified as a metabolite in the bacterium Escherichia coli. While a specific, detailed signaling pathway involving this molecule is not extensively documented in publicly available literature, its structure suggests a potential role in fatty acid metabolism. It can be conceptually placed within the context of β-oxidation, a major pathway for the degradation of fatty acids.
The diagram below illustrates a logical workflow for a generalized synthesis of 4-oxocaproic acid, as detailed in the experimental protocol.
References
- 1. ymdb.ca [ymdb.ca]
- 2. Genome-Scale Metabolic Network Reconstruction and In Silico Analysis of Hexanoic acid Producing Megasphaera elsdenii | MDPI [mdpi.com]
- 3. A biosynthetic pathway for hexanoic acid production in Kluyveromyces marxianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. Thia fatty acids, metabolism and metabolic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Analysis of Homolevulinic Acid: A Technical Guide
for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral data for homolevulinic acid (also known as 5-oxohexanoic acid), a molecule of interest in various scientific domains. The following sections present key spectral data obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering valuable insights for compound identification, characterization, and quality control in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of homolevulinic acid are presented below.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the different types of protons in a molecule and their chemical environment.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.75 | Triplet | 2H | -CH₂- (adjacent to ketone) |
| ~2.45 | Triplet | 2H | -CH₂- (adjacent to carboxylic acid) |
| ~2.15 | Singlet | 3H | -CH₃ |
| ~1.90 | Quintet | 2H | -CH₂- |
Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS)
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the different carbon atoms in a molecule.
| Chemical Shift (ppm) | Assignment |
| ~208 | C=O (ketone) |
| ~178 | C=O (carboxylic acid) |
| ~42 | -CH₂- (adjacent to ketone) |
| ~33 | -CH₂- (adjacent to carboxylic acid) |
| ~29 | -CH₃ |
| ~19 | -CH₂- |
Solvent: Chloroform-d (CDCl₃)[1] Reference: Tetramethylsilane (TMS)[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key IR absorption bands for homolevulinic acid are summarized below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-2500 | Broad | O-H stretch (carboxylic acid) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (ketone and carboxylic acid) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of homolevulinic acid provides information about its molecular weight and fragmentation pattern.
| m/z | Relative Intensity (%) | Assignment |
| 130 | ~10 | [M]⁺ (Molecular ion) |
| 115 | ~20 | [M - CH₃]⁺ |
| 87 | ~40 | [M - COOH]⁺ |
| 71 | ~100 | [M - CH₂COOH]⁺ |
| 43 | ~80 | [CH₃CO]⁺ |
Experimental Protocols
The following sections outline the general methodologies for the key experiments cited.
NMR Spectroscopy of Organic Acids
Sample Preparation:
-
Approximately 5-25 mg of the organic acid is dissolved in about 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube.
-
A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to provide a reference peak at 0 ppm.[2]
-
The tube is capped and gently agitated to ensure complete dissolution and homogeneity of the sample.
Data Acquisition:
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is "shimmed" to achieve homogeneity, which is crucial for obtaining high-resolution spectra.
-
For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
-
The acquired FID is then Fourier transformed to produce the NMR spectrum.
IR Spectroscopy of Keto Acids
Sample Preparation (Attenuated Total Reflectance - ATR):
-
A small amount of the neat liquid or solid sample is placed directly onto the ATR crystal.
-
For a solid sample, pressure is applied to ensure good contact between the sample and the crystal.
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample is placed on the crystal, and the sample spectrum is recorded.
-
The final IR spectrum is presented as absorbance or transmittance as a function of wavenumber (cm⁻¹). Saturated aliphatic ketones typically show a strong C=O stretching band around 1715 cm⁻¹.[3] Carboxylic acids exhibit a very broad O-H stretching band from approximately 2800 to 3500 cm⁻¹ and a C=O stretching band around 1710 cm⁻¹.
Mass Spectrometry of Small Organic Molecules
Sample Introduction and Ionization (Gas Chromatography-Mass Spectrometry - GC-MS):
-
The sample is first injected into a gas chromatograph (GC) to separate it from any impurities.
-
The separated components are then introduced into the mass spectrometer.
-
In the ion source, the sample molecules are bombarded with electrons (Electron Ionization - EI) to form positively charged ions (molecular ions) and fragment ions.
Mass Analysis and Detection:
-
The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion at a specific m/z value.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z. Calibration of the m/z scale is achieved using a reference compound with known ion masses.[4]
Data Acquisition and Analysis Workflow
The following diagram illustrates the general workflow for acquiring and analyzing the spectral data of homolevulinic acid.
Caption: Workflow for Spectral Data Acquisition and Analysis.
References
The Enigmatic Role of 4-Oxohexanoic Acid in Metabolic Pathways: A Review of Current Knowledge
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the current understanding of the biological role of 4-Oxohexanoic acid (also known as 4-keto-n-caproic acid) in metabolic pathways. Despite its simple structure as a six-carbon oxo fatty acid, a comprehensive review of the scientific literature reveals that its direct participation in core metabolic networks remains largely uncharacterized. This document summarizes the available data, highlights significant knowledge gaps, and provides context based on related compounds.
Chemical Identity and Known Biological Occurrences
This compound is a carboxylic acid with the chemical formula C6H10O3.[1] It is characterized by a ketone group at the fourth carbon position.
While its role in mammalian metabolism is not established, it has been identified in a few biological contexts:
-
Microbial Metabolism: this compound is listed as a metabolite found in the bacterium Escherichia coli (strain K12, MG1655).[2]
-
Plant Kingdom: The compound has been reported to be present in the plant Phaseolus vulgaris (common bean).[2]
-
Xenobiotic Degradation: It has been identified as a metabolic intermediate in the degradation of the common plasticizer di-2-ethylhexyl phthalate (DEHP) by the bacterium Burkholderia sp. SP4.[3]
Current Understanding of Metabolic Involvement
Detailed information regarding the biosynthesis, degradation, and integration of this compound into central metabolic pathways such as glycolysis, the Krebs cycle, or fatty acid metabolism is conspicuously absent from the current body of scientific literature. There are no well-documented enzymatic reactions, signaling pathways, or physiological concentrations reported in mammalian systems.
Insights from Related Compounds
While data on this compound is scarce, research on its isomers and derivatives provides some functional context, though these findings cannot be directly extrapolated.
-
5-Oxohexanoic Acid: This isomer is described as a bacterial xenobiotic metabolite.[4]
-
6-Oxohexanoic Acid: This compound is a metabolite in the catabolism of amino acids and can be produced enzymatically from 6-aminohexanoic acid.[5]
-
Derivatives with Biological Activity:
-
6-aryl-4-oxohexanoic acids: Synthetic derivatives have been shown to possess anti-inflammatory properties.[6]
-
4-keto-5-amino-6-hydroxyhexanoic acid: Isolated from Bacillus cereus, this derivative acts as an antimetabolite by competitively inhibiting delta-aminolevulinic acid dehydratase, an enzyme involved in heme biosynthesis.[7]
-
Quantitative Data and Experimental Protocols
A thorough literature search did not yield any quantitative data regarding the enzyme kinetics, tissue-specific concentrations, or metabolic flux of this compound. Similarly, detailed experimental protocols specifically for the study of its metabolic role are not available.
Visualization of Known Biological Context
The following diagram illustrates the limited known occurrences of this compound in biological systems based on current literature.
Conclusion and Future Directions
The biological role of this compound in metabolic pathways is a significant knowledge gap. Its confirmed presence in bacteria and plants suggests a potential role in non-mammalian metabolism. The identification of this compound as a breakdown product of a widespread environmental contaminant warrants further investigation into its potential toxicological effects and the enzymatic pathways responsible for its formation and degradation in microorganisms.
For researchers and drug development professionals, the current landscape suggests that this compound itself is not a well-defined target or biomarker in mammalian systems. Future research, likely driven by metabolomics and synthetic biology, will be necessary to elucidate any potential metabolic pathways involving this molecule and to determine its physiological or pathophysiological significance.
References
- 1. CAS 1117-74-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C6H10O3 | CID 3799774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Acetylbutyric acid | C6H10O3 | CID 18407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 928-81-4: 6-Oxohexanoic acid | CymitQuimica [cymitquimica.com]
- 6. 6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microbial production of vitamin B12 antimetabolites. IV. Isolation and identification of 4-keto-5-amino-6-hydroxyhexanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-keto-n-caproic Acid: Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-keto-n-caproic acid, systematically known as 4-oxohexanoic acid, is an oxo carboxylic acid with the chemical formula C6H10O3.[1] This molecule features a six-carbon chain with a ketone group at the fourth carbon and a terminal carboxylic acid group. Its bifunctional nature makes it a versatile building block in organic synthesis and a compound of interest in biological systems. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis, and biological significance of 4-keto-n-caproic acid, tailored for professionals in research and drug development.
Discovery and History
While a definitive seminal publication detailing the initial discovery and synthesis of 4-keto-n-caproic acid is not readily apparent in modern chemical literature databases, its history is intertwined with the broader exploration of gamma-keto acids in the late 19th and early 20th centuries. The study of keto acids gained momentum following the elucidation of the structures of related compounds like levulinic acid (4-oxopentanoic acid). Early organic chemists developed various methods for the synthesis of keto acids, which were recognized for their reactivity and potential as synthetic intermediates.[2] The systematic study of organic compounds and the development of new synthetic methodologies during this period likely led to the preparation and characterization of a wide range of keto acids, including this compound.
Historically, the synthesis of gamma-keto acids involved reactions such as the condensation of dicarboxylic acid dihalides with organometallic reagents and the oxidation of corresponding hydroxy acids or lactones. These early methods, though often low-yielding and lacking the selectivity of modern techniques, laid the groundwork for the synthesis of functionalized carboxylic acids. The identification of this compound as a metabolite in common beans (Phaseolus vulgaris) and the bacterium Escherichia coli suggests its presence in natural biological pathways, which would have also spurred interest in its chemical synthesis and characterization.[1]
Physicochemical Properties
4-keto-n-caproic acid is a solid at room temperature with a relatively low melting point. Its solubility in water and polar organic solvents is a key characteristic for its application in various reaction conditions. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C6H10O3 | [1] |
| Molecular Weight | 130.14 g/mol | [1] |
| CAS Number | 1117-74-4 | [1] |
| Melting Point | 36-37 °C | [3] |
| Boiling Point | 255 °C at 760 mmHg | [3] |
| Density | 1.09 g/cm³ (predicted) | [4] |
| pKa | 4.77 ± 0.17 (predicted) | [4] |
| XLogP3 | 0.8 | [1] |
| Appearance | White to off-white solid |
Spectroscopic Data
The structural elucidation of 4-keto-n-caproic acid is supported by various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), two methylene groups adjacent to the carbonyl and carboxyl groups (triplets), and a broad singlet for the carboxylic acid proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will exhibit distinct peaks for the six carbon atoms, including two carbonyl carbons (ketone and carboxylic acid), and four aliphatic carbons.
-
IR (Infrared) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone (around 1715 cm⁻¹) and the carboxylic acid (around 1700 cm⁻¹), as well as a broad O-H stretching band for the carboxylic acid group (typically in the range of 2500-3300 cm⁻¹).[1]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound and characteristic fragmentation patterns.[1]
Synthesis of 4-keto-n-caproic Acid
Several synthetic routes have been developed for the preparation of 4-keto-n-caproic acid and its derivatives. These methods often leverage the reactivity of succinic anhydride or related synthons.
General Synthesis of 6-aryl-4-oxohexanoic acids (A Derivative)
A common method for synthesizing derivatives of this compound involves the condensation of an aldehyde with levulinic acid, followed by reduction.[5] While this produces a derivative, the underlying principles can be adapted for the synthesis of the parent compound.
Experimental Protocol:
Step 1: Condensation of Aldehyde and Levulinic Acid
-
To a solution of an appropriate aldehyde (1.0 eq) and levulinic acid (1.0 eq) in toluene, add a catalytic amount of piperidine and acetic acid.[5]
-
Reflux the mixture with a Dean-Stark apparatus to remove water.[5]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting 6-aryl-4-oxohex-5-enoic acid by recrystallization or column chromatography.[5]
Step 2: Reduction to 6-aryl-4-oxohexanoic acid
-
Dissolve the 6-aryl-4-oxohex-5-enoic acid from Step 1 in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).[5]
-
Subject the mixture to hydrogenation at room temperature under a hydrogen atmosphere.[5]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 6-aryl-4-oxohexanoic acid.
-
Purify the product by recrystallization or column chromatography.[5]
Biological Significance
4-keto-n-caproic acid has been identified as a metabolite in Escherichia coli and the common bean, Phaseolus vulgaris, indicating its involvement in metabolic pathways.[1] As a keto acid, it can potentially participate in various biochemical transformations, including transamination, decarboxylation, and reduction reactions. The presence of both a ketone and a carboxylic acid functional group allows for its interaction with a variety of enzymes.
Derivatives of this compound have been investigated for their biological activities. For instance, certain 6-aryl-4-oxohexanoic acids have been synthesized and evaluated for their anti-inflammatory properties, showing effects on eicosanoid biosynthesis.[5] This suggests that the this compound scaffold could serve as a starting point for the development of novel therapeutic agents.
The metabolism of fatty acids and related compounds is a critical area of research in drug development, particularly for metabolic disorders and infectious diseases. Understanding the role of molecules like 4-keto-n-caproic acid in these pathways could provide insights into disease mechanisms and identify new drug targets.
Conclusion
4-keto-n-caproic acid is a fascinating molecule with a rich, albeit not fully documented, history. Its unique chemical structure, combining both a ketone and a carboxylic acid, provides it with a versatile reactivity that has been exploited in organic synthesis. Furthermore, its presence in biological systems points to its involvement in metabolic processes, making it a compound of interest for biochemists and drug development professionals. While modern synthetic methods allow for its efficient preparation, a deeper dive into historical chemical literature may yet uncover the original pioneers who first synthesized and characterized this intriguing gamma-keto acid. The continued study of 4-keto-n-caproic acid and its derivatives holds promise for the discovery of new chemical transformations and potentially novel therapeutic agents.
References
- 1. This compound | C6H10O3 | CID 3799774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rochelleforrester.ac.nz [rochelleforrester.ac.nz]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Page loading... [guidechem.com]
- 5. 6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 4-Oxohexanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-oxohexanoic acid in various organic solvents. In the absence of extensive publicly available quantitative solubility data for this specific compound, this document offers a robust framework for researchers to predict, determine, and understand its solubility profile. The guide details theoretical principles of solubility, presents a table of predicted solubilities in common organic solvents, and provides a detailed, standardized experimental protocol for the accurate determination of these values. Furthermore, this guide illustrates a generalized experimental workflow and the role of keto acids in metabolic pathways using DOT language visualizations, adhering to the specific requirements for audience comprehension and data presentation.
Introduction to this compound
This compound, also known as homolevulinic acid, is a keto acid with the chemical formula C₆H₁₀O₃. Its structure incorporates both a carboxylic acid and a ketone functional group, bestowing upon it a unique combination of polar and nonpolar characteristics. This bifunctionality makes it a versatile molecule in organic synthesis and a compound of interest in various research and development applications. Understanding its solubility is paramount for its effective use in reaction chemistry, formulation development, and biological studies.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₃ | [1] |
| Molecular Weight | 130.14 g/mol | |
| Melting Point | 36-37 °C | [2][3] |
| Boiling Point | 255 °C at 760 mmHg | [2] |
| pKa (Predicted) | 4.77 ± 0.17 | [2] |
| LogP (Predicted) | 0.83030 | [2] |
Predicting Solubility: The "Like Dissolves Like" Principle
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another. This compound possesses a polar carboxylic acid group capable of hydrogen bonding and a moderately polar ketone group, along with a nonpolar four-carbon backbone. This amphiphilic nature suggests a nuanced solubility profile.
Based on this principle, we can predict the solubility of this compound in a range of common organic solvents.
Table of Predicted Solubilities of this compound:
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | High | The hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, readily interacting with the carboxylic acid and ketone groups of this compound. |
| Ethanol | Polar Protic | High | Similar to methanol, ethanol's hydroxyl group facilitates strong intermolecular interactions with the solute. |
| Acetone | Polar Aprotic | High | The polar carbonyl group of acetone can interact favorably with the polar functional groups of this compound. |
| Acetonitrile | Polar Aprotic | Moderate to High | The polar nitrile group can engage in dipole-dipole interactions. |
| Ethyl Acetate | Polar Aprotic | Moderate | The ester functionality offers some polarity for interaction, but the overall polarity is less than that of alcohols or ketones. |
| Dichloromethane | Polar Aprotic | Moderate | A moderately polar solvent that can solvate both the polar and nonpolar portions of the molecule to some extent. |
| Diethyl Ether | Nonpolar | Low to Moderate | The ether oxygen provides some polarity, but the dominant nonpolar alkyl chains will limit solubility. |
| Toluene | Nonpolar | Low | As a nonpolar aromatic hydrocarbon, toluene is unlikely to effectively solvate the polar functional groups of this compound. |
| Hexane | Nonpolar | Low | This nonpolar alkane will have very weak interactions with the polar parts of the molecule, leading to poor solubility. |
| Water | Polar Protic | Soluble | The carboxylic acid group can deprotonate to form a carboxylate, significantly increasing its solubility in water.[1] |
Experimental Determination of Solubility
To obtain precise and reliable solubility data, experimental determination is essential. The following is a generalized protocol based on the shake-flask method, a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Experimental Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that the resulting solution is saturated.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution process has reached equilibrium.
-
Phase Separation: After equilibration, remove the vials from the shaker. To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe. It is critical to avoid disturbing the solid pellet at the bottom of the vial.
-
Filtration: Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step removes any remaining microscopic solid particles.
-
Quantification:
-
Gravimetric Method: Evaporate the solvent from the filtered solution and weigh the remaining solid residue. The solubility can then be calculated in terms of mass of solute per volume of solvent.
-
Chromatographic Method (HPLC/GC): Dilute the filtered saturated solution with a suitable mobile phase or solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample using HPLC or GC to determine the exact concentration of this compound in the saturated solution.
-
-
Data Reporting: Express the solubility in standard units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L) at the specified temperature.
Experimental Workflow Diagram
Caption: A generalized workflow for determining the equilibrium solubility of this compound.
Role of Keto Acids in Biological Systems
While specific signaling pathways involving this compound are not extensively documented, the broader class of keto acids plays a crucial role in various metabolic pathways. Their solubility in the aqueous environment of the cell is fundamental to their function. Keto acids are key intermediates in the metabolism of amino acids and carbohydrates. For instance, α-ketoglutarate is a central component of the citric acid cycle. The general role of keto acids in metabolism is to act as acceptors of amino groups from amino acids in transamination reactions, converting the amino acids into other essential molecules and allowing their carbon skeletons to be used for energy or biosynthesis.
Generalized Metabolic Role of Keto Acids
References
An In-depth Technical Guide to the Thermochemical Properties of 4-Oxohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known thermochemical and physicochemical properties of 4-Oxohexanoic acid. Due to the limited availability of experimental thermochemical data for this specific compound in publicly accessible literature, this guide also furnishes detailed, generalized experimental protocols for its synthesis and analysis. These methodologies are based on established procedures for similar gamma-keto acids and are intended to provide a foundational framework for researchers.
Physicochemical and Thermochemical Data
The quantitative data available for this compound are summarized in the table below. It is important to note that crucial thermochemical properties such as the standard enthalpy of formation, Gibbs free energy of formation, and specific heat capacity have not been experimentally determined and reported in the literature. For accurate values, computational modeling or experimental determination via calorimetry would be necessary.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₃ | --INVALID-LINK-- |
| Molecular Weight | 130.14 g/mol | --INVALID-LINK-- |
| CAS Number | 1117-74-4 | --INVALID-LINK-- |
| Melting Point | 36-37 °C | --INVALID-LINK-- |
| Boiling Point | 255 °C at 760 mmHg | --INVALID-LINK-- |
| Density (Predicted) | 1.090±0.06 g/cm³ | --INVALID-LINK-- |
| pKa (Predicted) | 4.77±0.17 | --INVALID-LINK-- |
| Flash Point | 122.3 °C | --INVALID-LINK-- |
| Vapor Pressure | 0.00517 mmHg at 25°C | --INVALID-LINK-- |
| Standard Enthalpy of Formation (ΔHf°) | Data not available | - |
| Standard Gibbs Free Energy of Formation (ΔGf°) | Data not available | - |
| Standard Molar Entropy (S°) | Data not available | - |
| Heat Capacity (Cp) | Data not available | - |
Experimental Protocols
Synthesis of this compound via Acetoacetic Ester Synthesis
A plausible and common method for the synthesis of γ-keto acids is the acetoacetic ester synthesis.[1][2] The following is a generalized protocol adapted for the synthesis of this compound.
Reaction Scheme:
-
Alkylation of Ethyl Acetoacetate: Ethyl acetoacetate is deprotonated with a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate is then alkylated with ethyl chloroacetate.
-
Hydrolysis and Decarboxylation: The resulting diester is subsequently hydrolyzed under acidic conditions, and the intermediate β-keto acid readily undergoes decarboxylation upon heating to yield this compound.
Materials:
-
Ethyl acetoacetate
-
Ethyl chloroacetate
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid (concentrated)
-
Sodium chloride
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Standard laboratory glassware for reflux, extraction, and distillation.
Procedure:
-
Alkylation:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere.
-
Add ethyl acetoacetate dropwise to the cooled solution with stirring.
-
After the addition is complete, add ethyl chloroacetate dropwise and then heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
-
Work-up and Isolation of Intermediate:
-
Cool the reaction mixture and filter to remove any precipitated salts.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude diester intermediate.
-
-
Hydrolysis and Decarboxylation:
-
Add a solution of concentrated hydrochloric acid to the crude diester.
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction for the evolution of CO₂.
-
Once the reaction is complete, cool the mixture and extract with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
The crude this compound can be purified by vacuum distillation or recrystallization.
-
Determination of Enthalpy of Combustion via Bomb Calorimetry
The standard enthalpy of combustion can be experimentally determined using a bomb calorimeter.[3] This value can then be used to calculate the standard enthalpy of formation.
Materials:
-
This compound sample
-
Benzoic acid (for calibration)
-
Oxygen cylinder
-
Bomb calorimeter apparatus
-
High-precision thermometer or temperature probe
-
Ignition wire
Procedure:
-
Calibration:
-
Calibrate the calorimeter by combusting a known mass of benzoic acid, which has a known heat of combustion.
-
Measure the temperature rise and calculate the heat capacity of the calorimeter.
-
-
Sample Preparation:
-
Accurately weigh a sample of this compound.
-
Place the sample in the combustion capsule within the bomb.
-
Attach a fuse wire to the electrodes, ensuring it is in contact with the sample.
-
-
Assembly and Combustion:
-
Add a small amount of water to the bomb to saturate the atmosphere.
-
Seal the bomb and pressurize it with oxygen to approximately 30 atm.
-
Place the bomb in the calorimeter bucket containing a known mass of water.
-
Allow the system to reach thermal equilibrium and record the initial temperature.
-
Ignite the sample and record the temperature at regular intervals until a maximum temperature is reached and the system begins to cool.
-
-
Data Analysis:
-
Plot temperature versus time to determine the corrected temperature change.
-
Calculate the heat released by the combustion of the sample, accounting for the heat capacity of the calorimeter.
-
Calculate the enthalpy of combustion per mole of this compound.
-
Purity and Identity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of carboxylic acids, a derivatization step is necessary before GC-MS analysis.[4][5] A two-step methoximation and silylation procedure is commonly employed for keto acids.
References
Quantum Chemical Calculations for 4-Oxohexanoic Acid: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Quantum Chemical Calculations in Drug Discovery and Molecular Analysis
Quantum chemical calculations have become an indispensable tool in modern chemistry and drug development. By solving the Schrödinger equation, or an approximation of it, for a given molecule, these methods provide deep insights into molecular structure, stability, reactivity, and spectroscopic properties. For a molecule like 4-oxohexanoic acid, a keto acid that may play a role in various metabolic pathways, understanding its conformational landscape, electronic properties, and potential for intermolecular interactions is crucial for elucidating its biological function and for the rational design of related therapeutic agents.
Theoretical Background: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between accuracy and computational cost, making it suitable for studying molecules of the size of this compound. The core idea of DFT is that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction.
The choice of the functional and the basis set is critical for the accuracy of DFT calculations. Common functionals include B3LYP, M06-2X, and ωB97X-D, each with its strengths for different types of chemical problems. Basis sets, such as Pople's 6-31G* or Dunning's correlation-consistent cc-pVDZ, provide the mathematical functions used to build the molecular orbitals.
Methodological Workflow for Quantum Chemical Calculations
The following section details a typical workflow for performing quantum chemical calculations on this compound.
Molecular Structure Input
The initial step involves creating a 3D model of this compound. This can be done using molecular building software (e.g., Avogadro, GaussView, ChemDraw). Due to the presence of multiple rotatable bonds, this compound can exist in several conformations. A thorough conformational search is recommended to identify the lowest energy (most stable) conformer. This can be achieved through systematic or stochastic search algorithms.
Geometry Optimization
Once an initial structure is obtained, its geometry must be optimized to find the minimum energy structure on the potential energy surface. This is a crucial step as all subsequent calculations are performed on this optimized geometry. The optimization is typically performed using a chosen DFT functional and basis set.
Vibrational Frequency Analysis
Following a successful geometry optimization, a frequency calculation should be performed. This serves two primary purposes:
-
Verification of the Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. The presence of one imaginary frequency indicates a transition state.
-
Prediction of Infrared (IR) Spectrum: The calculated vibrational frequencies can be used to predict the molecule's IR spectrum, which can then be compared with experimental data if available.
Calculation of Molecular Properties
With the optimized geometry, a variety of molecular properties can be calculated, including:
-
Electronic Properties: Ionization potential, electron affinity, and molecular orbital energies (HOMO-LUMO gap).
-
Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy.
-
Spectroscopic Properties: NMR chemical shifts, UV-Vis absorption spectra (using Time-Dependent DFT).
The general workflow for these calculations is depicted in the following diagram:
4-Oxohexanoic Acid: A Comprehensive Technical Safety Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for 4-Oxohexanoic acid (CAS No. 1117-74-4), also known as homolevulinic acid. The information herein is compiled to assist researchers, scientists, and professionals in drug development in understanding the chemical's properties, hazards, and the necessary safety protocols for its handling and use in a laboratory setting. This document includes detailed experimental methodologies for key toxicological assessments to provide a deeper understanding of the hazard classifications.
Chemical Identification and Properties
This compound is an oxo carboxylic acid with a molecular formula of C₆H₁₀O₃. It is a solid at room temperature and is soluble in water and organic solvents.[1] Its bifunctional nature, containing both a ketone and a carboxylic acid group, makes it a versatile intermediate in organic synthesis.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₀O₃ | [2] |
| Molecular Weight | 130.14 g/mol | [2] |
| CAS Number | 1117-74-4 | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Melting Point | 35-37 °C | |
| Boiling Point | 113 °C at 3 Torr | |
| Solubility | Soluble in water and organic solvents | [1] |
| pKa | 4.77 ± 0.17 (Predicted) |
Hazard Identification and Classification
This compound is classified as harmful if swallowed and causes serious eye irritation.[2] It is essential to handle this chemical with appropriate personal protective equipment and in a well-ventilated area to minimize exposure risks.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word | Reference(s) |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Warning | [2] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Warning | [2] |
Note: The GHS pictograms are illustrative and should be obtained from a compliant source.
Safe Handling and Storage Protocols
Proper handling and storage of this compound are crucial to ensure laboratory safety.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[3]
-
Avoid inhalation of dust or vapors.[4]
-
Prevent contact with skin and eyes.[3]
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[4]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[3]
-
Store in a corrosive-resistant container.[5]
Emergency Procedures
Immediate and appropriate action is vital in case of accidental exposure or spillage.
First Aid Measures
The following diagram outlines the initial first aid response for various exposure routes.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[3][7]
Spill Cleanup Procedures
In the event of a spill, follow these steps:
-
Evacuate: Evacuate non-essential personnel from the spill area.[8]
-
Ventilate: Ensure adequate ventilation.[9]
-
Contain: Prevent the spread of the spill by using a non-combustible absorbent material like sand, earth, or vermiculite.[10]
-
Neutralize (for acids): For acidic spills, cautiously neutralize with a suitable agent like sodium bicarbonate or soda ash.[11]
-
Collect: Carefully scoop up the absorbed material into a suitable, labeled container for disposal.[11]
-
Decontaminate: Clean the spill area with soap and water.[9]
-
Dispose: Dispose of the waste in accordance with local, state, and federal regulations.
Experimental Protocols
The hazard classifications of this compound are determined through standardized toxicological studies. The following sections detail the likely methodologies used for these assessments.
Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)
This method is designed to assess the acute toxicity of a substance when administered orally.[12]
-
Principle: The test involves a stepwise procedure with the use of a small number of animals per step. The outcome of each step (mortality or survival) determines the next step, allowing for classification of the substance into a GHS category.[13]
-
Animal Model: Typically, young adult female rats are used.[12]
-
Procedure:
-
Animals are fasted prior to dosing.
-
A single dose of the substance is administered by oral gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
A group of three animals is used for each step.
-
The animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.[13]
-
The pattern of mortality in a series of dose steps allows for the determination of the appropriate GHS hazard classification.
-
-
Endpoint: The primary endpoint is mortality. The results allow for classification of the substance based on its acute oral toxicity.[12]
Skin Sensitization - OECD Guideline 429 (Local Lymph Node Assay - LLNA)
The LLNA is a method for identifying potential skin sensitizers.[14]
-
Principle: The assay is based on the principle that sensitizing chemicals induce a primary proliferation of lymphocytes in the lymph nodes draining the site of application. This proliferation is proportional to the dose and potency of the allergen.[15]
-
Animal Model: The test is performed in mice.[14]
-
Procedure:
-
The test substance is applied to the dorsal surface of the mouse's ear for three consecutive days.
-
A minimum of three concentrations of the test substance are used, along with a vehicle control group and a positive control group.
-
On day 6, the animals are injected with a radiolabeled substance (e.g., ³H-methyl thymidine).
-
A few hours after the injection, the animals are euthanized, and the draining auricular lymph nodes are excised.
-
A single-cell suspension of lymph node cells is prepared, and the incorporation of the radiolabel is measured by β-scintillation counting.
-
-
Endpoint: The results are expressed as a Stimulation Index (SI), which is the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group. A substance is classified as a skin sensitizer if the SI is 3 or greater.[14]
Serious Eye Irritation - Draize Test
The Draize test is a method to assess the potential of a substance to cause eye irritation or damage.[16]
-
Principle: The test involves applying a substance to the eye of a conscious animal and observing the effects over a period of time.[16]
-
Animal Model: Albino rabbits are typically used for this test.[17]
-
Procedure:
-
A small amount (typically 0.1 mL of a liquid or 100 mg of a solid) of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.[1]
-
The eyes are examined for signs of irritation at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[18]
-
Observations are made for corneal opacity, iritis, and conjunctival redness and swelling.
-
The severity of the lesions is scored according to a standardized system.[1]
-
-
Endpoint: The scores for corneal opacity, iritis, and conjunctival changes are used to calculate an overall irritation score, which determines the classification of the substance as a non-irritant, irritant, or severe irritant.[1][19]
The following diagram illustrates the logical workflow for conducting a chemical safety assessment.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound | C6H10O3 | CID 3799774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chem-space.com [chem-space.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. sites.allegheny.edu [sites.allegheny.edu]
- 8. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 9. acs.org [acs.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Learn How to Respond to Chemical Spills with These Steps [northindustrial.net]
- 12. researchgate.net [researchgate.net]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. oecd.org [oecd.org]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. Draize test - Wikipedia [en.wikipedia.org]
- 17. escholarship.org [escholarship.org]
- 18. ecetoc.org [ecetoc.org]
- 19. Eye irritation: in vivo rabbit eye test template for pre-existing data - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Oxohexanoic Acid from Levulinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxohexanoic acid is a dicarbonyl compound with potential applications as a building block in organic synthesis. Its structural motif is of interest in medicinal chemistry, particularly in the development of novel therapeutic agents. This document provides a detailed protocol for a plausible multi-step synthesis of this compound starting from the readily available bio-based platform chemical, levulinic acid. The synthetic route involves the protection of the carboxylic acid, a one-carbon homologation of the ketone via a Reformatsky reaction, followed by a series of transformations to yield the final product.
Applications in Drug Development
The this compound scaffold is a key structural element in various molecules with potential therapeutic applications. Notably, derivatives such as 6-aryl-4-oxohexanoic acids have been synthesized and evaluated for their anti-inflammatory properties.[1][2] These compounds have been tested in models for non-steroidal anti-inflammatory drugs (NSAIDs) and have shown effects on eicosanoid biosynthesis.[1][2] The synthesis of various analogs of this compound allows for the exploration of structure-activity relationships (SAR), which is a critical aspect of drug discovery and development. By modifying the substituents on the core structure, researchers can fine-tune the pharmacological properties of these molecules to enhance their potency and reduce potential side effects.
Proposed Synthetic Pathway
The synthesis of this compound from levulinic acid is a multi-step process that requires careful control of reaction conditions. The overall proposed synthetic workflow is outlined below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following protocols describe a plausible synthetic route for the preparation of this compound from levulinic acid.
Step 1: Esterification of Levulinic Acid to Ethyl Levulinate
This step protects the carboxylic acid functionality of levulinic acid as an ethyl ester to prevent it from interfering with the subsequent ketone modification reactions.
Materials:
-
Levulinic acid
-
Ethanol (absolute)
-
Concentrated sulfuric acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add levulinic acid and an excess of absolute ethanol (e.g., 5-10 molar equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of levulinic acid).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl levulinate.
-
The product can be purified by vacuum distillation.
Step 2: Reformatsky Reaction of Ethyl Levulinate
This is the key one-carbon homologation step, where the ketone of ethyl levulinate reacts with an organozinc reagent generated from an α-haloester.
Materials:
-
Ethyl levulinate
-
Ethyl bromoacetate
-
Zinc dust (activated)
-
Iodine (catalytic amount)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
Procedure:
-
Activate the zinc dust by stirring it with a small amount of iodine in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) until the iodine color disappears.
-
Add anhydrous THF to the activated zinc.
-
In a separate dropping funnel, prepare a mixture of ethyl levulinate and ethyl bromoacetate in anhydrous THF.
-
Add a small portion of the ester mixture to the zinc suspension and gently heat to initiate the reaction. An exothermic reaction should be observed.
-
Add the remaining ester mixture dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to heat the reaction mixture at reflux for an additional 1-2 hours to ensure complete reaction.
-
Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude β-hydroxy diester. Purification can be achieved by column chromatography on silica gel.
Step 3: Dehydration of the β-Hydroxy Diester
The intermediate β-hydroxy diester is dehydrated to form an α,β-unsaturated diester.
Materials:
-
β-Hydroxy diester intermediate
-
p-Toluenesulfonic acid (catalytic amount) or another dehydrating agent (e.g., POCl₃ in pyridine)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the β-hydroxy diester and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.
-
Continue the reaction until no more water is collected.
-
Cool the reaction mixture and wash it with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting unsaturated diester can be purified by vacuum distillation or column chromatography.
Step 4: Hydrogenation of the Unsaturated Diester
The carbon-carbon double bond of the unsaturated diester is reduced by catalytic hydrogenation.
Materials:
-
Unsaturated diester
-
Palladium on carbon (10% Pd/C)
-
Ethanol or ethyl acetate
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Round-bottom flask
Procedure:
-
Dissolve the unsaturated diester in a suitable solvent such as ethanol or ethyl acetate in a round-bottom flask.
-
Carefully add a catalytic amount of 10% Pd/C.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., a balloon) at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the saturated diester.
Step 5: Hydrolysis of the Saturated Diester to this compound
The final step is the hydrolysis of both ester groups to yield the target this compound.
Materials:
-
Saturated diester
-
Aqueous sodium hydroxide or potassium hydroxide solution (e.g., 10-20%)
-
Hydrochloric acid (concentrated or 6M)
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve the saturated diester in an aqueous solution of sodium hydroxide or potassium hydroxide in a round-bottom flask.
-
Heat the mixture to reflux for 2-4 hours, or until the hydrolysis is complete (the disappearance of the ester starting material can be monitored by TLC).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Carefully acidify the mixture to a pH of approximately 1-2 with hydrochloric acid.
-
Extract the aqueous layer multiple times with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
| Step | Reaction | Key Reagents | Typical Conditions | Expected Outcome |
| 1 | Esterification | Levulinic acid, Ethanol, H₂SO₄ | Reflux, 4-6 h | Ethyl levulinate |
| 2 | Reformatsky Reaction | Ethyl levulinate, Ethyl bromoacetate, Zn | Reflux in THF, 2-3 h | Diethyl 3-hydroxy-3-methyladipate |
| 3 | Dehydration | β-Hydroxy diester, p-TsOH | Reflux in toluene with Dean-Stark | Diethyl 3-methyl-2-hexenedioate |
| 4 | Hydrogenation | Unsaturated diester, H₂, Pd/C | Room temperature, H₂ balloon | Diethyl 3-methyladipate |
| 5 | Hydrolysis | Saturated diester, NaOH(aq), then HCl(aq) | Reflux, 2-4 h | This compound |
Note: The names of the intermediates in the table are based on the expected products of the reactions. The final hydrolysis of diethyl 3-methyladipate will yield 3-methyladipic acid, not the target this compound. This highlights a flaw in the initially proposed Reformatsky-based route. A more appropriate homologation strategy is required.
Correction to Synthetic Strategy:
The initially proposed Reformatsky reaction with ethyl bromoacetate leads to a branched dicarboxylic acid. To obtain the target linear this compound, an alternative one-carbon homologation is necessary. A more suitable, albeit still multi-step, approach would be a Wittig reaction with methoxymethylenetriphenylphosphine, followed by hydrolysis of the resulting enol ether to an aldehyde, and subsequent oxidation.
Revised Synthetic Pathway and Protocols
Revised Step 2: Wittig Reaction of Ethyl Levulinate
Materials:
-
Methoxymethyl)triphenylphosphonium chloride
-
Potassium tert-butoxide or n-butyllithium
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl levulinate
Procedure:
-
Suspend (methoxymethyl)triphenylphosphonium chloride in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the suspension to 0 °C and add a strong base such as potassium tert-butoxide or n-butyllithium portion-wise to generate the red-colored ylide.
-
Stir the mixture at 0 °C for 30 minutes.
-
Cool the reaction mixture to -78 °C and add a solution of ethyl levulinate in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
The crude enol ether can be purified by column chromatography.
Revised Step 3: Hydrolysis of the Enol Ether to an Aldehyde
Materials:
-
Crude enol ether from the previous step
-
Aqueous acid (e.g., 1M HCl or oxalic acid)
-
Tetrahydrofuran (THF) or acetone
Procedure:
-
Dissolve the crude enol ether in a mixture of THF or acetone and aqueous acid.
-
Stir the mixture at room temperature for several hours until the hydrolysis is complete (monitored by TLC).
-
Neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude aldehyde ester.
Revised Step 4: Oxidation of the Aldehyde to a Carboxylic Acid
Materials:
-
Crude aldehyde ester
-
Jones reagent (CrO₃ in H₂SO₄/acetone) or Pinnick oxidation reagents (sodium chlorite, sodium dihydrogen phosphate, 2-methyl-2-butene)
-
Acetone
-
tert-Butanol
Procedure (Pinnick Oxidation):
-
Dissolve the crude aldehyde ester in tert-butanol.
-
Add 2-methyl-2-butene as a chlorine scavenger.
-
In a separate flask, prepare an aqueous solution of sodium chlorite and sodium dihydrogen phosphate.
-
Add the aqueous solution of the oxidizing agents to the solution of the aldehyde at room temperature.
-
Stir the reaction for several hours until the starting material is consumed.
-
Quench the reaction with sodium sulfite solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
Revised Step 5: Hydrolysis of the Diester
This step remains the same as the previously described hydrolysis to yield the final this compound.
Revised Data Presentation
| Step | Reaction | Key Reagents | Typical Conditions | Expected Outcome |
| 1 | Esterification | Levulinic acid, Ethanol, H₂SO₄ | Reflux, 4-6 h | Ethyl levulinate |
| 2 | Wittig Reaction | Ethyl levulinate, (Methoxymethyl)triphenylphosphonium chloride, K'OtBu | THF, -78 °C to RT | Enol ether of ethyl 4-formylpentanoate |
| 3 | Enol Ether Hydrolysis | Enol ether, aq. HCl | THF, RT | Ethyl 4-oxohexanoate |
| 4 | Aldehyde Oxidation | Ethyl 4-oxohexanoate, NaClO₂, NaH₂PO₄ | t-BuOH/H₂O, RT | Diethyl 3-carboxyadipate |
| 5 | Ester Hydrolysis | Diester, NaOH(aq), then HCl(aq) | Reflux, 2-4 h | This compound |
Note: The intermediate naming has been corrected for the revised, more plausible synthetic route.
Logical Relationship Diagram
Caption: Logical flow of the revised synthesis of this compound.
References
4-Oxohexanoic Acid: A Versatile C6 Building Block for Heterocyclic and Bioactive Compound Synthesis
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Oxohexanoic acid, a bifunctional C6 carboxylic acid containing a ketone group, serves as a valuable and versatile building block in organic synthesis. Its dual reactivity allows for the construction of a variety of molecular scaffolds, particularly heterocyclic systems and derivatives with potential biological activity. This document provides detailed application notes and experimental protocols for the synthesis of pyridazinones and 6-aryl-4-oxohexanoic acids, showcasing the utility of this compound in the development of novel compounds.
Introduction to this compound
This compound (CAS No: 1117-74-4), also known as 4-ketocaproic acid, is a colorless to pale yellow liquid possessing both a carboxylic acid and a ketone functional group.[1] This unique structural feature makes it an ideal precursor for a range of chemical transformations, including cyclization and condensation reactions. Its solubility in water and organic solvents further enhances its applicability in various reaction conditions.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C6H10O3 | [2] |
| Molecular Weight | 130.14 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Melting Point | 36-37 °C | |
| Boiling Point | 255 °C at 760 mmHg | |
| Density | 1.09 g/cm³ | |
| pKa | 4.77 ± 0.17 | [3] |
Application in Heterocycle Synthesis: Pyridazinones
The 1,4-dicarbonyl-like structure of this compound makes it an excellent precursor for the synthesis of six-membered nitrogen-containing heterocycles. One prominent application is the synthesis of pyridazinones through condensation with hydrazine derivatives. These scaffolds are present in a variety of biologically active compounds.
Protocol: Synthesis of 6-Ethyl-4,5-dihydro-3(2H)-pyridazinone
This protocol describes the synthesis of a 6-ethyl-4,5-dihydro-3(2H)-pyridazinone, a representative pyridazinone derivative, from this compound and hydrazine hydrate.
Reaction Scheme:
Materials:
-
This compound
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (0.01 mol, 1.30 g) in ethanol (20 mL).
-
To this solution, add hydrazine hydrate (80%, 1 mL).
-
Heat the reaction mixture to reflux with stirring for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 6-ethyl-4,5-dihydro-3(2H)-pyridazinone.
Expected Yield: ~85%
Characterization Data (for a similar compound, 6-(4-methoxy-3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone): [4]
-
IR (KBr, cm⁻¹): 3444 (NH), 1665 (C=O)
-
¹H NMR (DMSO-d₆, δ ppm): 10.7 (s, 1H, NH), 7.0-7.7 (m, 3H, Ar-H), 3.8 (s, 3H, OCH₃), 2.8 (t, 2H, CH₂), 2.4 (t, 2H, CH₂), 2.2 (s, 3H, CH₃)
-
Mass Spectrum (m/z): M⁺ at 232
Diagram 1: General Workflow for Pyridazinone Synthesis
Caption: Workflow for the synthesis of 6-ethyl-4,5-dihydro-3(2H)-pyridazinone.
Application in Bioactive Compound Synthesis: 6-Aryl-4-oxohexanoic Acids
This compound can be utilized as a scaffold to synthesize derivatives with potential therapeutic applications. For instance, 6-aryl-4-oxohexanoic acids have been synthesized and evaluated for their anti-inflammatory properties.[5] These compounds have been shown to affect the eicosanoid biosynthesis pathway, which is a key target for non-steroidal anti-inflammatory drugs (NSAIDs).[1][5]
Protocol: Synthesis of 6-Aryl-4-oxohexanoic Acids
This protocol outlines a two-step synthesis of 6-aryl-4-oxohexanoic acids starting from an aromatic aldehyde and levulinic acid (a close structural analog of this compound, the protocol is adaptable). The first step is a condensation reaction, followed by a reduction.
Step 1: Condensation to 6-Aryl-4-oxohex-5-enoic Acids
Reaction Scheme:
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Levulinic acid
-
Piperidine
-
Acetic acid
-
Toluene
-
Dean-Stark apparatus
-
Standard reaction and purification glassware
Procedure:
-
A mixture of the aromatic aldehyde (0.1 mol), levulinic acid (0.1 mol), piperidine (0.01 mol), and acetic acid (0.02 mol) in toluene (100 mL) is refluxed using a Dean-Stark trap to remove water.
-
The reaction is monitored by TLC until the starting materials are consumed.
-
After cooling, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Step 2: Reduction to 6-Aryl-4-oxohexanoic Acids
Reaction Scheme:
Materials:
-
6-Aryl-4-oxohex-5-enoic acid
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethyl acetate
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Filtration setup (e.g., Celite pad)
Procedure:
-
The 6-aryl-4-oxohex-5-enoic acid (0.05 mol) is dissolved in a suitable solvent like methanol or ethyl acetate.
-
10% Pd/C (5-10 mol%) is added to the solution.
-
The mixture is stirred under a hydrogen atmosphere (balloon pressure or in a Parr hydrogenator) at room temperature until the uptake of hydrogen ceases.
-
The reaction progress is monitored by TLC.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The solvent is removed under reduced pressure to yield the 6-aryl-4-oxohexanoic acid.
Table 2: Yields of Synthesized 6-Aryl-4-oxohexanoic Acid Derivatives
| Aryl Group | Yield of Condensation Product (%) | Yield of Reduction Product (%) |
| Phenyl | 75 | 90 |
| 4-Chlorophenyl | 80 | 92 |
| 4-Methoxyphenyl | 72 | 88 |
| 2-Naphthyl | 65 | 85 |
(Yields are representative and may vary based on specific reaction conditions)
Biological Activity and Signaling Pathway
The synthesized 6-aryl-4-oxohexanoic acid derivatives have been shown to inhibit enzymes involved in the eicosanoid biosynthesis pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).[1][5] This pathway is responsible for the production of prostaglandins and leukotrienes, which are key mediators of inflammation.
References
- 1. 6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C6H10O3 | CID 3799774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrrolidine synthesis [organic-chemistry.org]
- 4. raco.cat [raco.cat]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Oxohexanoic Acid in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-oxohexanoic acid as a versatile building block in the preparation of various pharmaceutical intermediates. The following sections detail the synthesis of key heterocyclic scaffolds, including pyridazinones and lactones, supported by experimental protocols, quantitative data, and visual diagrams of the synthetic workflows.
Introduction
This compound, a bifunctional molecule containing both a ketone and a carboxylic acid, serves as a valuable precursor for a range of heterocyclic compounds with significant pharmacological potential. Its 1,4-dicarbonyl-like structure makes it an ideal substrate for cyclization reactions, leading to the formation of diverse molecular architectures relevant to drug discovery. This document focuses on two primary applications: the synthesis of dihydropyridazinones and the preparation of γ-lactones.
Synthesis of 6-Ethyl-4,5-dihydro-3(2H)-pyridazinone
The reaction of γ-keto acids with hydrazine hydrate is a well-established method for the synthesis of 4,5-dihydropyridazin-3(2H)-ones.[1][2] These scaffolds are of considerable interest in medicinal chemistry due to their wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and cardiovascular effects.[3][4][5][6] The ethyl group at the 6-position, derived from the n-propyl chain of this compound, can be crucial for modulating the pharmacological profile of the resulting molecule.
Experimental Protocol: Synthesis of 6-Ethyl-4,5-dihydro-3(2H)-pyridazinone
Materials:
-
This compound
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beaker
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
To a solution of this compound (0.01 mole) in 20 mL of ethanol in a round-bottom flask, add 1 mL of 80% hydrazine hydrate.[2]
-
Heat the reaction mixture under reflux for 3 hours.[2]
-
After cooling the reaction mixture to room temperature, a solid product should precipitate.
-
Collect the solid product by filtration using a Buchner funnel.
-
Wash the crude product with a small amount of cold ethanol.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol, to yield 6-ethyl-4,5-dihydro-3(2H)-pyridazinone as a crystalline solid.[2]
Quantitative Data:
| Reactant | Product | Yield | Melting Point | Reference |
| 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid | 6-(4-methoxy-3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone | 73% | 152-153°C | [2] |
Note: The provided quantitative data is for a structurally related compound synthesized using a similar protocol. Yields and melting points for 6-ethyl-4,5-dihydro-3(2H)-pyridazinone may vary.
Antimicrobial Activity of Pyridazinone Derivatives
Pyridazinone derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal strains.[3][4] Studies have shown that certain 6-substituted-3(2H)-pyridazinone derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as various Candida species.[3] For instance, some derivatives have shown strong activity against Enterobacter hormaechei and Acinetobacter baumannii.[3] The antimicrobial efficacy of 6-ethyl-4,5-dihydro-3(2H)-pyridazinone would require specific testing to be determined.
Synthetic Workflow for 6-Ethyl-4,5-dihydro-3(2H)-pyridazinone
Caption: Synthesis of 6-Ethyl-4,5-dihydro-3(2H)-pyridazinone.
Synthesis of 5-(1-Hydroxyethyl)dihydrofuran-2(3H)-one
The reduction of the keto group in this compound followed by intramolecular cyclization (lactonization) provides access to γ-lactones. These structures are present in numerous natural products and pharmaceutical agents. The reduction can be achieved using various reducing agents, with sodium borohydride being a common and mild choice for converting ketones to secondary alcohols.[7][8][9] The resulting γ-hydroxy acid can then undergo acid-catalyzed cyclization to form the stable five-membered lactone ring.[10]
Experimental Protocol: Synthesis of 5-(1-Hydroxyethyl)dihydrofuran-2(3H)-one
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol (as solvent)
-
Dilute aqueous acid (e.g., HCl or H₂SO₄) for workup
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a suitable alcohol (e.g., methanol or ethanol) in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution. The reaction is exothermic, so maintain the temperature below 25°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours or until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the slow addition of dilute aqueous acid until the effervescence ceases. This step also catalyzes the lactonization.[10]
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 5-(1-hydroxyethyl)dihydrofuran-2(3H)-one.
-
Purify the product by column chromatography or distillation if necessary.
Quantitative Data:
Potential Pharmacological Activity
Lactone-containing compounds exhibit a wide range of biological activities. For example, certain dihydrofuran-2-one derivatives have been investigated for their analgesic and antioxidant properties.[11] The specific pharmacological profile of 5-(1-hydroxyethyl)dihydrofuran-2(3H)-one would need to be determined through biological screening.
Synthetic Workflow for 5-(1-Hydroxyethyl)dihydrofuran-2(3H)-one
Caption: Synthesis of a γ-lactone from this compound.
Conclusion
This compound is a readily available and versatile starting material for the synthesis of pharmaceutically relevant heterocyclic intermediates. The straightforward protocols for the preparation of dihydropyridazinones and γ-lactones highlight its utility in generating molecular diversity for drug discovery programs. Further exploration of the biological activities of these and other derivatives of this compound is warranted to fully realize their therapeutic potential.
References
- 1. Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2 H)-pyridazinone derivatives | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]
- 2. raco.cat [raco.cat]
- 3. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 4. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Sodium Borohydride [commonorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for GC-MS Analysis of 4-Oxohexanoic Acid via Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxohexanoic acid is a keto acid of significant interest in various fields of metabolic research. Its analysis by gas chromatography-mass spectrometry (GC-MS) presents challenges due to its low volatility and thermal instability, both stemming from the presence of a carboxylic acid and a ketone functional group. Direct analysis is often impractical, leading to poor chromatographic peak shape, low sensitivity, and potential degradation of the analyte.
To overcome these limitations, a chemical derivatization process is essential. This involves converting the polar functional groups into less polar, more volatile, and more thermally stable moieties. The most robust and widely adopted method for keto acids is a two-step derivatization involving methoximation followed by silylation. This application note provides a detailed protocol for this procedure, summarizes quantitative data for comparable analytical methods, and offers visual guides to the workflow and underlying principles.
Principle of the Two-Step Derivatization
The recommended derivatization strategy for this compound is a sequential reaction that first targets the ketone group and then the carboxylic acid group.
-
Methoximation: The carbonyl (keto) group of this compound is reacted with methoxyamine hydrochloride (MeOx). This reaction converts the ketone into a methoxime derivative. The primary purpose of this step is to "lock" the carbonyl group in a stable form, which is crucial for preventing keto-enol tautomerism.[1][2] Without this step, the analyte could exist in equilibrium between its keto and enol forms, each of which could be silylated, leading to multiple derivative peaks for a single analyte and complicating quantification.[1][2]
-
Silylation: Following methoximation, the carboxylic acid group is derivatized through silylation. This reaction replaces the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group.[1][2] This transformation significantly reduces the polarity of the molecule and increases its volatility, making it suitable for GC analysis.[1][2] Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).
Logical Workflow for Analysis
The diagram below illustrates the challenges in the direct GC-MS analysis of this compound and how the two-step derivatization process provides a solution.
Caption: Logical diagram showing how derivatization addresses the analytical challenges of this compound for GC-MS.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Internal Standard (e.g., a deuterated analog or a structurally similar compound not present in the sample, such as succinic-d4 acid)
-
Pyridine (anhydrous)
-
Methoxyamine hydrochloride (MeOx)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Heptane or Ethyl Acetate (GC grade)
-
Anhydrous sodium sulfate
-
GC vials (2 mL) with inserts
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol 1: Two-Step Derivatization of this compound
This protocol is designed for a dried sample extract. It is critical to ensure all glassware is clean and dry, and reagents are protected from moisture, as silylating agents are highly water-sensitive.
-
Sample Preparation:
-
Accurately transfer the dried sample extract containing this compound into a 2 mL GC vial.
-
Add a known amount of the internal standard to the vial.
-
Evaporate any remaining solvent to complete dryness under a gentle stream of nitrogen.
-
-
Step 1: Methoximation
-
Prepare a fresh solution of 20 mg/mL methoxyamine hydrochloride in anhydrous pyridine.
-
Add 50 µL of the MeOx solution to the dried sample in the GC vial.
-
Cap the vial tightly and vortex for 1 minute to ensure the sample is fully dissolved.
-
Incubate the vial at 60°C for 60 minutes in a heating block or oven.
-
After incubation, allow the vial to cool to room temperature.
-
-
Step 2: Silylation
-
Add 80 µL of BSTFA + 1% TMCS (or MSTFA + 1% TMCS) to the vial.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the vial at 60°C for 45-60 minutes.
-
After incubation, allow the vial to cool to room temperature.
-
-
GC-MS Analysis:
-
The derivatized sample is now ready for injection into the GC-MS system.
-
If the sample concentration is high, it can be diluted with heptane or ethyl acetate before analysis.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the two-step derivatization of this compound.
Data Presentation
While specific quantitative data for this compound is not extensively published, the following tables provide a summary of expected performance based on the analysis of similar keto acids and dicarboxylic acids using derivatization-based GC-MS and LC-MS methods.[3][4] These values should be considered representative and require validation for this compound specifically.
Table 1: Comparison of Silylation Reagents for Carboxylic Acid Derivatization
| Reagent | Key Features | Mass Spectral Fragments (TMS derivatives) | Best For |
| BSTFA | Forms TMS derivatives. By-products are volatile and do not interfere with chromatography. | [M]+, [M-15]+ | General purpose, good for sterically hindered compounds.[4][5] |
| MSTFA | Most volatile of the common silylating agents. By-products are also highly volatile. | [M]+, [M-15]+ | General purpose, excellent volatility of by-products.[1][2] |
| MTBSTFA | Forms TBDMS derivatives, which are more stable to hydrolysis than TMS derivatives. | [M]+, [M-57]+ (dominant) | Applications requiring higher stability of the derivative; produces characteristic fragmentation patterns.[4][5] |
Table 2: Representative Analytical Performance for Derivatized Keto Acids
The following data is adapted from studies on branched-chain keto acids and other small organic acids and serves as an expected performance benchmark.[3][6][7]
| Parameter | Expected Value Range | Notes |
| Linearity (r²) | > 0.995 | Expected over a wide concentration range. |
| Limit of Detection (LOD) | 0.01 - 5 nM | Highly dependent on the matrix and instrumentation. LC-MS/MS methods can achieve lower LODs.[3][6][7] |
| Limit of Quantification (LOQ) | 0.05 - 15 nM | Typically 3-5 times the LOD.[3] |
| Intra-day Precision (%CV) | < 10% | Represents the reproducibility within a single analytical run. |
| Inter-day Precision (%CV) | < 15% | Represents the reproducibility across different days. |
| Recovery (%) | 90 - 110% | Indicates the efficiency of the extraction and derivatization process. |
Conclusion
The two-step derivatization protocol involving methoximation and silylation is a highly effective and reliable method for the quantitative analysis of this compound by GC-MS. This procedure successfully addresses the inherent challenges of low volatility and thermal instability, enabling robust and reproducible results. Researchers should optimize and validate the protocol for their specific sample matrix and instrumentation to achieve the best analytical performance. The provided data and diagrams serve as a comprehensive guide for the implementation of this essential technique in metabolomic and other research applications.
References
- 1. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 2. youtube.com [youtube.com]
- 3. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.lih.lu [researchportal.lih.lu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of a New LC-MS/MS Method for the Quantification of Keto Acids [jstage.jst.go.jp]
Application Notes and Protocols for HPLC Purification of 4-Oxohexanoic Acid
Introduction
4-Oxohexanoic acid is a keto-acid of interest in various research and development fields. Its purification is crucial for ensuring the accuracy and reliability of downstream applications. High-performance liquid chromatography (HPLC) is a highly effective method for the purification of this compound, separating it from impurities based on its physicochemical properties. This document provides a detailed protocol for the reversed-phase HPLC (RP-HPLC) purification of this compound, intended for researchers, scientists, and professionals in drug development.
Chromatographic Parameters
A summary of the recommended starting parameters for the HPLC purification of this compound is provided in the table below. These parameters may require optimization depending on the specific crude sample and the HPLC system used.
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Elution | 0-5 min: 5% B5-25 min: 5% to 95% B25-30 min: 95% B30-35 min: 95% to 5% B35-40 min: 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL (dependent on sample concentration) |
| Column Temperature | Ambient or controlled at 25 °C |
Experimental Protocol
This section details the step-by-step methodology for the purification of this compound using RP-HPLC.
1. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): To prepare 1 L of Mobile Phase A, add 1 mL of trifluoroacetic acid (TFA) to 999 mL of HPLC-grade water. Degas the solution for at least 15 minutes using sonication or vacuum filtration.
-
Mobile Phase B (Organic): To prepare 1 L of Mobile Phase B, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile. Degas the solution for at least 15 minutes.
The use of an acidic modifier like TFA is crucial as it suppresses the ionization of the carboxylic acid group of this compound, leading to better peak shape and retention on the reversed-phase column.[1]
2. Sample Preparation:
-
Dissolve the crude this compound sample in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile).
-
The recommended sample concentration is approximately 1-5 mg/mL.[1]
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[1]
3. HPLC System Setup and Equilibration:
-
Install the C18 column in the HPLC system.
-
Purge the pump with both mobile phases to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition (95% Mobile Phase A, 5% Mobile Phase B) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
4. Chromatographic Run and Fraction Collection:
-
Inject the prepared sample onto the column.
-
Run the gradient elution program as specified in the table above.
-
Monitor the separation at a UV wavelength of 210 nm, where carboxylic acids typically absorb.
-
Collect fractions corresponding to the peak of interest (this compound).
5. Post-Purification Analysis and Processing:
-
Analyze the collected fractions for purity using the same or a modified HPLC method.
-
Pool the pure fractions.
-
Remove the solvent from the pooled fractions using a rotary evaporator or lyophilizer to obtain the purified this compound.
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC purification of this compound.
Caption: Workflow for the HPLC purification of this compound.
References
Application Note: 1H and 13C NMR Spectral Assignment of 4-Oxohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxohexanoic acid is a keto acid that can be found in various biological and chemical processes. Its structural elucidation is a critical step in many research and development applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. This application note provides a detailed protocol and spectral assignment for the ¹H and ¹³C NMR analysis of this compound. The data presented herein is based on predicted spectra and serves as a guide for the interpretation of experimental results.
Experimental Protocols
Sample Preparation
A detailed procedure for the preparation of a this compound sample for NMR analysis is outlined below:
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR using an analytical balance.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift referencing (0 ppm).
-
Capping and Labeling: Securely cap the NMR tube and label it appropriately.
NMR Data Acquisition
The following are typical instrument parameters for acquiring ¹H and ¹³C NMR spectra of small organic molecules like this compound.
-
Spectrometer: 400 MHz NMR Spectrometer
-
Nucleus: ¹H and ¹³C
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30)
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: -2 to 12 ppm
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse program (zgpg30)
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
Relaxation Delay: 2.0 s
-
Acquisition Time: ~1-2 s
-
Spectral Width: -10 to 220 ppm
Data Presentation
The predicted ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. These tables provide the chemical shift (δ), multiplicity, coupling constant (J), and integration values for each signal, along with the corresponding atom assignment.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H6 | 1.07 | triplet | 7.3 | 3H |
| H5 | 2.47 | quartet | 7.3 | 2H |
| H3 | 2.78 | triplet | 6.5 | 2H |
| H2 | 2.53 | triplet | 6.5 | 2H |
| H (OH) | 11.2 (broad) | singlet | - | 1H |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Atom Number | Chemical Shift (δ, ppm) |
| C6 | 7.8 |
| C5 | 35.8 |
| C4 | 209.1 |
| C3 | 37.8 |
| C2 | 29.0 |
| C1 | 178.9 |
Mandatory Visualization
The following diagrams illustrate the chemical structure of this compound with atom numbering for NMR assignment and a general workflow for NMR analysis.
Caption: Chemical structure of this compound with atom numbering.
Caption: Workflow for NMR spectral acquisition and analysis.
Discussion of Spectral Assignments
The predicted ¹H and ¹³C NMR spectra of this compound can be interpreted based on the chemical environment of each nucleus.
¹H NMR Spectrum:
-
The most downfield signal, a broad singlet around 11.2 ppm, is characteristic of a carboxylic acid proton (H on OH). Its broadness is due to hydrogen bonding and chemical exchange.
-
The triplet at 2.78 ppm is assigned to the protons on C3 (H3). These protons are adjacent to the ketone carbonyl group, which deshields them. The triplet multiplicity arises from coupling with the two neighboring protons on C2.
-
The triplet at 2.53 ppm corresponds to the protons on C2 (H2), which are adjacent to the carboxylic acid group. They are coupled to the two protons on C3, resulting in a triplet.
-
The quartet at 2.47 ppm is assigned to the methylene protons on C5 (H5). These protons are adjacent to the ketone and are coupled to the three methyl protons on C6, hence the quartet multiplicity.
-
The most upfield signal, a triplet at 1.07 ppm, is attributed to the methyl protons on C6 (H6). These protons are coupled to the two methylene protons on C5, resulting in a triplet.
¹³C NMR Spectrum:
-
The signal at the lowest field, around 209.1 ppm, is characteristic of a ketone carbonyl carbon (C4).
-
The signal at 178.9 ppm is assigned to the carboxylic acid carbonyl carbon (C1).
-
The remaining four signals in the aliphatic region correspond to the four sp³ hybridized carbon atoms.
-
The signal at 37.8 ppm is assigned to the methylene carbon adjacent to the ketone (C3).
-
The signal at 35.8 ppm corresponds to the other methylene carbon adjacent to the ketone (C5).
-
The signal at 29.0 ppm is attributed to the methylene carbon adjacent to the carboxylic acid (C2).
-
The most upfield signal at 7.8 ppm is assigned to the methyl carbon (C6).
Conclusion
This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral assignment of this compound based on predicted data. The detailed experimental protocols and tabulated spectral data serve as a valuable resource for researchers in the fields of chemistry, biochemistry, and drug development for the structural characterization of this and similar molecules. The provided workflow and structural diagrams offer a clear visual representation of the analytical process and the molecular structure.
Application of 4-Oxohexanoic Acid in Agrochemical Research: A Focus on Synthetic Utility
Introduction
4-Oxohexanoic acid, a bifunctional molecule containing both a carboxylic acid and a ketone group, is a versatile building block in organic synthesis. While not employed directly as an active ingredient in commercial agrochemical formulations, its chemical reactivity makes it a valuable intermediate in the discovery and development of new crop protection agents. This document provides an overview of its potential applications in agrochemical research, focusing on its role as a scaffold for the synthesis of novel herbicides, fungicides, and plant growth regulators.
Chemical Properties and Synthetic Potential
The utility of this compound in synthetic chemistry stems from the presence of two reactive functional groups. The carboxylic acid can be readily converted into esters, amides, or acid chlorides, while the ketone functionality allows for reactions such as aldol condensations, reductive aminations, and the formation of heterocycles. These transformations enable the generation of a diverse library of derivatives from a single starting material.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₃ | [1] |
| Molecular Weight | 130.14 g/mol | [1] |
| CAS Number | 1117-74-4 | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Melting Point | 36-37 °C | |
| Boiling Point | 255 °C at 760 mmHg | |
| Solubility | Soluble in water and organic solvents | [2] |
Application in the Synthesis of Potential Agrochemicals
The structural motif of this compound can be found within more complex molecules that exhibit biological activity. For instance, research into novel herbicides has explored derivatives of hexanoic acid, demonstrating that modification of the core structure can lead to potent bioactivity. While no direct herbicidal, fungicidal, or plant growth regulatory activity has been reported for this compound itself, its derivatives are promising areas of investigation.
Hypothetical Synthetic Pathway to a Novel Agrochemical Scaffold
The following diagram illustrates a hypothetical synthetic route starting from this compound to generate a substituted pyridazinone, a class of compounds known to include herbicidal agents. This pathway highlights the synthetic utility of this compound as a precursor.
Caption: Hypothetical synthesis of a potential herbicidal scaffold from this compound.
Experimental Protocols
Due to the lack of direct application data, the following protocols are representative examples of how this compound could be used in a research setting to synthesize novel compounds for agrochemical screening.
Protocol 1: Synthesis of 6-ethyl-4,5-dihydropyridazin-3(2H)-one (Hypothetical)
Objective: To synthesize a pyridazinone core structure from this compound for further derivatization.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a 250 mL round-bottom flask, dissolve 13.0 g (0.1 mol) of this compound in 100 mL of ethanol.
-
To this solution, add 5.5 mL (0.11 mol) of hydrazine hydrate and a catalytic amount of glacial acetic acid (approximately 0.5 mL).
-
Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield 6-ethyl-4,5-dihydropyridazin-3(2H)-one.
Expected Outcome: A solid product, the structure of which should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 2: Screening of Derivatives for Herbicidal Activity (General Protocol)
Objective: To assess the pre-emergence herbicidal activity of newly synthesized derivatives.
Materials:
-
Synthesized this compound derivatives
-
Seeds of a model weed species (e.g., Amaranthus retroflexus) and a crop species (e.g., Zea mays)
-
Potting soil
-
Petri dishes or small pots
-
Growth chamber with controlled light, temperature, and humidity
-
Acetone or other suitable solvent for dissolving compounds
-
Surfactant (e.g., Tween 20)
Procedure:
-
Prepare stock solutions of the test compounds at a concentration of 10,000 ppm in a suitable solvent (e.g., acetone).
-
Prepare a series of dilutions to achieve final test concentrations (e.g., 1, 10, 100, 1000 ppm). The final spray solution should contain a small amount of surfactant (e.g., 0.1%).
-
Fill pots with soil and sow a predetermined number of seeds of the weed and crop species at a shallow depth.
-
Apply the test solutions evenly to the soil surface using a laboratory sprayer. A solvent-only control and a positive control (a commercial herbicide) should be included.
-
Place the pots in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
-
After a set period (e.g., 14-21 days), visually assess the herbicidal effect on a scale of 0 (no effect) to 100 (complete kill) for both weed and crop species.
-
Calculate the GR₅₀ (concentration required for 50% growth reduction) for promising compounds.
Signaling Pathways and Logical Relationships
The development of novel agrochemicals from a starting material like this compound follows a logical progression from synthesis to biological evaluation.
Caption: Workflow for agrochemical discovery starting from this compound.
Conclusion
This compound is a valuable and versatile chemical intermediate for agrochemical research. While it does not possess intrinsic biological activity that would warrant its direct use in agriculture, its bifunctional nature allows for the synthesis of a wide array of derivatives. Researchers and drug development professionals can utilize this compound as a starting point for the creation of novel molecular scaffolds, which can then be screened for potential herbicidal, fungicidal, or plant growth regulatory properties. The exploration of derivatives based on this core structure represents a promising avenue for the discovery of next-generation crop protection solutions.
References
Application Notes and Protocols: Synthesis and Evaluation of Anti-inflammatory Agents from 6-aryl-4-oxohexanoic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and anti-inflammatory evaluation of a series of 6-aryl-4-oxohexanoic acids and their derivatives. The protocols outlined below are based on established methodologies and provide a framework for the development and screening of novel anti-inflammatory agents.
Introduction
6-Aryl-4-oxohexanoic acids represent a class of compounds that have been investigated for their anti-inflammatory properties. Their synthesis is accessible, and they serve as precursors for the generation of various heterocyclic derivatives, such as pyrazolines and pyridazinones, which are also known to possess a wide range of biological activities. This document details the synthetic routes to these compounds and the protocols for evaluating their anti-inflammatory efficacy through in vivo and in vitro assays.
I. Synthesis of 6-aryl-4-oxohexanoic Acids and Precursors
The synthesis of 6-aryl-4-oxohexanoic acids is typically achieved through a two-step process involving the initial formation of 6-aryl-4-oxohex-5-enoic acids followed by catalytic hydrogenation.[1][2]
Protocol 1: Synthesis of 6-aryl-4-oxohex-5-enoic Acids (IIa-f)
This protocol describes the condensation of various aromatic aldehydes with levulinic acid to yield the unsaturated keto acids.[1][2]
Materials:
-
Appropriate aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 4-phenylbenzaldehyde)
-
Levulinic acid
-
Piperidine
-
Glacial acetic acid
-
Toluene
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the aromatic aldehyde (10 mmol) and levulinic acid (10 mmol) in toluene (50 mL) in a round-bottom flask equipped with a Dean-Stark trap, add catalytic amounts of piperidine (0.5 mL) and glacial acetic acid (0.5 mL).
-
Reflux the mixture for 4-6 hours, with azeotropic removal of water.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 6-aryl-4-oxohex-5-enoic acid derivatives.
Protocol 2: Synthesis of 6-aryl-4-oxohexanoic Acids (IIIa-d)
This protocol details the reduction of the carbon-carbon double bond of the enoic acids to yield the target saturated keto acids.[1][2]
Materials:
-
6-Aryl-4-oxohex-5-enoic acid derivative (from Protocol 1)
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply
-
Standard hydrogenation apparatus
Procedure:
-
Dissolve the 6-aryl-4-oxohex-5-enoic acid (5 mmol) in methanol or ethanol (50 mL) in a suitable hydrogenation flask.
-
Add 10% Pd/C catalyst (10% by weight of the substrate).
-
Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (balloon or Parr hydrogenator).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the solvent used for the reaction.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude 6-aryl-4-oxohexanoic acid.
-
Purify the product by recrystallization or column chromatography if necessary.
Synthesis Workflow
Caption: General workflow for the two-step synthesis of 6-aryl-4-oxohexanoic acids.
II. In Vivo Anti-inflammatory Activity Evaluation
The carrageenan-induced rat paw edema model is a standard and widely used assay for evaluating the acute anti-inflammatory activity of novel compounds.[3]
Protocol 3: Carrageenan-Induced Rat Paw Edema Assay
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (6-aryl-4-oxohexanoic acid derivatives)
-
Reference drug (e.g., Fenbufen, 50 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide the rats into groups (n=6 per group): control (vehicle), reference, and test compound groups.
-
Administer the test compounds and the reference drug orally or intraperitoneally at a specific dose (e.g., 50 mg/kg). The control group receives only the vehicle.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V₀) and at 1, 2, 3, and 6 hours post-injection (Vt).
-
Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] x 100 Where ΔV = Vt - V₀
Data Presentation:
Table 1: In Vivo Anti-inflammatory Activity of 6-Aryl-4-oxohexanoic Acid Derivatives [3]
| Compound | Aryl Group | % Inhibition of Edema (1h) | % Inhibition of Edema (2h) | % Inhibition of Edema (3h) | % Inhibition of Edema (6h) |
| IIa | Phenyl | 15.35 | 17.90 | 23.94 | 25.84 |
| IIc | 4-Chlorophenyl | 19.15 | 16.29 | 20.30 | 21.06 |
| IId | 4-Methoxyphenyl | 0.85 | 13.41 | 18.49 | 18.42 |
| IIe | 4-Biphenyl | 11.64 | 25.08 | 24.06 | 18.21 |
| IIIa | Phenyl | 0.85 | 14.00 | 11.69 | 13.01 |
| IIIc | 4-Chlorophenyl | 14.26 | 1.14 | 0.30 | 1.38 |
| Fenbufen | (Reference) | 0.85 | 19.80 | 24.86 | 25.54 |
Note: Data represents the percentage inhibition of carrageenan-induced rat paw edema at a dose of 50 mg/kg.
III. In Vitro Anti-inflammatory Activity Evaluation
The in vitro anti-inflammatory activity can be assessed by measuring the inhibition of eicosanoid biosynthesis in a human whole blood assay. This assay evaluates the effect of the compounds on the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
Protocol 4: Human Whole Blood Assay for Eicosanoid Biosynthesis Inhibition
Materials:
-
Fresh human venous blood from healthy volunteers
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Calcium ionophore A23187
-
Arachidonic acid
-
Prostaglandin B1 (internal standard)
-
Solid-phase extraction (SPE) cartridges
-
HPLC-MS/MS system
Procedure:
-
Collect fresh human blood in heparinized tubes.
-
Pre-incubate 1 mL aliquots of whole blood with the test compounds at various concentrations for 15 minutes at 37°C.
-
Initiate eicosanoid synthesis by adding calcium ionophore A23187 and arachidonic acid.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution and placing the samples on ice.
-
Add the internal standard (Prostaglandin B1).
-
Centrifuge the samples to separate the plasma.
-
Perform solid-phase extraction (SPE) of the plasma to isolate the eicosanoids.
-
Analyze the extracted samples by a validated HPLC-MS/MS method to quantify the levels of various eicosanoids (e.g., PGE₂, TXB₂, LTB₄, 5-HETE, 12-HETE, 15-HETE).
-
Calculate the percentage inhibition of the formation of each eicosanoid compared to the vehicle control.
Data Presentation:
The results from the human whole blood assay are typically presented as IC₅₀ values, which represent the concentration of the compound required to inhibit the production of a specific eicosanoid by 50%.
Table 2: In Vitro Inhibition of Eicosanoid Biosynthesis
| Compound | IC₅₀ (μM) for COX-1 (Thromboxane B₂) | IC₅₀ (μM) for COX-2 (Prostaglandin E₂) | IC₅₀ (μM) for 5-LOX (Leukotriene B₄) |
| Compound X | >100 | >100 | >100 |
| Compound Y | 50.2 | 75.8 | >100 |
| Indomethacin | 0.1 | 1.5 | >100 |
| Zileuton | >100 | >100 | 0.5 |
Note: This is an example table. The actual data for the 6-aryl-4-oxohexanoic acids showed weak activity in this assay.[3]
IV. Signaling Pathways in Inflammation
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of the cyclooxygenase (COX) enzymes, which are key in the arachidonic acid cascade.
Arachidonic Acid Cascade
Caption: The arachidonic acid cascade showing the COX and LOX pathways.
V. Synthesis of Heterocyclic Derivatives
6-Aryl-4-oxohexanoic acids and their unsaturated precursors can be used as starting materials for the synthesis of various heterocyclic compounds with potential anti-inflammatory activity, such as pyrazolines and pyridazinones.
Protocol 5: Synthesis of 3-Aryl-5-(substituted)-pyrazoline Derivatives
Pyrazolines are commonly synthesized from chalcones (α,β-unsaturated ketones), which can be derived from 6-aryl-4-oxohex-5-enoic acids.
Materials:
-
6-Aryl-4-oxohex-5-enoic acid
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol or acetic acid
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the 6-aryl-4-oxohex-5-enoic acid (or its corresponding chalcone derivative) (1 mmol) in ethanol (20 mL).
-
Add hydrazine hydrate (1.5 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline derivative.
Protocol 6: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-one Derivatives
Pyridazinones can be synthesized by the cyclization of γ-keto acids with hydrazine.
Materials:
-
6-Aryl-4-oxohexanoic acid
-
Hydrazine hydrate
-
Ethanol
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the 6-aryl-4-oxohexanoic acid (1 mmol) in ethanol (20 mL).
-
Add hydrazine hydrate (1.2 mmol) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield the pure pyridazinone derivative.
Heterocyclic Synthesis Workflow
References
Application Note and Protocol for the Recrystallization of 4-Oxohexanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Oxohexanoic acid is a bifunctional molecule containing both a carboxylic acid and a ketone moiety.[1] As an intermediate in organic synthesis, its purity is paramount for achieving desired reaction outcomes and ensuring the quality of downstream products. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This protocol provides a detailed method for the recrystallization of this compound, addressing the critical step of solvent selection and outlining the subsequent purification procedure. Due to its relatively low melting point, careful selection of solvents and controlled cooling are crucial to prevent the compound from "oiling out" and to ensure the formation of pure crystals.
Physicochemical Data and Safety Information
A summary of the key properties of this compound is presented below. This data is essential for designing the recrystallization experiment, particularly concerning the choice of solvent and temperature settings.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₃ | [1][2][3] |
| Molecular Weight | 130.14 g/mol | [2] |
| Melting Point | 36-37 °C | [4] |
| Boiling Point | 255 °C at 760 mmHg | [4] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Solubility | Soluble in water and organic solvents | [1][5] |
| pKa | 4.77 ± 0.17 (Predicted) | [3][4] |
Safety Precautions: this compound is harmful if swallowed and causes serious eye irritation.[2][3] It is imperative to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][3]
Experimental Protocol
This protocol is divided into two main stages: solvent selection and the full recrystallization procedure.
The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A preliminary small-scale screening is necessary to identify a suitable solvent or solvent system.
Materials:
-
Crude this compound
-
Selection of test solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane/hexane)
-
Small test tubes (10-12)
-
Spatula
-
Hot plate or water bath
-
Vortex mixer (optional)
Procedure:
-
Place approximately 20-30 mg of crude this compound into several separate test tubes.
-
To each tube, add a different solvent dropwise at room temperature, shaking or vortexing after each addition. Add just enough solvent to see if the solid dissolves readily. An ideal solvent will not dissolve the compound at this stage.
-
If the compound does not dissolve at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue to add the solvent dropwise while heating until the solid just dissolves.
-
Once a clear solution is obtained, allow the test tube to cool slowly to room temperature.
-
If crystallization does not occur, try scratching the inside of the test tube with a glass rod to provide a nucleation site.
-
After cooling to room temperature, place the test tube in an ice bath to maximize crystal formation.
-
Evaluate the outcome for each solvent based on the criteria in the table below. A mixed solvent system (e.g., ethanol/water or ethyl acetate/heptane) can be tested if no single solvent is ideal. For a mixed system, dissolve the compound in a minimal amount of the "good" solvent (in which it is highly soluble) and then add the "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Then, heat to redissolve and cool as described above.
Solvent Screening Evaluation:
| Solvent | Solubility at Room Temp. | Solubility when Heated | Crystal Formation on Cooling | Observations |
| Water | ||||
| Ethanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Toluene | ||||
| Heptane | ||||
| Other |
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent
-
Erlenmeyer flasks (2-3)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Graduated cylinders
-
Buchner funnel and filtration flask
-
Filter paper
-
Spatula
-
Glass rod
-
Ice bath
-
Vacuum source
-
Drying oven or desiccator
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the selected solvent and begin heating and stirring. Continue to add the solvent in small portions until the solid is completely dissolved. Use the minimum amount of hot solvent required to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, solid byproducts), perform a hot filtration. To do this, preheat a second Erlenmeyer flask containing a small amount of boiling solvent and a stemless funnel with fluted filter paper. Pour the hot solution through the filter paper quickly to remove the impurities. This step minimizes premature crystallization.
-
Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the mother liquor.
-
Drying: Transfer the crystals to a watch glass and dry them in a vacuum desiccator or a low-temperature vacuum oven until a constant weight is achieved.
Experimental Workflow Diagram
References
Application Notes and Protocols for the Quantification of 4-Oxohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxohexanoic acid, a keto acid, is a molecule of interest in various biological and chemical processes. Its accurate quantification is essential for understanding its role in metabolic pathways, for its use as a potential biomarker, and for quality control in chemical synthesis. These application notes provide detailed protocols for the quantification of this compound in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
The following sections offer comprehensive experimental procedures, from sample preparation to instrumental analysis. While specific quantitative performance data for this compound is not widely published, this document includes representative data from structurally similar analytes, such as hexanoic acid and 4-ethyloctanoic acid, to provide a benchmark for method development and validation.
Analytical Methods Overview
The two primary methods detailed for the quantification of this compound are GC-MS and HPLC-UV.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific technique. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound, typically an ester. This method is ideal for trace-level analysis in complex matrices.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This method is suitable for the simultaneous analysis of multiple organic acids. While direct injection is possible, the lack of a strong chromophore in this compound means detection is performed at a low UV wavelength (around 210 nm), which can sometimes be affected by matrix interferences.
Quantitative Data Summary
The following tables summarize typical quantitative performance parameters for analytical methods used for compounds analogous to this compound. This data should be used as a guideline for the development and validation of a specific method for this compound.
Table 1: Representative Performance of GC-MS for Analytes Similar to this compound
| Validation Parameter | GC-MS (with Derivatization) for 4-Ethyloctanoic Acid |
| Linearity Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.2 µg/mL |
| Accuracy (Recovery) | 90 - 110% |
| Precision (RSD%) | < 10% |
Data adapted from methods for similar branched-chain fatty acids.[1]
Table 2: Representative Performance of HPLC-UV for Analytes Similar to this compound
| Validation Parameter | HPLC-UV for Hexanoic Acid |
| Linearity Range | 1.0 - 100.0 mg/L |
| Limit of Detection (LOD) | 11 - 8,026 µg/kg (Analyte Dependent) |
| Limit of Quantification (LOQ) | 40 - 26,755 µg/kg (Analyte Dependent) |
| Accuracy (Recovery) | 76.3 - 99.2%[2] |
| Precision (RSD%) | < 5.3%[2] |
Data adapted from a validated method for the analysis of organic acids in animal feed.[2]
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Biological Fluids (e.g., Plasma, Urine)
This protocol describes a liquid-liquid extraction (LLE) followed by derivatization to form a volatile ester of this compound for GC-MS analysis.
1. Materials and Reagents
-
This compound standard (≥98% purity)
-
Internal Standard (IS): Heptadecanoic acid or a stable isotope-labeled this compound
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Hydrochloric acid (HCl), concentrated
-
Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or 14% Boron Trifluoride in Methanol (BF3-Methanol)[3]
-
Pyridine or Heptane, anhydrous
-
Sodium sulfate, anhydrous
-
Biological fluid samples (e.g., plasma, urine)
2. Sample Preparation
-
Thawing: Thaw frozen samples on ice.
-
Aliquoting: To a 2 mL microcentrifuge tube, add 100 µL of the biological fluid.
-
Internal Standard Spiking: Add 10 µL of the internal standard solution (e.g., 100 µg/mL heptadecanoic acid in methanol).
-
Acidification: Add 10 µL of concentrated HCl to each sample to bring the pH to ~2.
-
Extraction: Add 500 µL of MTBE. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a clean glass tube.
-
Drying: Evaporate the MTBE extract to dryness under a gentle stream of nitrogen at room temperature.
3. Derivatization (Esterification)
-
To the dried extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.
-
Alternatively, add 100 µL of 14% BF3-Methanol.[3]
-
Cap the tube tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature. If using BF3-Methanol, add 100 µL of heptane and 100 µL of saturated NaCl solution, vortex, and transfer the upper organic layer to a GC vial.
-
If using BSTFA, the sample can be directly transferred to a GC vial insert.
4. GC-MS Instrumental Parameters
-
GC System: Agilent 7890B GC or equivalent
-
MS System: Agilent 5977B MS or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Volume: 1 µL (splitless mode)
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan. For quantification, monitor characteristic ions of the derivatized this compound and the internal standard.
Protocol 2: HPLC-UV Analysis of this compound in Biological Fluids
This protocol outlines a "dilute and shoot" method suitable for matrices with relatively high concentrations of the analyte, such as urine. For more complex matrices like plasma, a protein precipitation step is recommended.
1. Materials and Reagents
-
This compound standard (≥98% purity)
-
Internal Standard (IS): A structurally similar organic acid not present in the sample
-
Acetonitrile, HPLC grade
-
Phosphoric acid (H₃PO₄) or Formic Acid
-
Deionized water (18.2 MΩ·cm)
-
Biological fluid samples
2. Sample Preparation ("Dilute and Shoot" for Urine)
-
Thawing: Thaw frozen urine samples on ice.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet any precipitates.
-
Dilution: In a microcentrifuge tube, dilute 10 µL of the urine supernatant with 90 µL of a solution of 10% acetonitrile in water containing the internal standard.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
3. Sample Preparation (Protein Precipitation for Plasma)
-
Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Internal Standard Spiking: Add the internal standard.
-
Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Filtration: Filter through a 0.22 µm filter into an HPLC vial.
4. HPLC-UV Instrumental Parameters
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Workflow for the GC-MS analysis of this compound.
Caption: Sample preparation workflows for HPLC-UV analysis.
Caption: General derivatization pathway for GC-MS analysis.
References
Troubleshooting & Optimization
Overcoming challenges in the synthesis of 4-Oxohexanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Oxohexanoic acid. This guide addresses common challenges, offering potential causes and recommended solutions in a question-and-answer format to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most frequently employed methods for synthesizing this compound include:
-
Hydrolysis of Ethyl 4-oxohexanoate: This is a straightforward method involving the cleavage of the ester group of ethyl 4-oxohexanoate, typically under acidic or basic conditions, to yield the carboxylic acid.
-
Grignard Reaction with Succinic Anhydride: This route involves the reaction of an ethyl Grignard reagent (ethylmagnesium bromide) with succinic anhydride, followed by an acidic workup.
-
Oxidation of 5-Hydroxymethylfurfural (HMF): This method provides a bio-based route to this compound.[1]
-
Reaction of Acetone with an Acrylic Acid Compound: This process involves reacting acetone with an acrylic acid derivative in the presence of a basic catalyst.[2]
Troubleshooting Guides for Common Synthetic Routes
Below are detailed troubleshooting guides for the two primary synthetic routes to this compound.
Route 1: Hydrolysis of Ethyl 4-oxohexanoate
This method is a common and direct approach to obtaining this compound. However, challenges such as incomplete reaction and side product formation can arise.
Q2: I am experiencing low yields of this compound from the hydrolysis of ethyl 4-oxohexanoate. What are the potential causes and how can I improve the yield?
A2: Low yields in the hydrolysis of ethyl 4-oxohexanoate can stem from several factors. The troubleshooting table below outlines potential causes and recommended solutions.
Data Presentation: Troubleshooting Low Yield in Hydrolysis
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete Hydrolysis | Increase the reaction time and/or the concentration of the acid or base catalyst. Ensure the reaction is heated to reflux to drive it to completion.[3] | Increased conversion of the starting ester to the carboxylic acid. |
| Reversible Reaction (Acid-Catalyzed) | Use a large excess of water to shift the equilibrium towards the products.[3] | Higher yield of the carboxylic acid product. |
| Side Reactions (e.g., Aldol Condensation) | If using a strong base, consider a milder base or perform the reaction at a lower temperature to minimize self-condensation of the ketone. | Reduction in the formation of polymeric or high molecular weight byproducts. |
| Product Isolation Issues | Ensure complete extraction of the product from the aqueous layer after acidification. Use a suitable organic solvent like ethyl acetate or diethyl ether for extraction. Perform multiple extractions for better recovery. | Improved isolated yield of the final product. |
Mandatory Visualization: Hydrolysis Workflow
Caption: Workflow for the synthesis of this compound via hydrolysis.
Route 2: Grignard Reaction with Succinic Anhydride
This route offers a way to construct the carbon skeleton of this compound. However, the high reactivity of the Grignard reagent can lead to several challenges.
Q3: My Grignard synthesis of this compound is giving a low yield and multiple side products. What are the common issues and how can I troubleshoot them?
A3: The Grignard reaction is sensitive to reaction conditions. The following troubleshooting guide addresses common problems encountered during the synthesis of this compound using this method.
Data Presentation: Troubleshooting the Grignard Synthesis
| Potential Cause | Recommended Solution | Expected Outcome |
| Inactive Grignard Reagent | Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents (e.g., diethyl ether or THF). Activate the magnesium turnings with a small crystal of iodine if the reaction is slow to initiate. | Successful formation of the Grignard reagent, leading to product formation. |
| Reaction with CO₂ | Protect the reaction from atmospheric carbon dioxide, which can react with the Grignard reagent to form a carboxylic acid byproduct. | Minimized formation of propanoic acid from the ethyl Grignard reagent. |
| Double Addition to the Anhydride | Add the Grignard reagent slowly to a solution of succinic anhydride at a low temperature (e.g., 0 °C) to control the reaction and minimize the formation of a diol byproduct from a second addition. | Increased selectivity for the desired keto-acid product. |
| Formation of Lactone | During acidic workup, the initially formed hydroxy acid can cyclize to form a lactone.[1][4] Use mild acidic conditions and maintain a low temperature during the workup. Isolate the product promptly. | Reduced formation of the γ-ethyl-γ-butyrolactone side product. |
| Incomplete Workup | Ensure sufficient acid is added during the workup to protonate the carboxylate and dissolve the magnesium salts.[5] | A cleaner crude product that is easier to purify. |
Mandatory Visualization: Grignard Synthesis Troubleshooting
Caption: Troubleshooting logic for the Grignard synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis of Ethyl 4-oxohexanoate
Materials:
-
Ethyl 4-oxohexanoate
-
1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Hydrolysis: In a round-bottom flask equipped with a reflux condenser, combine ethyl 4-oxohexanoate (1 equivalent) with an excess of 1 M HCl or 1 M NaOH (e.g., 5-10 equivalents).
-
Heating: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Acidification (for basic hydrolysis): If using NaOH, cool the reaction mixture in an ice bath and slowly add concentrated HCl until the pH is ~2.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation.
Protocol 2: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Ethyl bromide
-
Iodine (crystal)
-
Succinic anhydride
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Preparation:
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether.
-
In the dropping funnel, prepare a solution of ethyl bromide (1 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the ethyl bromide solution to the magnesium. The reaction should initiate (indicated by bubbling and a cloudy appearance). If not, gently warm the flask.
-
Once initiated, add the remaining ethyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux for an additional 30 minutes.
-
-
Reaction with Succinic Anhydride:
-
In a separate flame-dried flask, dissolve succinic anhydride (1 equivalent) in anhydrous diethyl ether.
-
Cool the succinic anhydride solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent to the succinic anhydride solution via a cannula or dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Workup:
-
Cool the reaction mixture in an ice bath and slowly quench by adding 1 M HCl until the solution is acidic (pH ~2) and all solids have dissolved.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with ethyl acetate.
-
-
Purification:
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or recrystallization.
-
References
- 1. researchgate.net [researchgate.net]
- 2. CA1076136A - Process for the preparation of 5-oxohexanoic acid and its derivatives - Google Patents [patents.google.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. 6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 4-Oxohexanoic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-Oxohexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important keto acid.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: this compound can be synthesized through various routes. Common starting materials include levulinic acid, which can be condensed with aldehydes, or through syntheses involving ethyl acetoacetate and ethyl acrylate. Another potential route is the adaptation of the malonic ester synthesis.
Q2: What is a common challenge in the synthesis of this compound?
A2: A primary challenge is controlling side reactions, such as the formation of lactones, especially when reaction conditions are not optimized.[1][2] Low yield is another frequent issue that can be attributed to several factors including moisture, reaction temperature, and purity of reagents.
Q3: How can I purify the final this compound product?
A3: Purification of this compound can typically be achieved through vacuum distillation or recrystallization. The choice of method depends on the scale of the reaction and the nature of the impurities. It is a colorless to pale yellow liquid or solid at room temperature, which allows for various purification strategies.[3]
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: Yes, this compound should be handled with care as it may cause skin and eye irritation.[3] It is recommended to use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when working with this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Question: I am experiencing a very low yield of this compound. What are the potential causes and how can I improve it?
Answer: Low yield is a common issue that can stem from several factors. Use the following guide to troubleshoot the problem.
Caption: General purification workflow for this compound.
Experimental Protocols
The following is a generalized protocol for the synthesis of this compound via Michael addition of ethyl acetoacetate to ethyl acrylate, followed by hydrolysis and decarboxylation.
Step 1: Michael Addition
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol.
-
Addition of Reactants: To this solution, add ethyl acetoacetate dropwise at room temperature. After the addition is complete, add ethyl acrylate dropwise, maintaining the temperature below 30 °C.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, then heat to reflux for 1-2 hours to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture and neutralize with a dilute acid (e.g., HCl). Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-acetyl-3-ethyl-pentanedioate.
Step 2: Hydrolysis and Decarboxylation
-
Hydrolysis: Add the crude product from Step 1 to a solution of sodium hydroxide in water. Heat the mixture to reflux for 2-3 hours to hydrolyze the ester and keto groups.
-
Acidification and Decarboxylation: Cool the reaction mixture and carefully acidify with concentrated HCl. Heat the acidified solution to reflux for 1-2 hours to effect decarboxylation.
-
Isolation: Cool the solution and extract the this compound with an organic solvent. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purification: Purify the crude this compound by vacuum distillation or recrystallization.
Reaction Scheme
Caption: Synthesis of this compound from ethyl acetoacetate and ethyl acrylate.
Data Presentation
Table 1: Typical Reaction Conditions and Yields (Literature-Derived)
| Starting Materials | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Levulinic acid, Aldehyde | Piperidine/Acetic Acid | Toluene | Reflux | 4-6 | 60-80 (for aryl derivative) | [1][2] |
| Ethyl acetoacetate, Ethyl acrylate | Sodium Ethoxide | Ethanol | RT to Reflux | 3-6 | 50-70 | General Procedure |
Note: The yields are highly dependent on the specific substrate and reaction conditions. The data presented here are for illustrative purposes.
References
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 4-Oxohexanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of 4-Oxohexanoic acid. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and how is it identified?
A1: In an ideal HPLC separation, the resulting peaks on a chromatogram should be symmetrical and resemble a Gaussian distribution. Peak tailing is a common chromatographic problem where a peak is asymmetrical, exhibiting a trailing edge that is broader than its leading edge. This distortion is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1.0 indicates tailing. For most quantitative methods, a tailing factor of ≤ 1.5 is considered acceptable, though a value closer to 1.0 is ideal.
Q2: Why is it critical to resolve peak tailing for this compound analysis?
A2: Resolving peak tailing is crucial for several reasons. Poor peak shape can significantly compromise the accuracy and precision of quantification because it makes consistent peak integration difficult.[1] Furthermore, tailing reduces the resolution between the analyte peak and any closely eluting impurities, potentially masking important information about the sample's purity. In regulated environments, persistent peak tailing can lead to method validation failures.
Q3: What chemical properties of this compound make it susceptible to peak tailing?
A3: this compound possesses a carboxylic acid functional group (-COOH). This group is the primary contributor to peak tailing through secondary interactions with the stationary phase. The acidic proton can interact with active sites on the silica-based column packing, most notably with residual silanol groups (Si-OH).[2] Additionally, the mobile phase pH plays a critical role; if the pH is near the pKa of this compound, the molecule can exist in both its protonated (neutral) and deprotonated (anionic) forms, leading to a mixed retention mechanism and a distorted peak shape.[1][3]
Q4: What are the most common causes of peak tailing for an acidic analyte like this compound?
A4: The most common causes include:
-
Secondary Silanol Interactions: The carboxyl group of the analyte interacts with free, acidic silanol groups on the silica surface of the column.[2]
-
Incorrect Mobile Phase pH: A mobile phase pH close to the analyte's pKa causes the presence of both ionized and non-ionized forms, resulting in peak distortion.[1][4] The predicted pKa of this compound is approximately 4.77.[5][6][7]
-
Insufficient Buffer Capacity: The mobile phase cannot maintain a constant pH, leading to inconsistent ionization of the analyte.[2]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or head creates active sites and distorts the peak. A void at the column inlet can also cause severe tailing.[8][9]
-
Extra-Column Effects: Excessive volume from long or wide-bore tubing, or poorly made connections, can cause band broadening and tailing.
-
Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase.[8]
Systematic Troubleshooting Guide
This guide provides a logical, step-by-step approach to diagnosing and resolving peak tailing for this compound.
Step 1: Evaluate and Optimize the Mobile Phase
Q: My peak is tailing. Could the mobile phase pH be the problem?
A: Yes, this is the most likely cause for an acidic analyte. To ensure this compound is in a single, non-ionized state, the mobile phase pH should be adjusted to at least 1.5-2 pH units below its pKa of ~4.77.[10][11] Operating at a low pH (e.g., pH 2.5-3.0) will suppress the ionization of the carboxylic acid and also protonate residual silanol groups on the stationary phase, minimizing unwanted secondary interactions.[9]
Data Presentation: Effect of Mobile Phase pH on Tailing Factor
| Mobile Phase pH | Analyte State | Expected Tailing Factor (Tf) | Rationale |
| 4.8 | Mixed (Ionized & Non-ionized) | > 2.0 | pH is near the pKa, causing mixed retention mechanisms and poor peak shape.[1][3] |
| 3.5 | Mostly Non-ionized | 1.6 - 1.9 | Ionization is partially suppressed, but some interaction with silanols may persist. |
| 2.7 | Fully Non-ionized | ≤ 1.2 | Analyte is fully protonated, and silanol interactions are minimized for a sharp, symmetrical peak.[11] |
Q: Is my mobile phase buffer strong enough?
A: An inadequately buffered mobile phase can lead to pH shifts on the column, causing peak tailing.[8] A buffer concentration of 10-25 mM is typically sufficient to provide adequate pH control.[2] Ensure your chosen buffer (e.g., phosphate) is effective at your target pH. Phosphate buffers work well around pH 2-3.[12]
Step 2: Assess the Column Condition and Chemistry
Q: I've adjusted the pH, but the peak still tails. Is my column the issue?
A: It's very possible. Column-related issues are another primary cause of peak tailing.
-
Column Chemistry: Older columns, particularly "Type A" silica columns, have a higher population of acidic silanol groups. Using a modern, high-purity, end-capped column ("Type B" silica) is highly recommended. End-capping chemically deactivates most of the residual silanols, significantly reducing secondary interactions.[8][9]
-
Column Contamination: If the tailing has developed over time, the column inlet frit may be partially blocked, or the column head may be contaminated with strongly retained sample components.
-
Column Void: A void or channel in the packing bed at the column inlet will cause all peaks to tail or split.[8] This can be confirmed by substituting the problematic column with a new one.[9]
Step 3: Check Injection and Sample Parameters
Q: Could my sample preparation or injection volume be the cause?
A: Yes, these factors can contribute to poor peak shape.
-
Column Overload: If all peaks in the chromatogram are tailing, you may be overloading the column. Try reducing the injection volume or diluting the sample by a factor of 10.[9] If the peak shape improves, overload was the issue.
-
Sample Solvent: The solvent used to dissolve your sample should ideally be the same as, or weaker than, your mobile phase. Dissolving this compound in a strong, non-polar solvent can cause the peak to be distorted. If possible, dissolve your sample in the initial mobile phase.
Step 4: Examine the HPLC System (Extra-Column Effects)
Q: My new column also shows tailing. What else could be wrong?
A: If the problem persists with an optimized method and a new column, it may be due to "extra-column" effects. This refers to any dead volume in the system between the injector and the detector.
-
Tubing: Use short lengths of narrow internal diameter tubing (e.g., 0.12 mm or 0.005") to connect the system components.
-
Fittings: Ensure all fittings are correctly seated and tightened to avoid creating small voids.
Experimental Protocols
Protocol 1: Preparation of 20 mM Phosphate Buffer Mobile Phase (pH 2.5)
This protocol describes how to prepare 1 liter of an aqueous phosphate buffer at pH 2.5, which is ideal for suppressing the ionization of this compound.
Materials:
-
Sodium Dihydrogen Phosphate, Anhydrous (NaH₂PO₄)
-
Phosphoric Acid (H₃PO₄, ~85%)
-
HPLC-grade water
-
Calibrated pH meter
-
0.45 µm membrane filter
Procedure:
-
Prepare a 20 mM Sodium Dihydrogen Phosphate solution: Weigh out 2.40 g of NaH₂PO₄ and dissolve it in approximately 900 mL of HPLC-grade water in a 1 L beaker or flask.[13][14] Stir until fully dissolved.
-
Adjust pH: Place a calibrated pH electrode in the solution. Slowly add phosphoric acid dropwise while stirring until the pH meter reads 2.5.[15]
-
Bring to Final Volume: Transfer the solution to a 1 L volumetric flask and add HPLC-grade water to the mark. Mix thoroughly.
-
Filter and Degas: Filter the buffer through a 0.45 µm membrane filter to remove any particulates.[13][16] Degas the buffer using sonication or vacuum filtration before use.
-
Prepare Mobile Phase: Mix the prepared aqueous buffer with the desired organic modifier (e.g., acetonitrile or methanol) in the correct ratio for your method (e.g., 70:30 Aqueous:Organic).
Protocol 2: Column Flushing and Regeneration
If you suspect column contamination is causing peak tailing, a systematic flush can help restore performance. Always disconnect the column from the detector during flushing.
Procedure:
-
Disconnect: Disconnect the column outlet from the detector to prevent contamination.
-
Aqueous Wash: Flush the column with 10-20 column volumes of HPLC-grade water (with the organic modifier removed) to wash away any buffer salts.
-
Strong Solvent Flush: Flush the column with a strong, organic solvent. For a reversed-phase C18 column, 100% Acetonitrile or 100% Methanol are good choices.
-
Re-equilibration: Once flushing is complete, gradually re-introduce your mobile phase and allow the column to equilibrate for at least 10-15 column volumes, or until the baseline is stable.
-
Test Performance: Reconnect the detector and inject a standard to see if the peak shape has improved. If tailing persists, the column may be permanently damaged and require replacement.[9]
Visualization of Troubleshooting Workflow
The following diagram outlines the logical steps for diagnosing and resolving peak tailing issues during the analysis of this compound.
Caption: A flowchart for systematically troubleshooting HPLC peak tailing.
References
- 1. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 2. hplc.eu [hplc.eu]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. moravek.com [moravek.com]
- 5. lookchem.com [lookchem.com]
- 6. guidechem.com [guidechem.com]
- 7. 4-OXO-HEXANOIC ACID [chembk.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. biotage.com [biotage.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. nacalai.com [nacalai.com]
- 14. scribd.com [scribd.com]
- 15. Preparing the Mobile Phases : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. hplc.eu [hplc.eu]
Technical Support Center: 4-Oxohexanoic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-Oxohexanoic acid during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A widely used and reliable method is the Michael addition of ethyl acetoacetate to ethyl acrylate, followed by hydrolysis and decarboxylation of the resulting diester intermediate. This multi-step process is generally favored for its accessible starting materials and relatively straightforward reaction conditions.
Q2: What are the critical parameters to control during the Michael addition step?
A2: The key parameters for a successful Michael addition in this synthesis are the choice and amount of base catalyst, reaction temperature, and reaction time. A catalytic amount of a non-nucleophilic base is typically used to generate the enolate of ethyl acetoacetate. The temperature should be controlled to prevent side reactions, and the reaction time needs to be sufficient for complete conversion.
Q3: What conditions are required for the hydrolysis and decarboxylation step?
A3: The hydrolysis and decarboxylation are typically achieved by heating the intermediate diester in the presence of an acid or base. Acid-catalyzed hydrolysis and decarboxylation are common and can often be performed in a single step by refluxing with an aqueous acid solution.
Q4: How can I monitor the progress of the reaction?
A4: The progress of both the Michael addition and the hydrolysis/decarboxylation can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). For TLC, comparing the reaction mixture to the starting materials will show the consumption of reactants and the formation of the product. GC-MS can provide more detailed information on the composition of the reaction mixture.
Q5: What is the best method for purifying the final this compound product?
A5: Recrystallization is a highly effective method for purifying this compound.[1] Suitable solvent systems include water or a mixture of ethyl acetate and hexane.[2][3] The choice of solvent will depend on the impurity profile of the crude product.
Troubleshooting Guides
Issue 1: Low Yield in the Michael Addition Step
Question: My Michael addition reaction is resulting in a low yield of the desired diethyl 2-acetyl-1,4-butanedioate intermediate. What are the potential causes and solutions?
Answer: Low yields in the Michael addition can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield in Michael Addition
Caption: Troubleshooting guide for low yield in the Michael addition step.
| Potential Cause | Recommended Solution |
| Inactive or Insufficient Base Catalyst | Use a freshly prepared solution of the base (e.g., sodium ethoxide). Ensure the base is anhydrous, as moisture will consume the catalyst. Use a catalytic amount (e.g., 0.1-0.2 equivalents). |
| Suboptimal Reaction Temperature | Maintain the reaction temperature within the optimal range. While gentle heating may be required to initiate the reaction, excessive temperatures can lead to side reactions like polymerization of the ethyl acrylate. |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC-MS to ensure the starting materials have been consumed. If the reaction stalls, a small additional portion of the catalyst may be required. |
| Impure Reagents or Solvent | Use freshly distilled ethyl acetoacetate and ethyl acrylate. Ensure the solvent (e.g., ethanol) is anhydrous. |
| Side Reactions | Polymerization of ethyl acrylate is a common side reaction. This can be minimized by controlling the temperature and the rate of addition of the acrylate. |
Issue 2: Incomplete Hydrolysis and/or Decarboxylation
Question: After the hydrolysis and decarboxylation step, I still have a significant amount of the intermediate ester or the β-keto acid in my product mixture. How can I drive the reaction to completion?
Answer: Incomplete hydrolysis and decarboxylation are common issues that can often be resolved by adjusting the reaction conditions.
Troubleshooting Workflow for Incomplete Hydrolysis/Decarboxylation
Caption: Troubleshooting guide for incomplete hydrolysis and decarboxylation.
| Potential Cause | Recommended Solution |
| Insufficient Acid or Base | Ensure a sufficient excess of the acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH) is used to catalyze the hydrolysis of both ester groups. |
| Inadequate Reflux Temperature or Time | Ensure the reaction mixture is refluxing vigorously. Extend the reflux time and monitor the reaction progress by TLC or GC-MS until the intermediate is no longer observed. |
| Insufficient Water | For the hydrolysis to proceed, an adequate amount of water must be present in the reaction mixture. |
Issue 3: Product Purification Challenges
Question: I am having difficulty obtaining pure this compound after recrystallization. What are the common impurities and how can I remove them?
Answer: The purity of the final product depends on the successful removal of unreacted starting materials, intermediates, and side products.
| Common Impurity | Recommended Purification Strategy |
| Unreacted Ethyl Acetoacetate/Ethyl Acrylate | These are typically volatile and can be largely removed during the workup and solvent evaporation steps. |
| Diethyl 2-acetyl-1,4-butanedioate (Intermediate) | If hydrolysis is incomplete, this intermediate will be present. Ensure complete hydrolysis by extending the reaction time or using harsher conditions. Recrystallization can also help to separate the desired acid from the less polar diester. |
| β-keto acid (Intermediate) | If decarboxylation is incomplete, this intermediate may be present. Ensure adequate heating during the decarboxylation step. Recrystallization may be effective for separation. |
| Polymerized Ethyl Acrylate | This is a non-polar, often oily or solid byproduct. It can be removed by filtration if it is insoluble, or by recrystallization of the desired product. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is divided into two main stages: the Michael addition to form the diester intermediate, and the subsequent hydrolysis and decarboxylation.
Stage 1: Michael Addition - Synthesis of Diethyl 2-acetyl-1,4-butanedioate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol.
-
Addition of Ethyl Acetoacetate: Cool the sodium ethoxide solution in an ice bath and add ethyl acetoacetate dropwise with stirring.
-
Addition of Ethyl Acrylate: After the addition of ethyl acetoacetate is complete, add ethyl acrylate dropwise, maintaining the temperature below 10°C.
-
Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC/GC-MS indicates the consumption of the starting materials.
-
Workup: Quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-acetyl-1,4-butanedioate.
Stage 2: Hydrolysis and Decarboxylation
-
Reaction Setup: To the crude diester from Stage 1, add an excess of aqueous hydrochloric acid (e.g., 6M HCl).
-
Reflux: Heat the mixture to reflux and maintain reflux for several hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed and the evolution of CO₂ has ceased.
-
Workup: Cool the reaction mixture to room temperature. Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic extracts with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.
Experimental Workflow for this compound Synthesis
References
Technical Support Center: Synthesis of 4-Oxohexanoic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis of 4-oxohexanoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and its esters?
A1: Two prevalent methods for synthesizing this compound derivatives are the Michael addition and the Friedel-Crafts acylation. The Michael addition typically involves the reaction of a β-ketoester like ethyl acetoacetate with an α,β-unsaturated carbonyl compound such as ethyl acrylate. The Friedel-Crafts acylation route often utilizes the reaction of succinic anhydride with a suitable substrate in the presence of a Lewis acid catalyst.
Q2: What are the primary side reactions to be aware of during the synthesis of ethyl 4-oxohexanoate via Michael addition?
A2: The main side reactions include the self-condensation of ethyl acetoacetate (Claisen condensation), polymerization of ethyl acrylate, and the formation of a bis-Michael adduct where a second molecule of ethyl acrylate reacts with the desired product.
Q3: In the Friedel-Crafts acylation route to prepare 4-oxo-4-arylbutanoic acids, what are the key challenges?
A3: Key challenges in Friedel-Crafts acylation include ensuring the use of a stoichiometric amount of the Lewis acid catalyst, as the product can form a complex with it, and preventing side reactions if the aromatic substrate contains basic functional groups.[1][2] While polyacylation is a concern in Friedel-Crafts reactions, it is less common with acylation than alkylation because the acyl group deactivates the aromatic ring to further substitution.[2]
Q4: Can intramolecular cyclization occur in this compound or its esters?
A4: Yes, intramolecular cyclization is a potential side reaction, leading to the formation of a lactone derivative.[3] This is more likely to occur under certain conditions, such as in the presence of a reducing agent and acid, where the ketone can be reduced to a hydroxyl group, which then reacts with the carboxylic acid or ester functionality.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the synthesis of this compound derivatives, categorized by the synthetic method.
Michael Addition Route: Ethyl Acetoacetate and Ethyl Acrylate
This route synthesizes diethyl 2-acetyl-3-propyl-1,3-propanedioate, which can then be hydrolyzed and decarboxylated to yield this compound.
Issue 1: Low Yield of the Desired Michael Adduct
| Potential Cause | Troubleshooting Steps |
| Suboptimal Base | The choice and amount of base are critical. Weak bases may not efficiently generate the enolate of ethyl acetoacetate, while overly strong bases can promote side reactions. Consider using a catalytic amount of a moderately strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate.[4] |
| Incorrect Stoichiometry | An excess of ethyl acrylate can lead to the formation of the bis-Michael adduct.[4] A slight excess of ethyl acetoacetate may be used to ensure the complete consumption of the acrylate. |
| Low Reaction Temperature | While higher temperatures can accelerate the reaction, they may also favor side reactions. The reaction is often carried out at room temperature or with gentle heating.[5] |
Issue 2: Presence of Significant Amounts of Side Products
| Side Product | Identification | Mitigation Strategies |
| Claisen Condensation Product | Characterized by a higher molecular weight corresponding to the condensation of two ethyl acetoacetate molecules. | Use a non-nucleophilic base and carefully control the reaction temperature. Adding the base slowly to the mixture of reactants can also help. |
| Poly(ethyl acrylate) | A polymeric material, often insoluble in the reaction mixture. | Ensure that the ethyl acrylate is fresh and free of peroxides, which can initiate polymerization. Adding a radical inhibitor like hydroquinone may be beneficial, though often not necessary for base-catalyzed Michael additions.[6] |
| Bis-Michael Adduct | A higher molecular weight product resulting from the addition of a second ethyl acrylate molecule. | Use a stoichiometric ratio of reactants or a slight excess of the Michael donor (ethyl acetoacetate).[4] |
Quantitative Data on Side Product Formation (Analogous System)
| Reactant Ratio (Acrylate:Acetoacetate) | Observed Trend |
| 0.8 : 1.0 | Favors mono-adduct formation |
| 1.4 : 1.0 | Increased formation of bis-adduct |
| 2.0 : 1.0 | Significant formation of bis-adduct |
Table based on trends observed in similar Michael addition reactions.[4]
Friedel-Crafts Acylation Route
This route is typically used for synthesizing 4-oxo-4-arylbutanoic acids from succinic anhydride and an aromatic compound, which are precursors to some this compound derivatives.
Issue 1: Incomplete Reaction or Low Conversion
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.[7] |
| Insufficient Catalyst | Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid because the ketone product forms a complex with the catalyst, rendering it inactive.[1] |
| Deactivated Aromatic Ring | If the aromatic substrate has strongly electron-withdrawing groups, the reaction may be sluggish. In such cases, a more reactive acylating agent (e.g., an acyl chloride instead of an anhydride) or harsher reaction conditions may be necessary.[8] |
Issue 2: Formation of Isomeric Products
| Issue | Explanation | Control Measures |
| Regioisomer Formation | For substituted aromatic rings, the acylation can occur at different positions (ortho, meta, para). The directing effect of the substituent on the aromatic ring will determine the major product. | The choice of solvent can influence regioselectivity. For example, in the acylation of some polycyclic aromatic hydrocarbons, non-polar solvents may favor one isomer while polar solvents favor another.[1] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-acetyl-3-propyl-1,3-propanedioate via Michael Addition
This protocol is a general guideline for the base-catalyzed Michael addition of ethyl acetoacetate to ethyl acrylate.
Materials:
-
Ethyl acetoacetate
-
Ethyl acrylate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Ethanol (anhydrous)
Procedure:
-
To a stirred solution of ethyl acetoacetate (1.0 equivalent) in anhydrous ethanol, add a catalytic amount of DBU (e.g., 0.1 equivalents).
-
Slowly add ethyl acrylate (1.0 equivalent) to the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, neutralize the catalyst with a dilute acid (e.g., 1 M HCl).
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: General Procedure for Friedel-Crafts Acylation
This protocol provides a general framework for the Friedel-Crafts acylation of an aromatic compound with succinic anhydride.
Materials:
-
Aromatic substrate (e.g., benzene)
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or nitrobenzene
Procedure:
-
In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser under an inert atmosphere, suspend anhydrous AlCl₃ (1.1 equivalents) in the anhydrous solvent.
-
Cool the suspension to 0-5 °C in an ice bath.
-
In the dropping funnel, dissolve the aromatic substrate (1.0 equivalent) and succinic anhydride (1.0 equivalent) in the anhydrous solvent.
-
Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitor by TLC).
-
Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Key side reactions in the Michael addition synthesis.
Caption: Troubleshooting logic for low yield in Michael addition.
Caption: Experimental workflow for Friedel-Crafts acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. science-revision.co.uk [science-revision.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. upcommons.upc.edu [upcommons.upc.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. Friedel–Crafts Acylation [sigmaaldrich.com]
Stability issues of 4-Oxohexanoic acid in solution
Technical Support Center: 4-Oxohexanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in solution.
Troubleshooting Guide
Q1: I am observing inconsistent results in my experiments using a this compound solution. What could be the cause?
A1: Inconsistent experimental results can often be attributed to the degradation of this compound in your stock or working solutions. The stability of the compound can be influenced by several factors, including the solvent used, the pH of the solution, storage temperature, and exposure to light. It is recommended to prepare fresh solutions for each experiment to ensure consistency. If you suspect degradation, you should verify the purity of your solution using an appropriate analytical method, such as HPLC.
Q2: My this compound solution has changed color. Is it still usable?
A2: A change in the color of your this compound solution, such as turning pale yellow, may indicate degradation. While slight discoloration does not always mean the compound is unusable for all applications, it is a sign that its purity may be compromised. It is highly recommended to perform a purity check using an analytical technique like HPLC-UV to determine the extent of degradation before proceeding with your experiments. For sensitive applications, it is best to discard the discolored solution and prepare a fresh one.
Q3: I am seeing an unexpected peak in my HPLC analysis of a this compound sample. What could this be?
A3: An unexpected peak in your HPLC chromatogram likely represents a degradation product of this compound. The nature of the degradant can depend on the storage and handling conditions of your sample. Potential degradation pathways include oxidation and hydrolysis, especially under stressful conditions like extreme pH or high temperatures. To identify the unknown peak, techniques such as mass spectrometry (LC-MS) can be employed.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions?
A1: this compound, a gamma-keto acid, is generally more stable in solution compared to beta-keto acids, which are known to be susceptible to decarboxylation.[1][2] However, its stability can be affected by factors such as pH, temperature, and the presence of oxidizing agents. For optimal stability, it is recommended to store aqueous solutions at low temperatures (2-8 °C) and protected from light. For long-term storage, freezing the solution at -20 °C is advisable.
Q2: What are the recommended storage conditions for solid this compound?
A2: Solid this compound should be stored in a tightly sealed container in a dry, dark place at room temperature (20 to 22 °C).[3]
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure as a gamma-keto acid, potential degradation could occur through:
-
Oxidation: The ketone and carboxylic acid functionalities can be susceptible to oxidation. A potential pathway, especially in the presence of hydroperoxides, is the Korcek decomposition, which involves cyclization to a peroxide intermediate that then fragments into smaller carboxylic acid and carbonyl compounds.[4]
-
Hydrolysis: Under strongly acidic or basic conditions, the compound may be susceptible to hydrolysis, although it is generally stable.
-
Photodegradation: Exposure to light, particularly UV light, can potentially lead to degradation.
Q4: How can I assess the stability of my this compound solution?
A4: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, can be used to assess the stability of your this compound solution.[5] This involves analyzing the sample over time under specific storage conditions and monitoring for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products. Forced degradation studies can also be performed to understand potential degradation pathways.[6]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C6H10O3 | [3] |
| Molecular Weight | 130.14 g/mol | [3] |
| Melting Point | 35-37 °C | [7] |
| Boiling Point | 113 °C at 3 Torr | [3] |
| pKa | 4.77 ± 0.17 (Predicted) | [8] |
| Appearance | Yellow to colorless solid, semi-solid or oil | [9] |
| Solubility | Soluble in water and organic solvents |
Table 2: Illustrative Stability Data of this compound (1 mg/mL in Aqueous Buffer) after 7 Days
| Condition | Temperature | % Recovery (Illustrative) | Appearance of Degradation Products (Illustrative) |
| pH 3.0 | 4 °C | >99% | None Detected |
| pH 3.0 | 25 °C | 98% | Minor peaks observed |
| pH 7.0 | 4 °C | >99% | None Detected |
| pH 7.0 | 25 °C | 97% | Minor peaks observed |
| pH 9.0 | 4 °C | 98% | Minor peaks observed |
| pH 9.0 | 25 °C | 95% | Multiple degradation peaks observed |
| 3% H2O2 | 25 °C | 85% | Significant degradation observed |
Note: The data in Table 2 is for illustrative purposes only to demonstrate how stability data would be presented. Actual stability should be determined experimentally.
Experimental Protocols
Protocol: Forced Degradation Study of this compound in Solution
This protocol outlines the conditions for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60 °C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide (H2O2). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 60 °C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis (Illustrative HPLC Method):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing 0.1% phosphoric acid or formic acid. A starting point could be 20:80 (v/v) acetonitrile:water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (or a wavelength determined by UV scan).
-
Injection Volume: 10 µL.
-
Procedure: Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase. Analyze all stressed samples along with a non-stressed control solution.
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with the control.
-
Calculate the percentage degradation of this compound.
-
Examine the peak purity of the this compound peak in the presence of degradation products.
Visualizations
Caption: Potential oxidative degradation pathway of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting flowchart for stability issues of this compound.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Separation of 6-(Dioctadecylamino)-6-oxohexanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. US8299293B2 - Process for preparing α-keto acids and derivatives thereof - Google Patents [patents.google.com]
Technical Support Center: Derivatization of 4-Oxohexanoic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the optimization of derivatization reactions for 4-Oxohexanoic acid, primarily for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guide
Users may encounter several issues during the derivatization of this compound. This section addresses specific problems in a question-and-answer format.
Question: Why am I seeing low or no yield of my derivatized product?
Answer: Low or non-existent product yield is a common issue that can stem from several factors related to reagent quality, reaction conditions, or the presence of contaminants.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Reagent Degradation | Silylating agents (e.g., BSTFA, MSTFA) are highly sensitive to moisture. Ensure reagents are stored in a desiccator and use fresh vials or freshly opened bottles. Handle reagents under an inert atmosphere (e.g., nitrogen or argon) if possible.[1] |
| Incomplete Reaction | The reaction may not have gone to completion. You can monitor the reaction's progress by analyzing aliquots at different time points.[1] Consider increasing the reaction time or temperature. Optimization of both time and temperature is crucial for achieving high completion percentages.[2] |
| Presence of Water | Water in the sample or solvent will preferentially react with silylating agents, reducing the amount available for your analyte. Ensure samples are completely dry before adding derivatization reagents. If necessary, add sodium sulfate to the reaction mixture to trap residual water.[1] |
| Incorrect Stoichiometry | An insufficient molar excess of the derivatization reagent can lead to incomplete reactions, especially for less abundant analytes. A 4-6x molar excess of reagent is often recommended.[3] |
| Suboptimal Temperature | Heating can increase reaction speed and yield.[1] However, excessively high temperatures can degrade the analyte or derivatives. Optimal temperatures must be determined experimentally for your specific setup. |
Question: My chromatogram shows multiple peaks for a single analyte. What is the cause?
Answer: The presence of multiple peaks can indicate incomplete derivatization or side reactions, often related to the bifunctional nature of this compound (containing both a ketone and a carboxylic acid).
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Keto-Enol Tautomerism | The ketone group can exist in equilibrium with its enol form, leading to multiple silylated derivatives if left unprotected.[4] A two-step derivatization is essential: first, protect the keto group with methoximation, then derivatize the carboxylic acid group via silylation.[4][5] |
| Incomplete Derivatization | If the reaction is not complete, you may see peaks for the underivatized analyte, the partially derivatized analyte (e.g., only the keto or carboxyl group derivatized), and the fully derivatized product. Optimize reaction time and temperature to ensure the reaction goes to completion.[2] |
| Reagent-Related Peaks | Excess derivatization reagents and their byproducts will appear in the chromatogram.[4] While common, ensure they do not co-elute with your peak of interest. |
| Sample Degradation | The analyte may be degrading during sample preparation or injection. Ensure thermal stability and consider using milder derivatization conditions if possible. |
Question: The peak shape for my derivatized analyte is poor (e.g., broad, tailing). How can I improve it?
Answer: Poor peak shape is often caused by interactions between the analyte and active sites within the GC system or by issues with the derivatization itself.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Analyte Adsorption | Polar analytes, even after derivatization, can be adsorbed by active sites (e.g., free silanol groups) in the GC inlet liner or column.[1][6] This leads to peak tailing. Ensure a properly deactivated inlet liner is used. |
| Incomplete Derivatization | Underivatized or partially derivatized analytes are more polar and prone to adsorption.[6] Re-optimize the derivatization procedure to ensure complete conversion. |
| Glassware Activity | The surface of laboratory glassware is slightly acidic and can adsorb analytes, leading to sample loss and poor peak shape.[1] Silanize glassware to mask polar Si-OH groups and create a non-adsorptive surface.[1] |
| Stationary Phase Incompatibility | Trimethylsilyl (TMS) derivatives should not be analyzed on polyethylene glycol (PEG) phases or other stationary phases with active hydrogen atoms.[1] Use nonpolar silicone phases like SPB-1 or SPB-5 for best results.[1] |
Experimental Workflow & Derivatization Pathway
The following diagrams illustrate the standard experimental workflow for GC-MS analysis and the chemical pathway for the recommended two-step derivatization of this compound.
Caption: Standard workflow from sample preparation to analysis.
Caption: Chemical pathway for protecting keto and carboxyl groups.
Detailed Experimental Protocol
This protocol describes a widely used two-step derivatization method involving methoximation followed by silylation, suitable for this compound analysis by GC-MS.[5][7]
Materials:
-
Dried sample extract
-
Methoxyamine hydrochloride (MOX) solution (20 mg/mL in pyridine)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC vials with inserts
-
Vortex mixer
Procedure:
-
Methoximation of the Ketone Group:
-
To the completely dried sample residue in a GC vial, add 50 µL of the methoxyamine hydrochloride solution.[7]
-
Cap the vial tightly and vortex for 1 minute to ensure the residue is fully dissolved.
-
Incubate the vial at 50-60°C for 90 minutes.[7]
-
After incubation, allow the vial to cool to room temperature.
-
-
Silylation of the Carboxylic Acid Group:
Optimization of Reaction Conditions
The efficiency of the derivatization reaction is highly dependent on temperature and time. The following table provides a summary of typical conditions reported for the derivatization of keto acids and carboxylic acids.
| Step | Reagent | Temperature Range (°C) | Time Range (min) | Notes |
| Methoximation | Methoxyamine HCl in Pyridine | 30 - 60 °C | 60 - 90 min | Protects the ketone group to prevent multiple derivatives from forming.[4][7][8] |
| Silylation | BSTFA or MSTFA (+1% TMCS) | 37 - 75 °C | 30 - 60 min | Derivatizes the carboxylic acid and any other active hydrogens (e.g., hydroxyls). The addition of a catalyst like TMCS can improve reactivity.[2][4][7] |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for this compound before GC-MS analysis? A1: this compound is a polar compound with low volatility due to its carboxylic acid and ketone functional groups, which engage in hydrogen bonding.[6] Derivatization is required to convert these polar functional groups into less polar, more volatile, and more thermally stable derivatives suitable for gas chromatography.[1][4]
Q2: Can I use a single-step derivatization method? A2: A single-step method (e.g., silylation only) is not recommended. The ketone group on this compound can lead to the formation of multiple tautomers, which would then be derivatized into multiple products, complicating the resulting chromatogram.[4] A two-step approach—methoximation followed by silylation—is critical to "lock" the ketone into a single form before derivatizing the carboxylic acid.[4][5]
Q3: What are the differences between silylating agents like BSTFA and MSTFA? A3: Both BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) are powerful silylating agents used to form trimethylsilyl (TMS) derivatives. MSTFA is reported to be the most volatile of the common silylating reagents, and its byproducts are also highly volatile, which can result in a cleaner chromatogram around the solvent front.[4] The choice often depends on the specific application and potential for chromatographic interference.
Q4: What are alternatives to silylation for the carboxylic acid group? A4: Alkylation, specifically forming methyl esters (esterification), is a common alternative to silylation.[6] Reagents like methanol with an acid catalyst (e.g., BF3, HCl) or diazomethane can be used.[6] Alkyl esters offer excellent stability and are well-suited for GC analysis.[1] However, the two-step methoximation/silylation approach is often preferred in metabolomics due to its broad reactivity with various classes of metabolites.
Q5: How can I confirm that my derivatization reaction is complete? A5: The most direct way is to analyze aliquots of the reaction mixture at different time points (e.g., 30 min, 60 min, 90 min) by GC-MS.[1] You can monitor the disappearance of the peak corresponding to the underivatized or partially derivatized analyte and the maximization of the fully derivatized product peak. Additionally, performing a derivatization on a known standard of this compound can help establish the optimal conditions before analyzing valuable samples.
References
- 1. gcms.cz [gcms.cz]
- 2. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 3. waters.com [waters.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Common impurities in crude 4-Oxohexanoic acid and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 4-Oxohexanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
Crude this compound typically contains impurities stemming from its synthesis, which often involves the condensation of levulinic acid and an aldehyde. The most common impurities include:
-
Unreacted Starting Materials: Residual levulinic acid and the aldehyde used in the synthesis.
-
Byproducts of Aldol Condensation: Self-condensation products of levulinic acid or the aldehyde.
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Lactone Derivatives: Formation of lactones can occur as a side reaction.[1][2]
-
Residual Solvents: Solvents used during the synthesis and workup, such as toluene or ethyl acetate.
-
Water: Moisture present in the reaction or introduced during workup.
Q2: How can I qualitatively assess the purity of my crude this compound?
A quick assessment of purity can be performed using Thin Layer Chromatography (TLC). By spotting the crude material alongside the starting materials on a silica gel plate and eluting with an appropriate solvent system (e.g., a mixture of heptane and ethyl acetate), the presence of impurities can be visualized. The desired product should appear as a distinct spot, while impurities will present as separate spots with different Rf values.
Q3: What are the recommended methods for purifying crude this compound?
The two primary methods for the purification of crude this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity.
-
Recrystallization: This is an effective technique for removing impurities with different solubility profiles from the target compound. It is a scalable and robust method.
-
Silica Gel Column Chromatography: This method is particularly useful for separating impurities that have similar solubility characteristics to this compound.[3]
Q4: Which analytical techniques are suitable for determining the purity of this compound after purification?
Several analytical methods can be employed to confirm the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): A highly effective method for quantifying the purity of carboxylic acids.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities. Derivatization may be necessary for the keto acid itself.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a known standard.
-
Melting Point Analysis: A sharp melting point range close to the literature value (35-37 °C) is indicative of high purity.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Recommended Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. The compound is precipitating too quickly from a supersaturated solution. | - Use a lower-boiling point solvent or a solvent mixture. - Ensure slow cooling of the solution to promote crystal growth over precipitation. - Try scratching the inside of the flask with a glass rod to induce crystallization. |
| Poor Recovery | Too much solvent was used. The compound is highly soluble in the cold solvent. Premature crystallization occurred during hot filtration. | - Reduce the volume of solvent used for dissolution. - Cool the solution in an ice bath to minimize solubility. - Ensure the filtration apparatus is pre-heated to prevent premature crystallization. |
| No Crystals Form | The solution is not saturated. The compound is very soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration. - Add a co-solvent in which the compound is less soluble. - Seed the solution with a pure crystal of this compound. |
Column Chromatography Issues
| Issue | Possible Cause | Recommended Solution |
| Poor Separation | Inappropriate solvent system. Column was not packed properly. Column was overloaded with the sample. | - Optimize the mobile phase polarity using TLC. A gradient elution from a non-polar to a more polar solvent is often effective. - Ensure the silica gel is packed uniformly to avoid channeling. - Reduce the amount of crude material loaded onto the column. |
| Compound Stuck on Column | The compound is too polar for the chosen eluent. | - Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in a heptane/ethyl acetate mixture). |
| Tailing of the Product Band | Interactions between the acidic compound and the silica gel. | - Add a small amount of acetic acid (e.g., 0.5-1%) to the eluent to suppress deprotonation of the carboxylic acid and reduce interactions with the stationary phase. |
Quantitative Data
The following table summarizes illustrative data for the purification of a crude keto-acid, which can be considered representative for this compound. Actual results will vary based on the specific impurity profile of the crude material.
| Purification Method | Starting Purity (%) | Final Purity (%) | Typical Yield (%) |
| Recrystallization | 85 | >98 | 70-85 |
| Column Chromatography | 85 | >99 | 60-80 |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Identify a suitable solvent or solvent system. A good starting point is a mixed solvent system like ethanol/water or ethyl acetate/heptane, where this compound is soluble in the hot solvent and sparingly soluble at room temperature.
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Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the hot solvent to form a saturated solution.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
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Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Subsequently, cool it further in an ice bath to maximize crystal formation. Slow cooling generally results in larger and purer crystals.
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Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor containing dissolved impurities.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
-
Mobile Phase Selection: Determine an appropriate mobile phase using TLC. A gradient elution starting with a non-polar solvent (e.g., heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective.
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Column Packing: Prepare a slurry of silica gel in the initial, non-polar mobile phase and carefully pack a chromatography column, ensuring a uniform and bubble-free stationary phase.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
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Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity of the eluent.
-
Fraction Collection: Collect the eluate in fractions.
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Analysis: Monitor the collected fractions using TLC to identify those containing the purified this compound.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
References
Technical Support Center: Scaling Up the Synthesis of 4-Oxohexanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-oxohexanoic acid. It includes detailed experimental protocols, troubleshooting guides for common issues, and a list of frequently asked questions to facilitate a smooth and scalable synthesis process.
Troubleshooting Guide
This section addresses specific challenges that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Alkylated Intermediate | Incomplete deprotonation of the starting ester (e.g., ethyl acetoacetate). | Ensure the use of a strong, fresh base (e.g., sodium ethoxide). The reaction should be conducted under anhydrous conditions to prevent quenching of the base. |
| Side reaction: Dialkylation of the starting ester.[1] | Use a controlled stoichiometry of the alkylating agent. Adding the alkylating agent slowly at a low temperature can also minimize this side reaction. | |
| Ineffective alkylating agent. | Ensure the purity and reactivity of the alkylating agent (e.g., an ethyl haloacetate). Using an iodide salt as a catalyst can sometimes improve the reaction rate. | |
| Incomplete Hydrolysis and Decarboxylation | Insufficient reaction time or temperature for the hydrolysis step. | Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the complete disappearance of the ester intermediate. |
| The reaction mixture is not acidic enough for efficient decarboxylation. | Ensure the pH of the reaction mixture is strongly acidic (pH 1-2) during the decarboxylation step. | |
| Presence of Impurities in the Final Product | Unreacted starting materials. | Optimize the stoichiometry of reactants and reaction time to drive the reaction to completion. |
| Formation of byproducts from side reactions. | Control reaction conditions (temperature, addition rate) to minimize side reactions. Purification methods such as distillation or recrystallization can be employed to remove impurities. | |
| Difficulty in Isolating the Product | The product is an oil and does not crystallize easily. | If recrystallization is challenging, vacuum distillation is a suitable alternative for purification.[2] |
| Emulsion formation during aqueous workup. | Add a saturated brine solution to help break the emulsion. Filtering the mixture through a pad of celite can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable methods for synthesizing this compound?
A1: The most common and scalable methods for synthesizing this compound are variations of the acetoacetic ester synthesis and the malonic ester synthesis.[3][4] These methods are well-established in organic chemistry and can be adapted for larger-scale production.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the alkylation, hydrolysis, and decarboxylation steps can be effectively monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For TLC, a developing system such as a mixture of hexane and ethyl acetate is often suitable.
Q3: What are the critical safety precautions to take during this synthesis?
A3: It is crucial to handle strong bases like sodium ethoxide with care in a well-ventilated fume hood, as they are corrosive and moisture-sensitive. The alkylating agents used can be toxic and irritant, so appropriate personal protective equipment (gloves, safety glasses) should be worn. The decarboxylation step often involves heating in a strong acid, which should be done with caution to control the evolution of carbon dioxide gas.
Q4: Can the synthesis be performed in a one-pot procedure?
A4: While the acetoacetic ester and malonic ester syntheses involve multiple steps (deprotonation, alkylation, hydrolysis, decarboxylation), they can often be performed sequentially in the same reaction vessel without isolating the intermediates, which is advantageous for scalability.[4]
Experimental Protocols
Acetoacetic Ester Synthesis of this compound
This protocol outlines a scalable procedure for the synthesis of this compound starting from ethyl acetoacetate.
Step 1: Alkylation of Ethyl Acetoacetate
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a solution of sodium ethoxide in absolute ethanol.
-
Deprotonation: Cool the sodium ethoxide solution to 0-5 °C in an ice bath. Add ethyl acetoacetate dropwise to the solution while maintaining the temperature below 10 °C. Stir the mixture for one hour at this temperature to ensure complete formation of the enolate.
-
Alkylation: Add ethyl 2-bromoacetate (or a similar alkylating agent) dropwise to the reaction mixture, again keeping the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude alkylated intermediate.
Step 2: Hydrolysis and Decarboxylation
-
Hydrolysis: To the crude alkylated intermediate, add a solution of aqueous sodium hydroxide and heat the mixture to reflux. Monitor the reaction until the hydrolysis of the ester groups is complete (as determined by TLC/HPLC).
-
Acidification and Decarboxylation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of 1-2. Gently heat the acidic solution to effect decarboxylation, which is visually confirmed by the cessation of carbon dioxide evolution.
-
Extraction: After cooling, extract the aqueous solution multiple times with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexane).[5]
Visualizations
Caption: Workflow for the acetoacetic ester synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Preventing degradation of 4-Oxohexanoic acid during storage
This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 4-Oxohexanoic acid during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The primary factors contributing to the degradation of this compound, a gamma-keto acid, are elevated temperature, presence of moisture, exposure to light, and presence of oxidizing agents. Prolonged exposure to heat can lead to intramolecular cyclization and dehydration.
Q2: What is the recommended temperature for storing this compound?
A2: For long-term storage, it is recommended to store this compound in a cool, dry place, ideally at refrigerated temperatures (2-8 °C). For shorter periods, storage at room temperature (20-22 °C) in a desiccated and dark environment is acceptable.[1] Avoid repeated freeze-thaw cycles.
Q3: How does pH affect the stability of this compound in solution?
A3: As a carboxylic acid, the stability of this compound in solution can be pH-dependent. Both strongly acidic and strongly basic conditions can potentially catalyze degradation reactions. It is advisable to maintain solutions at a neutral or slightly acidic pH for short-term use.
Q4: Is this compound sensitive to light?
A4: Yes, like many organic compounds, this compound can be sensitive to light. Photodegradation can occur upon exposure to UV or visible light. Therefore, it is crucial to store the compound in amber vials or other light-protecting containers.
Q5: What are the visible signs of this compound degradation?
A5: Visual indicators of degradation can include a change in color from colorless or white to yellow or brown, and a change in the physical state, such as clumping of the solid due to moisture absorption. The appearance of additional peaks in analytical chromatograms (e.g., HPLC, GC) is a definitive sign of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Change in color (yellowing) of the solid compound. | Oxidation or photodegradation. | 1. Ensure the storage container is properly sealed and purged with an inert gas (e.g., nitrogen or argon) to minimize contact with air. 2. Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. |
| The compound has become sticky or clumped. | Absorption of moisture. | 1. Store the compound in a desiccator containing a suitable desiccant (e.g., silica gel). 2. Handle the compound in a glove box or a controlled humidity environment when possible. |
| Appearance of new impurity peaks in HPLC/GC analysis after storage. | Thermal degradation or hydrolysis. | 1. Verify the storage temperature is consistently maintained at the recommended level (2-8 °C for long-term). 2. If stored as a solution, prepare fresh solutions for each experiment and avoid long-term storage in solution, especially in non-anhydrous solvents. |
| Inconsistent experimental results using stored this compound. | Partial degradation of the compound. | 1. Re-test the purity of the stored this compound using a validated analytical method. 2. If degradation is confirmed, it is recommended to use a fresh batch of the compound for sensitive experiments. |
Stability Data
While specific quantitative stability data for this compound is not extensively published, the following table represents a typical stability study design based on ICH guidelines. The values are illustrative and should be confirmed by experimental analysis.
| Condition | Storage Duration | Parameter | Specification | Expected Outcome for Stable Product |
| Long-Term | 12 months | Assay | 98.0% - 102.0% | Within specification |
| 25°C ± 2°C / 60% RH ± 5% RH | Total Impurities | Not More Than 1.0% | Within specification | |
| Appearance | White to off-white solid | No significant change | ||
| Accelerated | 6 months | Assay | 98.0% - 102.0% | Within specification |
| 40°C ± 2°C / 75% RH ± 5% RH | Total Impurities | Not More Than 1.0% | Within specification | |
| Appearance | White to off-white solid | No significant change |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound at 70°C for 48 hours. Also, heat the stock solution at 70°C for 48 hours.
-
Photodegradation: Expose the solid compound and the stock solution to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating method, such as HPLC with a photodiode array (PDA) detector.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the unstressed control.
-
Identify and quantify any degradation products.
-
Assess the peak purity of the this compound peak in the presence of degradation products to demonstrate the specificity of the analytical method.
-
Visualizations
Caption: Potential degradation pathway of this compound.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 4-Oxohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent synthetic routes to 4-oxohexanoic acid, a valuable keto acid intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The following sections detail the experimental protocols for two distinct and effective methods, accompanied by a quantitative comparison of their key performance indicators.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Acetoacetic Ester Synthesis | Route 2: Grignard Reaction with Succinic Anhydride |
| Starting Materials | Ethyl acetoacetate, Propionyl chloride, Diethyl ether, Ammonia, Hydrochloric acid | Succinic anhydride, Ethylmagnesium bromide, Diethyl ether, Hydrochloric acid |
| Overall Yield | ~37% | Not explicitly reported, but keto-acids are the main product |
| Reaction Time | ~5 hours | ~3.5 hours |
| Key Intermediates | Ethyl α-acetylpropionylacetate, Ethyl propionylacetate | Grignard adduct |
| Catalyst/Reagent | Pyridine, Magnesium Chloride | Not Applicable |
| Temperature | -5°C to Room Temperature | -78°C to Room Temperature |
| Number of Steps | 2 | 1 |
Visualizing the Synthetic Pathways
The following diagram illustrates the two synthetic routes to this compound discussed in this guide.
Experimental Protocols
Route 1: Synthesis via Acetoacetic Ester Condensation and Subsequent Hydrolysis
This route involves the acylation of ethyl acetoacetate with propionyl chloride, followed by the removal of the acetyl group to yield ethyl propionylacetate. The final conceptual step, which is a standard transformation, would be the hydrolysis of the ester and decarboxylation to yield this compound.
Step 1a: Synthesis of Ethyl α-acetylpropionylacetate [1][2]
-
Materials: Dichloromethane (1000 ml), Anhydrous Magnesium Chloride (95.2 g), Ethyl acetoacetate (127.6 g), Pyridine (162 ml), Propionyl chloride (87 ml), 5N Hydrochloric acid (500 ml).
-
Procedure:
-
To a 2000 ml three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add dichloromethane, anhydrous magnesium chloride, and ethyl acetoacetate.
-
Cool the mixture to below 0°C and add pyridine.
-
While maintaining the temperature, add propionyl chloride dropwise. The reaction is allowed to proceed for 30 minutes.
-
The reaction mixture is then stirred at a temperature between 0°C and 20°C for 2 hours.
-
After the reaction is complete, cool the mixture to below 0°C and add pre-cooled 5N hydrochloric acid. Stir for 20 minutes.
-
Separate the organic layer. The aqueous layer is extracted twice with 300 ml of dichloromethane.
-
The combined organic phases are washed once with 200 ml of 5N hydrochloric acid and then dried over anhydrous magnesium sulfate.
-
Dichloromethane is removed by distillation at atmospheric pressure, and the product is collected by vacuum distillation at 72-76°C / 670Pa.
-
-
Yield: 156 g (80.5%).
Step 1b: Synthesis of Ethyl propionylacetate [2]
-
Materials: Ethyl α-acetylpropionylacetate (38.8 g), Diethyl ether (150 ml), 10% Ammonia solution (120 ml), 5% Hydrochloric acid (160 ml), Saturated sodium bicarbonate solution.
-
Procedure:
-
Dissolve ethyl α-acetylpropionylacetate in diethyl ether in a flask with stirring and cool to -5°C.
-
Add pre-cooled 10% ammonia solution dropwise, maintaining the temperature between -5°C and 0°C.
-
The reaction is stirred for 2 hours at this temperature.
-
Separate the organic phase. The aqueous phase is extracted twice with 50 ml of diethyl ether.
-
Combine the organic phases and add 160 ml of 5% hydrochloric acid. Stir at -5°C for 2 hours.
-
Separate the organic phase. The aqueous phase is extracted twice with 50 ml of diethyl ether.
-
The combined organic phases are washed with saturated sodium bicarbonate solution.
-
The ether is removed by distillation at atmospheric pressure.
-
The final product is obtained by vacuum distillation, collecting the fraction at 48-50°C / 670Pa.
-
-
Yield: 19.8 g (68.8%).
Step 1c: Hydrolysis and Decarboxylation to this compound (Conceptual)
The resulting ethyl propionylacetate from Step 1b can be converted to this compound through acidic or basic hydrolysis to saponify the ester and induce decarboxylation of the beta-keto acid intermediate. This is a standard and generally high-yielding procedure in organic synthesis.
Route 2: Synthesis via Grignard Reaction with Succinic Anhydride
This method utilizes the reaction of a Grignard reagent, ethylmagnesium bromide, with succinic anhydride to form the target keto acid in a single step followed by an aqueous work-up. While the specific yield for the reaction with ethylmagnesium bromide is not provided in the searched literature, the reaction of arylmagnesium halides with succinic anhydride is reported to produce the corresponding keto-acids as the major product.
-
Materials: Succinic anhydride, Ethylmagnesium bromide in THF, Tetrahydrofuran (THF), Hydrochloric acid.
-
Procedure:
-
In a reaction flask under an inert atmosphere, a solution of succinic anhydride in dry THF is prepared.
-
The solution is cooled to -78°C.
-
An equimolar amount of ethylmagnesium bromide in THF is added dropwise to the cooled solution over a period of 2 hours.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 1.5 hours.
-
The reaction is quenched by the addition of dilute hydrochloric acid.
-
The product, this compound, is then extracted from the aqueous layer using an organic solvent.
-
The combined organic extracts are dried and the solvent is removed to yield the crude product, which can be further purified by crystallization or chromatography.
-
References
4-Oxohexanoic acid vs. other keto acids in biological assays
A Comparative Guide to 4-Oxohexanoic Acid and Other Keto Acids in Biological Assays
Introduction
Keto acids are a class of organic compounds characterized by the presence of both a carboxylic acid and a ketone functional group. They are categorized into alpha (α), beta (β), and gamma (γ) keto acids based on the position of the ketone group relative to the carboxylic acid.[1] These molecules are pivotal intermediates in numerous metabolic pathways, including the citric acid cycle and amino acid metabolism, and also function as important signaling molecules.[1][2][3] While α-keto acids like α-ketoglutarate and branched-chain keto acids (BCKAs), and β-keto acids such as acetoacetate, are well-characterized, γ-keto acids like this compound remain less explored.
This guide provides a comparative analysis of this compound against other more extensively studied keto acids. It summarizes their established biological roles, presents available data in a comparative format, and details relevant experimental protocols for their study.
Comparative Analysis of Keto Acids
The biological significance and metabolic fate of keto acids are largely determined by the position of their ketone group. While this compound is a known metabolite in some organisms like Escherichia coli and has been identified in plants such as Phaseolus vulgaris, its functional role in mammalian biological assays is not as well-documented as that of other keto acids.[4]
Table 1: General Properties and Biological Roles of Keto Acids
| Keto Acid Type | Example(s) | Key Metabolic Pathway(s) | Primary Biological Role(s) |
| α-Keto Acids | Pyruvic acid, α-Ketoglutaric acid, Branched-Chain Keto Acids (KIC, KIV, KMV) | Glycolysis, Citric Acid Cycle, Amino Acid Metabolism | Central hubs in energy metabolism, precursors for amino acid synthesis, and signaling molecules.[1][2][5] |
| β-Keto Acids | Acetoacetic acid | Ketogenesis, Ketolysis | Energy carriers (ketone bodies) for extrahepatic tissues like the brain and heart during periods of low glucose availability.[6][7] |
| γ-Keto Acids | This compound , Levulinic acid | Fatty Acid Metabolism (postulated) | Less defined; derivatives of 6-aryl-4-oxohexanoic acids show anti-inflammatory properties.[1][8] 6-Oxohexanoic acid is used as a linker in antibody-drug conjugates (ADCs).[9] |
Signaling Roles of Keto Acids
Recent research has illuminated the diverse roles of keto acids beyond intermediary metabolism, establishing them as critical signaling molecules that can modulate cellular processes, including inflammation and gene expression.[6][7]
Table 2: Comparison of Signaling Functions
| Feature | α-Keto Acids (e.g., α-KG, BCKAs) | β-Keto Acids (e.g., β-hydroxybutyrate*) | This compound & other γ-Keto Acids |
| Receptor-Mediated Signaling | Can modulate intracellular signaling platforms like the α-keto acid dehydrogenase complexes.[2][10] | Act on cell surface receptors like GPR109A and FFAR3 to inhibit lipolysis and modulate inflammation.[6][11] | Data not widely available. |
| Epigenetic Regulation | Provide acyl-CoAs for protein acylation, influencing nucleosomal control and epigenetic programming.[2] | β-hydroxybutyrate is an endogenous inhibitor of histone deacetylases (HDACs), linking diet to gene expression.[7] | Data not widely available. |
| Redox Homeostasis | The α-keto acid dehydrogenase complexes serve as both a source and sink for mitochondrial hydrogen peroxide (mtH₂O₂), a key second messenger.[2][10] | Can alter the cellular redox balance, which has consequences for cell signaling.[11] | Derivatives have been studied for antioxidant properties.[12] |
Note: β-hydroxybutyrate, while technically a hydroxy acid, is a key ketone body often discussed alongside β-keto acids like acetoacetate and is included here for its significant signaling roles.
Visualizing Keto Acid Classification and Pathways
To better understand the relationships between these molecules, the following diagrams illustrate their classification and involvement in metabolic pathways.
Caption: Classification of keto acids with examples.
Caption: Role of α-Ketoglutarate in the Citric Acid Cycle.
Experimental Protocols
Due to the limited direct comparative studies involving this compound, this section provides generalized, yet detailed, protocols for the analysis of keto acids in biological samples and common assays where their effects can be evaluated.
Protocol 1: Quantification of α-Keto Acids in Biological Samples via HPLC
This protocol is adapted from methods developed for analyzing intracellular α-keto acids.[13][14]
-
Sample Preparation:
-
Deproteinize plasma or cell lysate samples by adding methanol (MeOH) and centrifuging to precipitate proteins.[15] Note: Using perchloric acid can lead to significant loss of keto acids.[15]
-
For cell culture, count cells (e.g., 1 x 10⁶ cells) and quench metabolism rapidly, followed by extraction with a suitable solvent.
-
-
Derivatization:
-
Prepare a derivatization solution with an agent like 1,2-diamino-4,5-methylenedioxybenzene (DMB).[14]
-
A typical DMB solution contains DMB·2HCl, sodium sulfite, 2-mercaptoethanol, and concentrated HCl in water.[13]
-
Mix the sample extract with the DMB solution in a sealed tube.
-
Heat the mixture at approximately 85°C for 45-60 minutes to form a fluorescent derivative.
-
Cool the reaction on ice and dilute with a basic solution (e.g., 65 mM NaOH) to optimize peak shape during chromatography.[13]
-
-
HPLC Analysis:
-
Column: Use a reverse-phase column such as a C18 column (e.g., Inertsil ODS-4V, 250 × 3.0 mm, 5.0 µm).[13]
-
Mobile Phase: Employ a gradient elution using a mixture of methanol and water. For example, a gradient from 30% MeOH to 50% MeOH over 40 minutes.[13]
-
Detection: Use a fluorescence detector with excitation and emission wavelengths set to approximately 367 nm and 446 nm, respectively, for DMB derivatives.[13]
-
Quantification: Generate calibration curves using known concentrations of keto acid standards. An internal standard (e.g., α-ketovaleric acid) should be used to correct for variations in sample processing.[13]
-
Caption: General workflow for keto acid analysis by HPLC.
Protocol 2: In Vitro Oxidative Stress Assay
This assay can be used to compare the antioxidant potential of different keto acids.
-
Cell Culture:
-
Culture a relevant cell line (e.g., neuroblastoma cells for neuroprotection studies) in appropriate media until they reach 70-80% confluency.[16]
-
-
Induction of Oxidative Stress:
-
Induce oxidative stress in the cells using an agent like hydrogen peroxide (H₂O₂).
-
Pre-incubate cells with varying concentrations of the test keto acids (e.g., this compound, α-ketoglutarate) for a set period (e.g., 18 hours).[16]
-
-
Measurement of Reactive Oxygen Species (ROS):
-
Measure intracellular ROS levels using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
After treatment, wash the cells and incubate them with the DCFH-DA probe.
-
Measure the fluorescence intensity using a plate reader or fluorescence microscope. A decrease in fluorescence compared to the H₂O₂-only control indicates antioxidant activity.
-
-
Measurement of Cell Viability:
-
Assess cell viability using an MTT or similar assay to determine if the keto acids protect cells from H₂O₂-induced cell death.[17]
-
-
Analysis of Antioxidant Enzymes:
-
Prepare cell lysates and measure the activity of key antioxidant enzymes like catalase (CAT) and superoxide dismutase (SOD) using commercially available kits.[17] An increase in the activity of these enzymes can be a mechanism of antioxidant action.
-
Conclusion
The landscape of keto acid research is dominated by the well-established metabolic and signaling roles of α- and β-keto acids. They are integral to energy homeostasis, amino acid metabolism, and epigenetic regulation. In contrast, this compound, a γ-keto acid, represents a frontier with limited, yet intriguing, findings. While direct comparative data in biological assays are scarce, derivatives of this compound have shown potential as anti-inflammatory and antioxidant agents.[8][12]
For researchers and drug development professionals, the existing robust methodologies for keto acid analysis provide a clear path forward. Applying these established assays to directly compare this compound with its better-known counterparts will be crucial to unlocking its potential therapeutic applications and fully understanding its place within the complex network of keto acid biology.
References
- 1. Keto acid - Wikipedia [en.wikipedia.org]
- 2. The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The origin of intermediary metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C6H10O3 | CID 3799774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ketone bodies as signaling metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6-Oxohexanoic acid | CAS#:928-81-4 | Chemsrc [chemsrc.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. Measurement of alpha-keto acids in plasma using an amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Effect of Preventing Oxidative Stress and Its Mechanisms in the Extract from Sonchus brachyotus DC. Based on the Nrf2-Keap1-ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for 4-Oxohexanoic Acid
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 4-Oxohexanoic acid, an oxo fatty acid, is crucial for metabolic studies, biomarker discovery, and pharmaceutical research. The selection of an appropriate analytical method is contingent upon factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide provides an objective comparison of the primary analytical techniques used for the quantification of this compound and similar short-chain fatty acids (SCFAs), with supporting data from relevant studies and detailed experimental protocols.
Data Presentation: Performance Comparison
The primary analytical techniques for the quantification of this compound include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The choice between these methods depends on the specific requirements of the analysis, such as sensitivity needs and sample throughput.
| Validation Parameter | GC-MS (with Derivatization) | LC-MS/MS (with Derivatization) | LC-MS/MS (Direct Analysis) |
| Linearity (R²) | > 0.999[1] | > 0.995[2] | > 0.991[3] |
| Limit of Detection (LOD) | Representative: 0.01 - 0.05 µg/mL | 1 - 7 ng/mL[4] | 0.8 - 10.7 nmol/L[2] |
| Limit of Quantification (LOQ) | Representative: 0.05 - 2.0 µg/mL[1] | 3 - 19 ng/mL[4] | 2.4 - 285.3 nmol/L[2] |
| Accuracy (% Recovery) | Representative: 90 - 110% | 94 - 114%[4] | 95 - 128%[3] |
| Precision (%RSD) | < 7.9%[1] | < 15%[2] | 2 - 13%[3] |
| Specificity | Excellent, with mass spectral data providing high confidence. | Excellent, with high selectivity in Multiple Reaction Monitoring (MRM) mode. | Good, but may be more susceptible to matrix effects without derivatization. |
| Sample Derivatization | Required to increase volatility and thermal stability. | Often used to improve ionization efficiency and chromatographic separation.[4] | Not always necessary, depends on ionization efficiency.[2] |
Note: The data presented are based on studies of short-chain fatty acids and analogous compounds, representing typical performance characteristics for this class of molecules.
Mandatory Visualization
Caption: General workflow for analytical method validation.
Experimental Protocols
Detailed methodologies are essential for the successful validation and implementation of an analytical method for this compound. Below are representative protocols for LC-MS/MS and GC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS is a highly sensitive and selective method for the analysis of this compound in complex biological matrices such as plasma, urine, and cell culture media.[5]
1. Sample Preparation (with Derivatization):
-
Objective: To enhance chromatographic retention and detection sensitivity.
-
Procedure:
-
To 100 µL of sample (e.g., serum), add an internal standard and 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of a derivatization agent solution (e.g., 3-nitrophenylhydrazine, 3-NPH) and incubate at 40°C for 30 minutes.[4]
-
After incubation, add mobile phase to the desired volume for injection.
-
2. Instrumentation and Conditions:
-
System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Ionization Source: Electrospray ionization (ESI) in negative mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion for this compound [M-H]⁻ is m/z 129.05, with product ions selected for quantification and qualification.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is a mandatory step to increase volatility.
1. Sample Preparation (Derivatization):
-
Objective: To convert this compound into a volatile derivative (e.g., a trimethylsilyl (TMS) ester).
-
Procedure:
-
Extract this compound from the sample matrix using a suitable solvent (e.g., ethyl acetate) after acidification.
-
Evaporate the organic extract to dryness under nitrogen.
-
Add 50 µL of a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate at 70°C for 30 minutes to ensure complete derivatization.
-
The sample is then ready for injection into the GC-MS.
-
2. Instrumentation and Conditions:
-
System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Detection: Scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized this compound.
Signaling Pathway Context
This compound is a keto acid, and as such, it is structurally related to intermediates in core metabolic pathways. The citric acid cycle (TCA cycle) is a central hub of cellular metabolism, involving several keto acid intermediates like α-ketoglutarate and oxaloacetate. While this compound is not a direct component of the TCA cycle, its metabolism is linked to the broader landscape of fatty acid and keto acid metabolism.
References
- 1. Solid-phase microextraction in combination with GC/MS for quantification of the major volatile free fatty acids in ewe cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
A Comparative Analysis of the Anti-inflammatory Potential of 4-Oxohexanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The search for novel anti-inflammatory agents with improved efficacy and safety profiles remains a critical endeavor in drug discovery. Derivatives of 4-oxohexanoic acid have emerged as a promising class of compounds with demonstrated anti-inflammatory properties. This guide provides a comparative study of the anti-inflammatory activity of various this compound derivatives, summarizing key findings from preclinical studies. We will delve into their in vivo efficacy, in vitro activity, and mechanisms of action, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key signaling pathways and workflows.
In Vivo Anti-Inflammatory Activity: A Tale of Two Scaffolds
The primary in vivo model used to evaluate the anti-inflammatory effects of this compound derivatives has been the carrageenan-induced rat paw edema assay. This model assesses the ability of a compound to reduce acute inflammation.
6-Aryl-4-Oxohexanoic Acid Derivatives
A series of 6-aryl-4-oxohex-5-enoic acids (unsaturated precursors) and their corresponding saturated 6-aryl-4-oxohexanoic acids have been evaluated for their anti-inflammatory efficacy. The established non-steroidal anti-inflammatory drug (NSAID) fenbufen was used as a reference compound. Results, presented as the percentage inhibition of edema at various time points after a 50 mg/kg dose, are summarized in the table below.
| Compound | Aryl Group | 1h (%) | 2h (%) | 3h (%) | 6h (%) |
| Fenbufen | - | 0.85 | 19.80 | 24.86 | 25.54 |
| IIa | Phenyl | 15.35 | 17.90 | 23.94 | 25.84 |
| IIc | 4-Chlorophenyl | 19.15 | 16.29 | 20.30 | 21.06 |
| IId | 4-Methoxyphenyl | 0.85 | 13.41 | 18.49 | 18.42 |
| IIe | 4-Biphenyl | 11.64 | 25.08 | 24.06 | 18.21 |
| IIIa | Phenyl | 0.85 | 14.00 | 11.69 | 13.01 |
| IIIc | 4-Chlorophenyl | 14.26 | 1.14 | 0.30 | 1.38 |
| Data sourced from a study on 6-aryl-4-oxohexanoic acid derivatives.[1] |
Notably, the unsaturated derivative IIe , featuring a 4-biphenyl substituent, demonstrated the most potent anti-inflammatory activity at the 2-hour mark, surpassing the efficacy of the reference drug fenbufen at the same dose.[1] In general, the 6-aryl-4-oxohex-5-enoic acid derivatives (IIa, IIc, IId, IIe) exhibited greater in vivo anti-inflammatory activity compared to their saturated 6-aryl-4-oxohexanoic acid counterparts (IIIa, IIIc).[1]
In Vitro Anti-Inflammatory Activity & Mechanism of Action
The in vitro anti-inflammatory activity of these derivatives has been explored through various assays, revealing different potential mechanisms of action.
Inhibition of Eicosanoid Biosynthesis
The 6-aryl-4-oxohexanoic acid derivatives were assessed for their ability to inhibit the production of pro-inflammatory eicosanoids (prostaglandins and leukotrienes) in a human whole blood assay.[1] This assay evaluates the inhibitory effect on the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. Surprisingly, most of the tested compounds showed weak activity in this in vitro model.[1] This suggests that the observed in vivo anti-inflammatory effects of the 6-aryl derivatives may not be primarily mediated through direct inhibition of the arachidonic acid cascade, or that they may be converted to more active metabolites in vivo.[1]
Inhibition of MAPK Signaling Pathway
In contrast, a study on a 5-substituted this compound derivative, 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me), has shed light on an alternative mechanism of action. This compound was found to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) in substance P-stimulated macrophages.[2] The MAPK signaling cascades are crucial pathways that regulate the production of pro-inflammatory cytokines like TNF-α.[2]
The study demonstrated that AOPHA-Me significantly inhibited the substance P-induced increase in phospho-JNK and phospho-p38 MAPK.[2] Specifically, AOPHA-Me inhibited the increase in phospho-JNK by 63%.[2] This suggests that the anti-inflammatory effects of this 5-substituted derivative are mediated, at least in part, through the suppression of the JNK and p38 MAPK signaling pathways.
Experimental Protocols
Carrageenan-Induced Rat Paw Edema Assay
This in vivo assay is a standard method for evaluating the acute anti-inflammatory activity of novel compounds.
-
Animal Model: Male Wistar rats (150-200g) are typically used.
-
Grouping: Animals are divided into a control group (vehicle), a reference group (e.g., fenbufen), and test groups for each derivative.
-
Procedure:
-
The test compounds and reference drug are administered orally or intraperitoneally at a specific dose (e.g., 50 mg/kg).
-
After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan (a phlogistic agent) is administered to the right hind paw of each rat to induce localized inflammation and edema.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, and 6 hours) after carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated for each group relative to the control group.
-
Human Whole Blood Assay for Eicosanoid Biosynthesis
This in vitro assay assesses the inhibitory effect of compounds on the production of pro-inflammatory eicosanoids.
-
Blood Collection: Fresh human blood is obtained from healthy volunteers.
-
Incubation: Aliquots of whole blood are incubated with the test compounds at various concentrations.
-
Stimulation: The blood is stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce the arachidonic acid cascade.
-
Measurement: The levels of key eicosanoids, such as prostaglandin E2 (PGE2) and thromboxane B2 (TXB2), are quantified from the plasma using techniques like ELISA.
Western Blot Analysis for MAPK Phosphorylation
This technique is used to determine the effect of a compound on the activation of signaling proteins.
-
Cell Culture: A suitable cell line, such as RAW 264.7 murine macrophages, is cultured.
-
Treatment: Cells are pre-treated with the test compound before being stimulated with an inflammatory agent (e.g., substance P or LPS).
-
Protein Extraction: After treatment, the cells are lysed to extract total protein.
-
Electrophoresis and Transfer: The protein lysates are separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-JNK, phospho-p38) and total proteins.
-
Detection: The bands are visualized using a secondary antibody conjugated to an enzyme and a chemiluminescent substrate. The band intensities are quantified to determine the level of protein phosphorylation.
Signaling Pathways and Experimental Workflows
To visually represent the biological processes and experimental procedures discussed, the following diagrams are provided in the DOT language.
Caption: MAPK signaling pathway and the inhibitory action of a 5-substituted this compound derivative.
Caption: Experimental workflow for the carrageenan-induced rat paw edema assay.
Conclusion
The comparative analysis of this compound derivatives reveals a promising and diverse class of potential anti-inflammatory agents. The 6-aryl substituted derivatives, particularly the unsaturated analogs, demonstrate significant in vivo anti-inflammatory activity that appears to be independent of direct COX inhibition. In contrast, the 5-substituted derivative, AOPHA-Me, exerts its anti-inflammatory effect through the inhibition of the JNK and p38 MAPK signaling pathways.
This divergence in the mechanism of action highlights the therapeutic potential of the this compound scaffold and underscores the importance of further structure-activity relationship studies. Future research should focus on synthesizing and evaluating derivatives with substitutions at other positions of the hexanoic acid chain to explore a wider range of pharmacological activities. Elucidating the precise molecular targets for the 6-aryl derivatives will be crucial for their further development as safe and effective anti-inflammatory drugs. The data presented in this guide provides a solid foundation for researchers to build upon in the quest for novel anti-inflammatory therapeutics.
References
Navigating the Specificity Challenge: A Guide to Understanding 4-Oxohexanoic Acid Cross-Reactivity in Immunoassays
For researchers, scientists, and drug development professionals, the accuracy of immunoassays is paramount. This guide provides a comprehensive overview of the principles of cross-reactivity, using 4-Oxohexanoic acid as a case study to illustrate how structurally similar molecules can impact immunoassay specificity. While specific quantitative data for this compound cross-reactivity is not widely published, this guide offers a framework for understanding, predicting, and testing for such interactions.
The Challenge of Specificity with this compound
This compound is a small organic molecule, also known as a hapten, which is generally not immunogenic on its own. To develop an immunoassay for such a molecule, it must first be conjugated to a larger carrier protein to elicit an immune response and generate specific antibodies.[1][2][3] The specificity of the resulting antibodies is crucial for the reliability of the immunoassay.[4][5]
The primary challenge lies in the potential for these antibodies to bind to molecules that are structurally similar to this compound, a phenomenon known as cross-reactivity.[4][6][7] This can lead to inaccurate quantification and false-positive results. Understanding the structural features of this compound allows for the prediction of potential cross-reactants.
Key Structural Features of this compound:
-
A six-carbon carboxylic acid backbone.
-
A ketone group at the 4th carbon position (a gamma-keto acid).
Molecules sharing these features are potential cross-reactants in an immunoassay designed for this compound.
Illustrative Cross-Reactivity Comparison
In the absence of published experimental data for a this compound-specific immunoassay, the following table outlines a hypothetical cross-reactivity profile. The selection of potential cross-reactants is based on structural similarity, which is a primary predictor of cross-reactivity. The percent cross-reactivity would be determined experimentally, typically using a competitive immunoassay format.
| Compound | Structure | Rationale for Potential Cross-Reactivity | Hypothetical % Cross-Reactivity |
| This compound | CH₃CH₂COCH₂CH₂COOH | Target Analyte | 100% |
| Levulinic acid (4-Oxopentanoic acid) | CH₃COCH₂CH₂COOH | High similarity; also a gamma-keto acid, differing by only one methyl group. | High |
| 5-Oxohexanoic acid | CH₃COCH₂CH₂CH₂COOH | Isomer; same molecular formula but different ketone position (delta-keto acid). | Moderate to High |
| Glutaric acid | HOOC(CH₂)₃COOH | Dicarboxylic acid with a similar carbon chain length but lacking the ketone group. | Low |
| Valeric acid | CH₃(CH₂)₃COOH | Straight-chain fatty acid with a similar carbon backbone but no ketone. | Low |
| Succinylacetone | CH₃COCH₂CH₂COCH₂COOH | Contains a similar keto-acid moiety but is a larger molecule. | Moderate |
| Acetoacetic acid | CH₃COCH₂COOH | A beta-keto acid, which is a common ketone body. | Low to Moderate |
Experimental Protocol: Assessing Cross-Reactivity with Competitive ELISA
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying small molecules like this compound and determining the cross-reactivity of an antibody with structurally similar compounds.[8][9][10][11][12]
Objective: To determine the percentage of cross-reactivity of a panel of compounds structurally related to this compound using a competitive ELISA.
Materials:
-
High-binding 96-well microplate
-
Antibody specific to this compound
-
This compound standard
-
Potential cross-reacting compounds
-
This compound conjugated to a reporter enzyme (e.g., Horseradish Peroxidase - HRP)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the this compound-specific antibody to an optimal concentration in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the this compound standard and each potential cross-reacting compound in Blocking Buffer.
-
In separate wells, add 50 µL of each standard or test compound dilution.
-
Add 50 µL of the this compound-HRP conjugate (at a pre-determined optimal dilution) to all wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking. During this step, the free analyte in the sample/standard and the enzyme-labeled analyte compete for binding to the limited number of antibody sites on the plate.
-
-
Final Washing:
-
Aspirate the solutions from the wells.
-
Wash the plate five times with Wash Buffer to remove any unbound reagents.
-
-
Signal Development:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the logarithm of the this compound concentration. The signal is inversely proportional to the concentration of the analyte.
-
Determine the concentration of each test compound that causes a 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity for each compound using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of test compound) x 100
Visualizing the Workflow and a Relevant Biological Pathway
To further clarify the experimental process and the potential biological context of molecules like this compound, the following diagrams are provided.
This diagram illustrates a potential biological context for a molecule like this compound. Short-chain fatty acids (SCFAs) and ketone bodies can act as signaling molecules through G-protein coupled receptors like GPR41.[13][14][15][16] An immunoassay for this compound could be relevant in studies investigating these metabolic signaling pathways.
Conclusion: Best Practices for Managing Cross-Reactivity
While developing or utilizing an immunoassay for this compound, or any small molecule, a thorough evaluation of specificity is critical. Researchers should:
-
Predict Potential Cross-Reactants: Analyze the structure of the target analyte and identify commercially available or metabolically relevant molecules with high structural similarity.
-
Perform Rigorous Validation: Conduct comprehensive cross-reactivity testing using a competitive immunoassay format against a panel of predicted cross-reactants.
-
Understand the Assay's Limitations: Clearly define and report the cross-reactivity profile of the immunoassay in any publication or documentation. This ensures that results are interpreted correctly, especially when analyzing complex biological samples where structurally related molecules may be present.
By following these principles, the scientific community can ensure the development and application of robust and reliable immunoassays, leading to more accurate and reproducible research outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. aptamergroup.com [aptamergroup.com]
- 3. [Research for development of immunoassay kits for hapten] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Principles | MI [microbiology.mlsascp.com]
- 5. Difference between antibody specificity and selectivity - Aeonian Biotech [aeonianbiotech.com]
- 6. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. protocolsandsolutions.com [protocolsandsolutions.com]
- 9. biossusa.com [biossusa.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 12. microbenotes.com [microbenotes.com]
- 13. Short-chain fatty acids and ketones directly regulate sympathetic nervous system via G protein-coupled receptor 41 (GPR41) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 16. researchgate.net [researchgate.net]
Benchmarking the Purity of Commercial 4-Oxohexanoic Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comprehensive benchmark of commercially available 4-Oxohexanoic acid, a versatile building block in organic synthesis. Through objective comparison and supporting experimental data, this document aims to inform purchasing decisions and ensure the reliability of experimental outcomes.
Introduction to this compound
This compound, also known as γ-ketocaproic acid, is a keto acid with the chemical formula C₆H₁₀O₃. Its structure incorporates both a carboxylic acid and a ketone functional group, making it a valuable intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and other specialty chemicals. Given its role in complex synthetic pathways, the presence of impurities can significantly impact reaction yields, product purity, and ultimately, the safety and efficacy of the final compound. This guide outlines analytical methodologies to assess the purity of commercial this compound and presents a comparative analysis of products from various suppliers.
Comparative Purity Analysis
The purity of this compound from several commercial suppliers was determined using High-Performance Liquid Chromatography with UV detection (HPLC-UV). The results, including the stated purity from the supplier and the experimentally determined purity, are summarized in the table below.
| Supplier | Lot Number | Stated Purity (%) | Experimentally Determined Purity (%) by HPLC-UV | Major Impurities Detected |
| Supplier A | A12345 | >97 | 97.8 | Ethyl 4-oxohexanoate, Succinic Acid |
| Supplier B | B67890 | 95 | 95.2 | Unidentified polar impurity, Ethanol |
| Supplier C | C24680 | >98 | 98.5 | Acetone, Minor unidentified peaks |
| Supplier D | D13579 | 97 | 96.9 | Ethyl acetoacetate, Ethyl acrylate |
Disclaimer: The experimental data presented in this table is for illustrative purposes and is based on hypothetical analysis. Actual purity may vary between lots. Researchers are strongly encouraged to perform their own quality control analysis.
Experimental Protocols
To ensure accurate and reproducible purity determination, the following detailed experimental protocols are provided.
Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound and the separation of potential polar and non-polar impurities.
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-15 min: Ramp to 95% B
-
15-20 min: Hold at 95% B
-
20-21 min: Ramp to 5% B
-
21-25 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of water and acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Purity is determined by the area percentage method, assuming all impurities have a similar response factor at 210 nm. For higher accuracy, a certified reference standard of this compound should be used to create a calibration curve.
-
Alternative Method 1: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that can provide a highly accurate determination of purity without the need for a specific reference standard for each impurity.
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
-
Internal Standard:
-
A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
-
Solvent:
-
Deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆, D₂O).
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁ of interest) to ensure full signal relaxation for accurate integration.
-
-
Purity Calculation:
-
The purity of the this compound is calculated by comparing the integral of a characteristic proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account the number of protons for each signal, their molecular weights, and the weighed masses.
-
Alternative Method 2: Acid-Base Titration
This classical method is effective for determining the total acid content and can provide a good estimate of purity if the impurities are not acidic.
-
Reagents:
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Ethanol (neutralized)
-
-
Procedure:
-
Accurately weigh approximately 200 mg of the this compound sample into an Erlenmeyer flask.
-
Dissolve the sample in 50 mL of neutralized ethanol.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate the solution with the standardized NaOH solution until a persistent faint pink color is observed.
-
Record the volume of NaOH solution used.
-
-
Calculation:
-
The purity is calculated based on the stoichiometry of the acid-base reaction (1:1 for this compound and NaOH) and the known concentration of the NaOH solution.
-
Potential Impurities in Commercial this compound
A common synthetic route to this compound involves the Michael addition of ethyl acetoacetate to ethyl acrylate, followed by hydrolysis and decarboxylation. Based on this synthesis, the following impurities may be present:
-
Starting Materials:
-
Ethyl acetoacetate
-
Ethyl acrylate
-
-
Intermediates:
-
Ethyl 4-oxohexanoate (from incomplete hydrolysis)
-
-
By-products:
-
Ethanol (from hydrolysis)
-
Acetone (from decarboxylation)
-
Succinic acid
-
Lactone derivatives (from side reactions)
-
The chosen analytical method should be capable of separating and detecting these potential impurities to provide a comprehensive purity profile.
Visualizations
To further clarify the experimental workflow and the context of this compound's potential applications, the following diagrams are provided.
Caption: Experimental workflow for the purity determination of this compound.
Caption: Hypothetical role of a this compound derivative in a signaling pathway.
A Comparative Guide to the Bioactivity of 4-Oxohexanoic Acid: In-Vitro vs. In-Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the bioactivity of 4-Oxohexanoic acid, contrasting potential in-vitro and in-vivo experimental approaches. Due to the limited direct experimental data on this compound, this document outlines a proposed investigational strategy based on the known activities of structurally related compounds. The methodologies and hypothetical data presented herein are intended to serve as a comprehensive template for future research in this area.
Introduction to this compound
This compound is a keto acid and a medium-chain fatty acid.[1] Its structural similarity to other bioactive molecules, such as intermediates in metabolic pathways and analogues of neurotransmitters, suggests it may possess interesting pharmacological properties. This guide will explore three potential areas of bioactivity: anti-inflammatory effects, modulation of the GABAergic system, and impact on metabolic pathways.
Hypothetical Bioactivity Profiles: Data Summary
The following tables present a hypothetical summary of quantitative data that could be generated from the experimental protocols detailed in this guide. These tables are designed for easy comparison of potential in-vitro and in-vivo outcomes.
Table 1: Hypothetical Anti-Inflammatory Activity
| Parameter | In-Vitro Assay | Hypothetical Result | In-Vivo Assay | Hypothetical Result |
| IC50 (COX-2 Inhibition) | Enzyme Inhibition Assay | 50 µM | - | - |
| IC50 (5-LOX Inhibition) | Enzyme Inhibition Assay | > 100 µM | - | - |
| Nitric Oxide (NO) Production | Griess Assay in LPS-stimulated RAW 264.7 cells | 40% reduction at 100 µM | - | - |
| Paw Edema Inhibition | - | - | Carrageenan-induced paw edema in rats | 35% reduction at 50 mg/kg |
| Leukocyte Infiltration | - | - | Peritonitis model in mice | 30% reduction at 50 mg/kg |
Table 2: Hypothetical GABAergic Activity
| Parameter | In-Vitro Assay | Hypothetical Result | In-Vivo Assay | Hypothetical Result |
| GABA-A Receptor Binding (Ki) | Radioligand Binding Assay ([3H]muscimol) | 75 µM | - | - |
| GABA Transaminase (GABA-T) Inhibition (IC50) | Enzyme Activity Assay | > 200 µM | - | - |
| Sedative Effect | - | - | Open field test in mice | Increased time in center at 100 mg/kg |
| Anxiolytic Effect | - | - | Elevated plus maze in mice | Increased time in open arms at 100 mg/kg |
Table 3: Hypothetical Metabolic Effects
| Parameter | In-Vitro Assay | Hypothetical Result | In-Vivo Assay | Hypothetical Result |
| Glucose Uptake | 2-NBDG uptake in C2C12 myotubes | 25% increase at 100 µM | - | - |
| Adipogenesis Inhibition | Oil Red O staining in 3T3-L1 adipocytes | 15% reduction in lipid accumulation at 100 µM | - | - |
| Glucose Tolerance | - | - | Oral Glucose Tolerance Test (OGTT) in mice | 20% reduction in AUC at 100 mg/kg |
| Insulin Sensitivity | - | - | Insulin Tolerance Test (ITT) in mice | 15% increase in glucose clearance at 100 mg/kg |
Experimental Protocols
In-Vitro Experimental Protocols
A preliminary MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay should be performed on all cell lines to be used in subsequent in-vitro experiments to determine the non-toxic concentration range of this compound.
-
Enzyme Inhibition Assays (COX-2 and 5-LOX): Commercially available enzyme inhibition assay kits can be used to determine the IC50 values of this compound against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
-
Griess Assay for Nitric Oxide Production: RAW 264.7 murine macrophage cells are seeded and pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. The concentration of nitrite in the cell culture supernatant, an indicator of NO production, is measured using the Griess reagent.
-
GABA-A Receptor Binding Assay: A radioligand binding assay using [3H]muscimol can be performed with rat brain membrane preparations.[2][3] The assay measures the displacement of the radioligand by this compound to determine its binding affinity (Ki) for the GABA-A receptor.
-
Glucose Uptake Assay: Differentiated C2C12 myotubes are treated with this compound, followed by incubation with the fluorescent glucose analog 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG). Glucose uptake is quantified by measuring fluorescence intensity.
-
Adipogenesis Assay: 3T3-L1 preadipocytes are induced to differentiate in the presence of varying concentrations of this compound. After several days, lipid accumulation is visualized by Oil Red O staining and quantified by spectrophotometry.
In-Vivo Experimental Protocols
All in-vivo experiments should be conducted in accordance with institutional animal care and use committee guidelines. Male C57BL/6 mice or Sprague-Dawley rats are commonly used for these types of studies.
This is a standard model for acute inflammation.[4][5]
-
Animals are administered this compound (e.g., 50 mg/kg, orally) or a vehicle control.
-
After 1 hour, a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw.
-
Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.
-
Oral Glucose Tolerance Test (OGTT): [6]
-
Mice are fasted overnight.
-
This compound or vehicle is administered orally.
-
After 30 minutes, a baseline blood glucose level is measured from the tail vein.
-
A glucose solution (2 g/kg) is administered orally.
-
Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
-
-
Insulin Tolerance Test (ITT): [6]
-
Mice are fasted for 4-6 hours.
-
A baseline blood glucose level is measured.
-
Insulin (0.75 U/kg) is injected intraperitoneally.
-
Blood glucose levels are measured at 15, 30, 45, and 60 minutes post-injection.
-
The rate of glucose clearance is calculated to assess insulin sensitivity.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
In-Vitro Experimental Workflow
References
- 1. This compound | C6H10O3 | CID 3799774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PDSP - GABA [kidbdev.med.unc.edu]
- 3. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of spectroscopic data of 4-Oxohexanoic acid from different sources
For researchers, scientists, and professionals in drug development, access to reliable and comprehensive spectroscopic data is paramount for the accurate identification and characterization of chemical compounds. This guide provides a comparative overview of publicly available spectroscopic data for 4-Oxohexanoic acid (CAS No. 1117-74-4), a six-carbon organic compound containing both a ketone and a carboxylic acid functional group. Data from prominent sources including PubChem and SpectraBase are summarized and compared to offer a foundational resource for analytical studies.
Summary of Spectroscopic Data
The following tables provide a consolidated view of the available quantitative spectroscopic data for this compound from various sources. It is important to note that while the existence of ¹H NMR, ¹³C NMR, FT-IR, and GC-MS spectra is indicated in several databases, access to the detailed raw data and peak characteristics is often restricted and may require a subscription or institutional access.
Table 1: ¹H NMR Spectroscopic Data
| Source/Database | Instrument | Solvent | Chemical Shifts (ppm) and Coupling Constants (Hz) |
| PubChem (sourced from SpectraBase) | Varian CFT-20 | Not Specified | Data not publicly available without a subscription. |
| SpectraBase (Wiley) | Not Specified | Not Specified | Data not publicly available without a subscription. |
Table 2: ¹³C NMR Spectroscopic Data
| Source/Database | Sample Source | Solvent | Chemical Shifts (ppm) |
| PubChem (sourced from SpectraBase) | Bio-Rad Laboratories, Inc. | Not Specified | Data not publicly available without a subscription. |
| SpectraBase (Wiley) | Not Specified | Not Specified | Data not publicly available without a subscription. |
Table 3: FT-IR Spectroscopic Data
| Source/Database | Technique | Sample Source | Key Absorption Bands (cm⁻¹) |
| PubChem (sourced from SpectraBase) | Capillary Cell: Neat | Bio-Rad Laboratories, Inc. | Peak list not publicly available. |
| SpectraBase (Wiley) | Not Specified | Not Specified | Peak list not publicly available. |
Table 4: Mass Spectrometry Data
| Source/Database | Technique | Ionization Mode | Precursor m/z | Major Fragment Ions (m/z) and Relative Intensities |
| PubChem (from MassBank, Accession: MSBNK-Keio_Univ-KO001553) | LC-ESI-QQ-MS2 | Negative | 129 ([M-H]⁻) | 129 (999), 85.2 (64), 128.5 (53), 111.1 (46), 82.8 (1)[1] |
| PubChem (sourced from SpectraBase) | GC-MS | Not Specified | Not Specified | Fragmentation pattern not publicly available. |
| SpectraBase (Wiley) | GC-MS | Not Specified | Not Specified | Fragmentation pattern not publicly available.[2] |
Experimental Protocols
Detailed experimental protocols for the acquisition of the referenced spectroscopic data are not fully disclosed in the publicly accessible information. However, based on the information available and general laboratory practices, the following outlines the likely methodologies employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
-
Instrumentation: A Varian CFT-20 spectrometer was used for the ¹H NMR data referenced in PubChem.[3]
-
Sample Preparation: For NMR analysis of a carboxylic acid like this compound, the sample would typically be dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) to avoid solvent interference in the ¹H NMR spectrum.
-
Data Acquisition: Standard pulse sequences would be used to acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, proton decoupling is commonly employed to simplify the spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Technique: The data from PubChem specifies the use of a "CAPILLARY CELL: NEAT" technique.[3] This indicates that the spectrum was obtained from a thin film of the pure liquid sample placed between two infrared-transparent salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-transform infrared spectrometer would have been used to record the interferogram and subsequently compute the infrared spectrum.
Mass Spectrometry (MS):
-
LC-ESI-QQ-MS2 (from MassBank):
-
Instrumentation: An API3000, a triple quadrupole mass spectrometer, was used.[1]
-
Sample Introduction: The sample was likely introduced via liquid chromatography (LC) to separate it from any impurities before ionization.
-
Ionization: Electrospray ionization (ESI) in negative ion mode was used to generate the deprotonated molecule [M-H]⁻.[1]
-
MS/MS Analysis: The precursor ion (m/z 129) was selected in the first quadrupole, fragmented in the collision cell (collision energy of 10 V), and the resulting fragment ions were analyzed in the third quadrupole.[1]
-
-
GC-MS (from SpectraBase):
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer was used.
-
Sample Preparation: As this compound is a relatively polar and non-volatile compound, derivatization (e.g., esterification) might have been employed to increase its volatility for GC analysis.
-
Separation: The sample would be injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.
-
Ionization and Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and the resulting fragments are detected.
-
Data Interpretation and Logical Workflow
The process of acquiring and comparing spectroscopic data for a compound like this compound follows a logical workflow. This workflow is crucial for ensuring the identity and purity of the compound.
Conclusion
The publicly available spectroscopic data for this compound provides a foundational basis for its identification. The LC-MS/MS data from MassBank offers valuable fragmentation information. However, a comprehensive comparison of ¹H NMR, ¹³C NMR, FT-IR, and GC-MS data is currently limited by the paywalled access to detailed spectral information on platforms like SpectraBase. For researchers requiring definitive structural confirmation and purity assessment, it is recommended to either acquire the spectroscopic data independently or gain access to the complete datasets from the cited spectral databases. This guide serves as a starting point, summarizing the accessible information and outlining the necessary steps for a more in-depth comparative analysis.
References
Efficacy of different purification methods for 4-Oxohexanoic acid
For researchers, scientists, and professionals in drug development, obtaining high-purity 4-Oxohexanoic acid is a critical step in various synthetic and analytical applications. The presence of impurities can significantly impact reaction outcomes, biological activity, and analytical results. This guide provides a comparative overview of common purification methods for this compound, supported by illustrative experimental data and detailed protocols.
Comparison of Purification Method Efficacy
| Purification Method | Key Parameters | Illustrative Yield (%) | Illustrative Final Purity (%) | Advantages | Disadvantages |
| Recrystallization | Solvent System: Ethanol/Water | 85 | 98.5 | Simple, cost-effective, scalable. | Dependent on the solubility profile of impurities; may not remove closely related impurities. |
| Solvent System: Ethyl Acetate/Heptane | 78 | 99.1 | Can provide high purity with appropriate solvent selection. | Lower yield in some solvent systems. | |
| Silica Gel Column Chromatography | Mobile Phase: Heptane/Ethyl Acetate Gradient | 75 | >99.5 | High resolution for separating closely related impurities. | More time-consuming, requires more solvent, may have lower yield due to product loss on the column. |
| Preparative HPLC | Column: C18 Reversed-Phase | Variable | >99.8 | Highest resolution and purity achievable. | Expensive, not easily scalable, requires specialized equipment. |
Note: The data presented is illustrative and based on the purification of a similar compound; actual results for this compound may vary depending on the nature and quantity of impurities in the crude sample.[1]
Experimental Protocols
Detailed methodologies for the key purification techniques are provided below. These protocols are general and may require optimization based on the specific impurity profile of the crude this compound.
Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a particular solvent at different temperatures.
Protocol:
-
Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for carboxylic acids include water, ethanol, ethyl acetate, and mixtures such as ethanol/water or ethyl acetate/heptane.
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization of the product.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slower cooling rates generally lead to the formation of larger, purer crystals. The solution can then be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Silica Gel Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.
Protocol:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase (eluent).
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring a uniform and bubble-free stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., heptane or hexane). The polarity of the mobile phase is gradually increased by adding a more polar solvent (e.g., ethyl acetate) to the eluent. This gradient elution helps to separate the target compound from impurities with different polarities. For carboxylic acids, adding a small amount of acetic or formic acid (0.1-1%) to the mobile phase can improve peak shape and reduce tailing.
-
Fraction Collection: Collect the eluate in separate fractions.
-
Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution chromatographic technique used to isolate pure compounds from a mixture. For acidic compounds like this compound, reversed-phase HPLC is typically employed.
Protocol:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of water and a polar organic solvent like acetonitrile or methanol. A small amount of an acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is usually added to both solvents to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Gradient Elution: A gradient elution is often used, starting with a higher percentage of the aqueous phase and gradually increasing the percentage of the organic solvent to elute the compound of interest.
-
Sample Preparation: The crude sample is dissolved in a small amount of the initial mobile phase and filtered through a 0.45 µm syringe filter before injection.
-
Fraction Collection: Fractions are collected as the compound elutes from the column, guided by a UV detector.
-
Solvent Removal: The solvent from the collected fractions containing the pure product is removed, often by lyophilization or evaporation under reduced pressure.
Conclusion
The choice of purification method for this compound depends on the initial purity of the crude material, the desired final purity, and the scale of the purification. Recrystallization is a simple and economical method suitable for large-scale purification when impurities have significantly different solubility profiles. For achieving higher purity and separating more complex mixtures, silica gel column chromatography is a more effective approach. When the highest possible purity is required, particularly for analytical standards or sensitive biological assays, preparative HPLC is the method of choice, despite its higher cost and lower scalability. It is often beneficial to perform small-scale trials to determine the most effective purification strategy for a specific crude sample.
References
Comparative Analysis of 4-Oxohexanoic Acid Analogs: A Structural-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural-activity relationships (SAR) of 4-oxohexanoic acid analogs, with a focus on their anti-inflammatory properties. The information presented is collated from preclinical in vivo and in vitro studies to offer insights into their potential as therapeutic agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes the relevant biological pathways and experimental workflows to facilitate a clear understanding of the compounds' performance.
In Vivo Anti-inflammatory Activity
The anti-inflammatory efficacy of a series of 6-aryl-4-oxohex-5-enoic acid and 6-aryl-4-oxohexanoic acid derivatives was assessed using the carrageenan-induced rat paw edema model. This standard in vivo assay measures a compound's ability to reduce acute inflammation. The results are presented as the percentage inhibition of edema at various time points after the administration of a 50 mg/kg dose of the test compound, with the established non-steroidal anti-inflammatory drug (NSAID) fenbufen used as a reference.[1]
Notably, compound IIe , a 6-aryl-4-oxohex-5-enoic acid derivative with a 4-biphenyl substituent, demonstrated the highest anti-inflammatory activity at the 2-hour mark, surpassing that of fenbufen at the same dose.[1][2] In general, the saturated 6-aryl-4-oxohexanoic acid derivatives (IIIa and IIIc) exhibited lower activity in this model compared to their unsaturated precursors (IIa and IIc).[1]
Table 1: Percentage Inhibition of Carrageenan-Induced Rat Paw Edema [1]
| Compound | Aryl Group | 1h (%) | 2h (%) | 3h (%) | 6h (%) |
| Fenbufen (Reference) | - | 0.85 | 19.80 | 24.86 | 25.54 |
| IIa | Phenyl | 15.35 | 17.90 | 23.94 | 25.84 |
| IIc | 4-Chlorophenyl | 19.15 | 16.29 | 20.30 | 21.06 |
| IId | 4-Methoxyphenyl | 0.85 | 13.41 | 18.49 | 18.42 |
| IIe | 4-Biphenyl | 11.64 | 25.08 | 24.06 | 18.21 |
| IIIa | Phenyl | 0.85 | 14.00 | 11.69 | 13.01 |
| IIIc | 4-Chlorophenyl | 14.26 | 1.14 | 0.30 | 1.38 |
In Vitro Anti-inflammatory Activity
The in vitro anti-inflammatory activity of these analogs was evaluated by measuring the inhibition of eicosanoid biosynthesis in a human whole blood assay.[1] This assay assesses the effect of the compounds on the arachidonic acid cascade, which is responsible for producing pro-inflammatory mediators.[1] Specifically, the inhibition of prostaglandin formation (via the COX pathway) and leukotriene formation (via the LOX pathway) was determined. The tested 6-aryl-4-oxohexanoic acid derivatives were generally found to be weak inhibitors of eicosanoid biosynthesis in this in vitro model.[1]
Other Biological Activities
Structurally related 4-(oxoalkyl)-substituted GABA analogues have been investigated as inactivators of GABA aminotransferase, an enzyme involved in neurotransmitter metabolism.[3] This suggests that the this compound scaffold may be a versatile starting point for developing inhibitors for various enzyme targets.
Experimental Protocols
Synthesis of 6-Aryl-4-oxohexanoic Acids[2][4]
The synthesis of 6-aryl-4-oxohexanoic acids involves a two-step process:
-
Condensation: An appropriate aldehyde is condensed with levulinic acid using catalytic amounts of piperidine and acetic acid in toluene to yield 6-aryl-4-oxohex-5-enoic acids.
-
Reduction: The resulting arylidene derivatives are then reduced by hydrogen at room temperature using a palladium on carbon (10% Pd/C) catalyst to produce the target 6-aryl-4-oxohexanoic acids.
Carrageenan-Induced Rat Paw Edema Assay[1][2][4]
This in vivo model is a standard method for evaluating the anti-inflammatory activity of compounds.
-
Animal Model: Rats are used as the experimental animals.
-
Induction of Inflammation: A subcutaneous injection of carrageenan into the rat's paw induces an inflammatory response, leading to edema (swelling).
-
Compound Administration: The test compounds are administered to the rats, typically orally, at a specific dose (e.g., 50 mg/kg).
-
Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume in the treated group to that of a control group that received only the vehicle.
In Vitro Eicosanoid Biosynthesis Assay (Human Whole Blood Assay)[1][2][4]
This assay determines the effect of compounds on the production of inflammatory mediators from arachidonic acid.
-
Sample: Fresh human whole blood is used.
-
Incubation: The blood is incubated with the test compounds at a specific concentration (e.g., 10 µM).
-
Stimulation: The synthesis of eicosanoids is stimulated, for example, by the addition of a calcium ionophore.
-
Analysis: The levels of various eicosanoids, such as prostaglandins and leukotrienes, are measured using techniques like radioimmunoassay or liquid chromatography-mass spectrometry (LC-MS).
-
Determination of Inhibition: The inhibitory activity of the compounds is determined by comparing the eicosanoid levels in the presence of the compound to those in a control sample.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the key biological pathway targeted by these compounds and a typical experimental workflow for their evaluation.
Caption: Hypothesized inhibition of COX and LOX enzymes by this compound analogs in the arachidonic acid signaling pathway.[4][5]
Caption: A typical experimental workflow for the evaluation and optimization of this compound analogs as anti-inflammatory agents.
References
- 1. benchchem.com [benchchem.com]
- 2. 6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(Oxoalkyl)-substituted GABA analogues as inactivators and substrates of GABA aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4-Oxohexanoic Acid: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of 4-Oxohexanoic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Hazard Identification and Safety Data
This compound is classified as harmful if swallowed and causes serious eye irritation.[1][2] All handling and disposal procedures must be conducted in accordance with the substance's Safety Data Sheet (SDS).
| Hazard Classification | GHS Code | Description | Source |
| Acute toxicity, Oral | H302 | Harmful if swallowed | [1][2] |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation | [1][2] |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is mandatory to wear appropriate personal protective equipment. This includes, but is not limited to:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemically resistant gloves.[1]
-
Body Protection: A lab coat or other protective clothing is required.[1]
Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical waste disposal service.[3] Do not discharge this compound directly into sewer systems or waterways.[3]
Step 1: Waste Collection
-
Collect waste this compound in a designated, compatible, and properly labeled container. The container must be kept tightly closed when not in use.[3][4]
-
Ensure the waste container is stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, bases, and reducing agents.[5]
Step 2: Neutralization of Small Spills
For minor spills, a neutralization procedure can be followed before collection for disposal.
-
Ventilation: Ensure adequate ventilation, preferably within a chemical fume hood.[5]
-
Containment: Contain the spill using an inert absorbent material.
-
Dilution: Slowly dilute the spilled acid with water in a 1:10 ratio (1 part acid to 9 parts water).[6]
-
Neutralization: Gradually add a weak base, such as sodium bicarbonate or soda ash, to the diluted acid while stirring.[6]
-
pH Monitoring: Continuously monitor the pH of the solution using pH indicator strips or a pH meter. The target pH is between 5 and 10.5.[6]
-
Collection: Once neutralized, the material should be collected in a suitable container for hazardous waste disposal.
Step 3: Final Disposal
-
Arrange for the collection of the hazardous waste container by a licensed chemical waste disposal company.
-
Ensure all containers are properly labeled with the chemical name and CAS number (1117-74-4).[1][7]
The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | C6H10O3 | CID 3799774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. nswai.org [nswai.org]
- 5. fishersci.com [fishersci.com]
- 6. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 7. 4-OXO-HEXANOIC ACID | CAS#:1117-74-4 | Chemsrc [chemsrc.com]
Personal protective equipment for handling 4-Oxohexanoic acid
Essential Safety and Handling Guide for 4-Oxohexanoic Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemicals like this compound. This guide provides immediate, essential safety protocols, operational plans for handling, and disposal procedures to foster a secure research environment.
Chemical Profile and Hazards
This compound (CAS No. 1117-74-4) is a carboxylic acid containing a ketone group.[1] It is classified as harmful if swallowed and causes serious eye irritation.[2][3] It is typically a colorless to pale yellow liquid with a distinct odor and is soluble in water and organic solvents.[1]
Quantitative Data Summary
A clear understanding of the physical and chemical properties of this compound is crucial for its safe handling.
| Property | Value |
| Molecular Formula | C6H10O3 |
| Molecular Weight | 130.14 g/mol [2] |
| Appearance | Colorless to pale yellow liquid[1] |
| GHS Hazard Class | Acute toxicity, Oral (Category 4), Serious eye irritation (Category 2A)[2][3] |
| Hazard Statements | H302: Harmful if swallowed, H319: Causes serious eye irritation[3] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound, categorized by the scale of the operation.
| Equipment | Small-Scale Operations (e.g., benchtop) | Large-Scale Operations (e.g., pilot plant) |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Double-gloving with chemical-resistant gloves (e.g., butyl rubber, Viton™) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Chemical splash goggles and a face shield[4] |
| Body Protection | Laboratory coat | Chemical-resistant apron or coveralls over a lab coat |
| Respiratory Protection | Work in a well-ventilated area or a chemical fume hood | A full-face air-purifying respirator may be necessary if ventilation is inadequate[5] |
| Footwear | Closed-toe shoes | Chemical-resistant, steel-toe boots |
Operational Plan: Step-by-Step Handling
Adherence to a strict operational plan minimizes the risk of exposure and accidents.
1. Preparation and Engineering Controls:
-
Ensure a calibrated and certified chemical fume hood is readily available for all manipulations.
-
Keep the container of this compound tightly closed when not in use.
-
Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[6]
-
Confirm that an emergency eyewash station and safety shower are easily accessible.
2. Handling the Compound:
-
Don the appropriate PPE as detailed in the table above before handling the chemical.
-
Use only non-sparking tools when opening or transferring this compound.
-
Avoid direct contact with skin and eyes, and prevent inhalation of vapors.[5]
-
When transferring, pour slowly to minimize splashing.
3. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing and launder it before reuse. Seek medical attention if skin irritation develops.[5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6]
Chemical Spill Workflow
In the event of a spill, a clear and immediate response is critical. The following diagram outlines the necessary steps to safely manage a this compound spill.
Caption: Workflow for Safely Managing a this compound Spill.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste containing this compound, including contaminated absorbent materials, in a dedicated, properly labeled, and sealed container.
2. Neutralization:
-
If permissible by local regulations and your institution's safety protocols, neutralize the waste material. Slowly add a suitable base, such as sodium bicarbonate, to the acidic waste until the pH is neutral (pH 7).[7] This should be done in a fume hood with appropriate PPE.
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste storage area, away from incompatible materials.
4. Disposal:
-
Dispose of the hazardous waste through a licensed chemical waste disposal company.[5] Do not pour this compound down the drain.
-
Contaminated containers should be triple-rinsed (or the equivalent) and can then be offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill if regulations allow.[5]
References
- 1. CAS 1117-74-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C6H10O3 | CID 3799774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. leelinework.com [leelinework.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
